molecular formula C6H10O7 B1143594 D-Galacturonic Acid CAS No. 14982-50-4

D-Galacturonic Acid

Cat. No.: B1143594
CAS No.: 14982-50-4
M. Wt: 194.14 g/mol
InChI Key: AEMOLEFTQBMNLQ-YMDCURPLSA-N
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Description

D-galactopyranuronic acid is the pyranose form of D-galacturonic acid It is a conjugate acid of a D-galactopyranuronate.
D-Galacturonate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Codonopsis pilosula, Larix decidua, and other organisms with data available.

Properties

IUPAC Name

(2S,3R,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2+,3+,4-,6?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMOLEFTQBMNLQ-YMDCURPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(OC(C1O)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]1([C@H]([C@H](OC([C@@H]1O)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001015577
Record name D-Galactopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001015577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

552-12-5
Record name D-Galactopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001015577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Structural Architecture of D-Galacturonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Galacturonic acid, a sugar acid derived from the oxidation of D-galactose, is a fundamental constituent of pectin, a major component of plant cell walls.[1] Its structural characteristics are pivotal to the physicochemical properties of pectin and its wide-ranging applications in the food, pharmaceutical, and biomedical industries. This technical guide provides an in-depth analysis of the molecular structure of this compound, presenting its various forms, quantitative structural data, and the experimental methodologies employed for its characterization.

Chemical Structure and Isomeric Forms

This compound (chemical formula C₆H₁₀O₇) is a monosaccharide that can exist in both a linear, open-chain form and a cyclic, pyranose form.[1][2] The open-chain structure features an aldehyde group at carbon 1 (C1) and a carboxylic acid group at carbon 6 (C6).[1][3] However, in aqueous solutions, it predominantly exists in a more stable cyclic hemiacetal form, specifically as a six-membered pyranose ring.[2]

The cyclization of the open-chain form results in the formation of a new chiral center at C1 (the anomeric carbon), giving rise to two diastereomers, or anomers, designated as α-D-galacturonic acid and β-D-galacturonic acid.[2] The orientation of the hydroxyl group on the anomeric carbon relative to the plane of the ring distinguishes these two forms. In the α-anomer, the anomeric hydroxyl group is in the axial position, while in the β-anomer, it is in the equatorial position.[2]

D_Galacturonic_Acid_Forms cluster_linear Linear Form linear CHO | (CHOH)₄ | COOH alpha α-D-Galactopyranuronic acid linear->alpha Cyclization beta β-D-Galactopyranuronic acid linear->beta Cyclization alpha->beta

Caption: Relationship between the linear and cyclic forms of this compound.

Quantitative Structural Data

The precise three-dimensional structure of this compound has been elucidated through X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5] These techniques provide detailed information on bond lengths, bond angles, and the conformation of the molecule.

Crystallographic Data

X-ray diffraction studies on crystalline α-D-galacturonic acid monohydrate have confirmed that the molecule adopts a chair-shaped pyranose ring conformation.[4][5] In this conformation, the substituent groups at C2, C3, and C5 are in equatorial positions, while the hydroxyl groups at C1 and C4 are in axial positions.[4]

Table 1: Selected Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₁₀O₇[1][3]
Molar Mass194.14 g/mol [1][6]
Melting Point159-160 °C[1][7]
IUPAC Name(2S,3R,4S,5R)-2,3,4,5-Tetrahydroxy-6-oxo-hexanoic acid (linear form)[3]
CAS Number685-73-4[1][6]
Spectroscopic Data

NMR spectroscopy provides valuable insights into the structure of this compound in solution. The chemical shifts of the protons (¹H) and carbon-13 (¹³C) nuclei are sensitive to their local electronic environment.

Table 2: ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Reference
C15.28598.697[8]
C23.80973.515[8]
C33.90374.272[8]
C44.26678.217[8]
C54.39675.591[8]
C6-178.734[8]
Note: The presented values are from a single source and may vary depending on experimental conditions such as pH and temperature.

Experimental Protocols

The determination of the structure of this compound relies on sophisticated analytical techniques. Below are generalized protocols for the key experiments cited.

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[9]

Protocol for X-ray Diffraction Analysis of α-D-Galacturonic Acid Monohydrate:

  • Crystallization: Single crystals of α-D-galacturonic acid monohydrate are grown from a supersaturated aqueous solution.

  • Data Collection: A suitable crystal is mounted on a goniometer and exposed to a monochromatic X-ray beam. The diffraction patterns are recorded on a detector as the crystal is rotated.[9]

  • Structure Solution: The intensities of the diffracted X-rays are used to calculate an electron density map of the molecule. This map is then interpreted to determine the positions of the individual atoms.[9]

  • Structure Refinement: The initial atomic model is refined to improve the agreement between the calculated and observed diffraction data, resulting in a precise three-dimensional structure.[9]

XRay_Workflow cluster_exp Experimental Phase cluster_analysis Data Analysis Crystallization Crystal Growth Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Electron Density Map Calculation Data_Collection->Structure_Solution Structure_Refinement Atomic Model Refinement Structure_Solution->Structure_Refinement

Caption: A simplified workflow for X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the structure of molecules in solution by probing the magnetic properties of atomic nuclei.[10]

Protocol for NMR Analysis of this compound:

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically deuterium oxide (D₂O), to avoid interference from solvent protons.

  • Data Acquisition: The sample is placed in a strong magnetic field within an NMR spectrometer. Radiofrequency pulses are applied to excite the nuclei, and the resulting signals (free induction decay) are recorded.[10]

  • Data Processing: The raw data is subjected to a Fourier transform to convert it from the time domain to the frequency domain, yielding the NMR spectrum.

  • Spectral Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H and ¹³C spectra are analyzed to elucidate the connectivity and stereochemistry of the atoms in the molecule.

Conclusion

The structural elucidation of this compound reveals a molecule with a rich stereochemistry, existing in equilibrium between linear and cyclic forms. The precise atomic arrangement, determined by X-ray crystallography and NMR spectroscopy, provides the foundation for understanding the properties of pectin and for the rational design of novel biomaterials and therapeutics derived from this abundant natural building block. The detailed structural and methodological information presented in this guide serves as a valuable resource for researchers in the fields of carbohydrate chemistry, materials science, and drug development.

References

Unveiling D-Galacturonic Acid: A Technical Guide to its Natural Sources and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of D-Galacturonic acid, the principal building block of pectin, a ubiquitous structural polysaccharide in the plant kingdom. This document details its primary natural sources, presents quantitative data on its prevalence, and offers comprehensive experimental protocols for its extraction and analysis. Furthermore, key biochemical pathways and experimental workflows are visualized to facilitate a deeper understanding of this versatile monosaccharide.

Natural Occurrence and Abundance of this compound

This compound is a sugar acid and an oxidized form of D-galactose. It is the primary monomeric unit of pectic polysaccharides, which are major components of the primary cell walls of terrestrial plants.[1][2] As such, a wide variety of fruits, vegetables, and agricultural byproducts serve as rich natural sources of this compound. The content of this compound can vary significantly depending on the plant source, its maturity, and the extraction method employed.

Pectin is particularly abundant in the rinds of citrus fruits and the pulp of apples and sugar beets.[3] Commercial production of pectin, and consequently this compound, heavily relies on these sources.[3] The food industry utilizes pectin as a gelling agent, thickener, and stabilizer, making its primary component, this compound, a readily available biomolecule.[3]

Quantitative Data on this compound Content

The following tables summarize the this compound content found in various natural sources, as reported in scientific literature. These values are typically expressed as a percentage of the dry weight of the extracted pectin or the raw plant material.

Plant SourceMaterialPectin Yield (%)Galacturonic Acid Content in Pectin (%)Reference
Passion FruitPeel15.7123.21[4]
OrangePomace17.9616.01[4]
SoyHull5.66-[4]
CapsicumResidue8.0975[5]
CacaoPod Husk3.7 - 8.650.9 - 74.8[6]
ChickpeaHusk-67[6]
CarrotPomace5.0 - 15.275.5[6]
CitrusPeel30 - 35-[7]
ApplePulp (dried)15 - 20-[7]
SunflowerHead Residues-High[7]

Note: The galacturonic acid content can vary based on the specific cultivar, ripeness, and extraction conditions.

Biosynthesis of this compound in Plants

In plants, this compound is synthesized in its activated form, UDP-D-galacturonic acid, which serves as the precursor for pectin biosynthesis. The key enzymatic step is the 4-epimerization of UDP-D-glucuronic acid, catalyzed by the enzyme UDP-D-glucuronate 4-epimerase. This reaction is crucial for providing the building blocks for the growing polysaccharide chains that form the plant cell wall.

Biosynthesis_of_D_Galacturonic_Acid UDP_GlcA UDP-D-Glucuronic Acid UDP_GalA UDP-D-Galacturonic Acid UDP_GlcA->UDP_GalA UDP-D-glucuronate 4-epimerase Pectin Pectin Biosynthesis UDP_GalA->Pectin Glycosyltransferases

Biosynthesis of UDP-D-Galacturonic Acid for Pectin Synthesis.

Experimental Protocols

This section provides detailed methodologies for the extraction of pectin from plant materials and the subsequent quantification of this compound.

Extraction of Pectin from Plant Material (Acid Hydrolysis)

This protocol is a common method for extracting pectin from sources like citrus peels or apple pomace.

Materials:

  • Dried plant material (e.g., citrus peel powder)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • 96% Ethanol

  • Distilled water

  • pH meter

  • Heating mantle with stirrer

  • Beakers and flasks

  • Centrifuge and centrifuge tubes

  • Filter paper

Procedure:

  • Sample Preparation: The plant material should be dried and ground to a fine powder to increase the surface area for extraction.

  • Acidic Extraction:

    • Suspend the powdered plant material in distilled water at a solid-to-liquid ratio of 1:25 (w/v).

    • Adjust the pH of the suspension to 1.5 - 2.5 using dilute HCl or H₂SO₄.

    • Heat the mixture to 80-90°C with constant stirring for 1-3 hours.

  • Separation:

    • After extraction, separate the solid residue from the liquid extract by filtration or centrifugation. The liquid extract contains the solubilized pectin.

  • Pectin Precipitation:

    • Cool the pectin extract to room temperature.

    • Add 96% ethanol to the extract in a 2:1 (v/v) ratio with gentle stirring to precipitate the pectin.

  • Washing and Drying:

    • Separate the precipitated pectin by filtration.

    • Wash the pectin precipitate with 70% ethanol to remove monosaccharides and other impurities.

    • Dry the purified pectin in an oven at 50-60°C until a constant weight is achieved.

Quantification of this compound

This method is a widely used colorimetric assay for the determination of uronic acids.

Materials:

  • Extracted pectin sample

  • Concentrated Sulfuric acid (H₂SO₄)

  • m-hydroxydiphenyl (MHDP) reagent (0.15% w/v in 0.5% NaOH)

  • This compound standard solution

  • Spectrophotometer

  • Test tubes

  • Vortex mixer

  • Ice bath

Procedure:

  • Sample Hydrolysis:

    • Accurately weigh a small amount of the extracted pectin and dissolve it in a known volume of distilled water.

    • In a test tube, add a specific volume of the pectin solution.

    • Carefully add concentrated H₂SO₄ while cooling the tube in an ice bath.

    • Heat the mixture in a boiling water bath for a defined period (e.g., 10 minutes) to hydrolyze the pectin to monosaccharides.

  • Colorimetric Reaction:

    • Cool the hydrolyzed sample to room temperature.

    • Add the MHDP reagent and vortex immediately.

    • Allow the color to develop for a specific time.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the solution at 520 nm against a blank prepared with distilled water instead of the sample.[8]

  • Quantification:

    • Prepare a standard curve using known concentrations of this compound.

    • Determine the concentration of this compound in the sample by comparing its absorbance to the standard curve.

HPLC provides a more specific and sensitive quantification of this compound.

Materials:

  • Extracted pectin sample

  • Trifluoroacetic acid (TFA) or Sulfuric acid (H₂SO₄) for hydrolysis

  • HPLC system with a suitable column (e.g., Aminex HPX-87H)

  • Refractive Index (RI) or UV detector

  • This compound standard

  • Syringe filters (0.45 µm)

Procedure:

  • Pectin Hydrolysis:

    • Hydrolyze a known amount of pectin using an acid (e.g., 2M TFA at 121°C for 1 hour).

    • Neutralize the hydrolysate with a suitable base (e.g., NaOH).

  • Sample Preparation:

    • Filter the neutralized hydrolysate through a 0.45 µm syringe filter before injection into the HPLC system.

  • Chromatographic Analysis:

    • Mobile Phase: Isocratic elution with a dilute acid solution (e.g., 5 mM H₂SO₄).

    • Flow Rate: Typically 0.5-0.8 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 60°C).

    • Detection: Refractive Index (RI) detector is commonly used for underivatized sugars. UV detection at around 210 nm is also possible.[9]

  • Quantification:

    • Inject a known volume of the prepared sample.

    • Identify the this compound peak by comparing its retention time with that of a pure standard.

    • Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve prepared with this compound standards.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the extraction and quantification of this compound from a plant source.

Experimental_Workflow cluster_extraction Pectin Extraction cluster_quantification This compound Quantification Plant_Material Dried Plant Material Acid_Extraction Acid Hydrolysis (e.g., HCl, 85°C) Plant_Material->Acid_Extraction Precipitation Ethanol Precipitation Acid_Extraction->Precipitation Purified_Pectin Purified Pectin Precipitation->Purified_Pectin Pectin_Hydrolysis Complete Pectin Hydrolysis (e.g., H₂SO₄ or TFA) Purified_Pectin->Pectin_Hydrolysis Colorimetric_Assay Colorimetric Assay (m-hydroxydiphenyl) Pectin_Hydrolysis->Colorimetric_Assay HPLC_Analysis HPLC Analysis Pectin_Hydrolysis->HPLC_Analysis Quantification Quantification vs. Standard Colorimetric_Assay->Quantification HPLC_Analysis->Quantification

Workflow for this compound Extraction and Quantification.

References

The Pivotal Role of D-Galacturonic Acid in the Architecture and Signaling of Plant Cell Walls: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the critical functions of D-Galacturonic acid as the fundamental building block of pectin, a major component of the plant cell wall. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural intricacies, biosynthetic pathways, enzymatic modifications, and signaling roles of pectin, with a focus on its core monosaccharide, this compound. The guide further details established experimental protocols and presents key quantitative data to facilitate advanced research and application.

Introduction: this compound as the Cornerstone of Pectin

This compound, a sugar acid derived from D-galactose, is the principal component of pectin, a complex family of polysaccharides that constitutes up to 35% of the primary cell wall in dicots and non-graminaceous monocots.[1] Pectin is not merely a structural scaffold but a dynamic polymer that plays multifaceted roles in plant growth, development, morphogenesis, and defense.[1][2] Its functions extend to cell-cell adhesion, regulation of cell wall porosity, and acting as a reservoir of signaling molecules.[1][3] The versatility of pectin is largely dictated by the arrangement and modification of its this compound residues.

The Pectic Polysaccharides: A Family Built on this compound

Pectin is not a single molecule but a collection of diverse polysaccharides, all rich in this compound. The three major pectic domains are:

  • Homogalacturonan (HG): A linear homopolymer of α-1,4-linked this compound residues.[1][2] It is the most abundant pectic polysaccharide, comprising approximately 65% of total pectin.[4] The carboxyl groups of the galacturonic acid residues can be methyl-esterified, which significantly impacts the physicochemical properties of the cell wall.[4]

  • Rhamnogalacturonan I (RG-I): A backbone of alternating α-1,4-linked this compound and α-1,2-linked L-rhamnose residues. Side chains of neutral sugars, primarily arabinans and galactans, are attached to the rhamnose residues.[1][2]

  • Rhamnogalacturonan II (RG-II): A highly complex and conserved structure with a short homogalacturonan backbone substituted with complex side chains composed of 12 different types of sugars.[3] RG-II is known for its ability to form borate-diester cross-links, which are crucial for the tensile strength of the cell wall.[3]

Biosynthesis of this compound and Pectin

The journey of this compound begins with the nucleotide sugar UDP-D-glucose, which is converted to UDP-D-glucuronic acid (UDP-GlcA). Subsequently, the enzyme UDP-D-glucuronic acid 4-epimerase (GAE) catalyzes the epimerization of UDP-GlcA to UDP-D-galacturonic acid (UDP-GalA), the activated precursor for pectin biosynthesis.[5][6][7] This process is tightly regulated, with UDP-Xylose and UDP-Arabinose acting as inhibitors of GAE activity.[5][7] Pectin biosynthesis itself occurs in the Golgi apparatus, where various glycosyltransferases, methyltransferases, and acetyltransferases assemble the different pectic domains.[2][8]

Pectin_Biosynthesis UDP_Glc UDP-D-Glucose UDP_GlcA UDP-D-Glucuronic Acid UDP_Glc->UDP_GlcA UDP-glucose 6-dehydrogenase UDP_GalA UDP-D-Galacturonic Acid UDP_GlcA->UDP_GalA UDP-D-glucuronic acid 4-epimerase (GAE) Golgi Golgi Apparatus UDP_GalA->Golgi Pectin Pectin Polymers (HG, RG-I, RG-II) Golgi->Pectin Glycosyltransferases Methyltransferases Acetyltransferases CellWall Cell Wall Pectin->CellWall Secretion

Figure 1: Simplified pathway of pectin biosynthesis.

Enzymatic Modification of Pectin: Tailoring the Cell Wall

Once secreted into the cell wall, pectin undergoes dynamic modifications by a suite of enzymes, which fine-tune its properties and functions. These modifications primarily target the this compound residues of homogalacturonan.[9]

  • Pectin Methylesterases (PMEs): These enzymes catalyze the de-methylesterification of homogalacturonan, exposing the negatively charged carboxyl groups.[9] This process is crucial for cell wall stiffening through the formation of calcium cross-bridges and also makes the pectin susceptible to degradation by other enzymes.

  • Polygalacturonases (PGs): PGs hydrolyze the α-1,4-glycosidic bonds between this compound residues in de-methylesterified homogalacturonan, leading to pectin depolymerization and cell wall loosening.[9]

  • Pectate Lyases (PLs): These enzymes also degrade de-methylesterified homogalacturonan but through a β-elimination mechanism.[9]

  • Pectin Acetylesterases (PAEs): PAEs remove acetyl groups from this compound residues, further modifying pectin structure and properties.[9]

The concerted action of these enzymes remodels the cell wall during processes such as cell expansion, fruit ripening, and in response to environmental stimuli.[3]

Functional Roles of this compound and Pectin

The structure and modification of pectin, governed by its this compound backbone, are central to numerous physiological processes in plants.

Cell Adhesion and Wall Integrity

De-methylesterified homogalacturonan chains can be cross-linked by calcium ions, forming a gel-like matrix that cements adjacent cells together in the middle lamella.[10][11] This "egg-box" model of calcium-pectate gels is fundamental for tissue integrity and morphogenesis.[12][13] The degree of methylesterification, controlled by PMEs, is therefore a key regulator of cell adhesion.[11]

Calcium_Crosslinking cluster_0 Pectin Chain 1 cluster_1 Pectin Chain 2 P1_GalA1 GalA P1_GalA2 GalA P1_GalA1->P1_GalA2 Ca1 Ca²⁺ P1_GalA1->Ca1 P1_GalA3 GalA P1_GalA2->P1_GalA3 Ca2 Ca²⁺ P1_GalA3->Ca2 P2_GalA1 GalA P2_GalA2 GalA P2_GalA1->P2_GalA2 P2_GalA1->Ca1 P2_GalA3 GalA P2_GalA2->P2_GalA3 P2_GalA3->Ca2

Figure 2: The "egg-box" model of calcium cross-linking in pectin.

Plant Development and Morphogenesis

The dynamic remodeling of pectin is essential for various developmental processes. During cell expansion, the controlled loosening of the cell wall, mediated by enzymes like PGs, is required.[14] Pectin modifications also play a role in organ formation, such as lateral root development and pollen tube growth.[8]

Plant Defense and Signaling

The plant cell wall is the first line of defense against pathogens. Pectin fragments, known as oligogalacturonides (OGs), released during pathogen attack or mechanical damage, act as damage-associated molecular patterns (DAMPs).[8][15] These OGs can trigger a range of defense responses, including the production of reactive oxygen species and the activation of defense-related genes.[15]

Recent research has also unveiled a sophisticated signaling interplay between pectin and RALF (Rapid Alkalinization Factor) peptides. De-methylesterified pectin acts as a scaffold for positively charged RALF peptides, which is crucial for their perception by the FERONIA (FER) receptor kinase, thereby linking the cell wall's status to hormone signaling pathways that regulate growth and immunity.[1][2][9]

Pectin_RALF_Signaling PME Pectin Methylesterase (PME) Pectin_Me Methyl-esterified Pectin PME->Pectin_Me acts on Pectin_DeMe De-methylesterified Pectin (negatively charged) Pectin_Me->Pectin_DeMe de-methylesterification RALF RALF Peptide (positively charged) Pectin_DeMe->RALF binds to FER FERONIA (FER) Receptor RALF->FER activates Signaling Downstream Signaling (Growth, Immunity) FER->Signaling

Figure 3: Pectin-RALF peptide signaling pathway.

Quantitative Data on this compound and Pectin

The abundance and properties of pectin vary significantly depending on the plant source, tissue type, and developmental stage. The following tables summarize key quantitative data.

Table 1: this compound and Pectin Content in Various Plant Sources

Plant SourcePectin Yield (% dry weight)Galacturonic Acid Content (%)Reference
Citrus Peels20-3060-70[16]
Apple Pomace10-1550-60[17]
Sugar Beet Pulp10-2040-60[18]
Sunflower Heads15-2560-70[18]
Passion Fruit Peel15.7123.21[19]
Orange Pomace17.9616.01[19]
Soy Hull5.6618.41[19]
Banana Peels15.89-24.0834.56-66.67[17]

Table 2: Molecular Weight of Pectin and its Fractions

Pectin FractionSourceMolecular Weight (kDa)Reference
Homogalacturonan (HG)Sugar Beet16.5 - 20[15]
Rhamnogalacturonan I (RG-I)Sugar Beet182.3 - 188[15]
PectinOrange (fresh peels)158 - 240.5[20]
PectinGrapefruit (fresh peels)172.8 - 251.2[20]
PectinDragon Fruit Peels60-72% DE[21]

Table 3: Kinetic Parameters of Pectin-Modifying Enzymes

EnzymeSourceSubstrateKm (mg/mL)Vmax (µmol/min/mg)Reference
PolygalacturonasePenicillium notatumPectin0.11250 U/mg[1]
PolygalacturonaseBacillus subtilisPolygalacturonic acid0.523.27[22]
Pectate LyaseBacillus sp.Pectin0.62 mol/L8.43 µmol/min/mL[12]
Rhamnogalacturonan LyaseBacteroides ovatusRG-I--[23]
Xylogalacturonan HydrolaseAspergillus tubingensisXylogalacturonan--[8]
Pectin AcetylesterasePopulus trichocarpaAcetylated Pectate--

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and pectin in the plant cell wall.

Pectin Extraction from Plant Material

This protocol describes a common acid extraction method for isolating pectin.

Materials:

  • Fresh or dried plant material

  • Ethanol (80% and 95%)

  • Chloroform:Methanol (1:1, v/v)

  • Acetone

  • Dilute acid (e.g., 0.05 M HCl or citric acid)

  • Deionized water

  • Centrifuge

  • Filtration apparatus (e.g., Whatman GF/C glass fiber filters)

  • Lyophilizer (optional)

Procedure:

  • Preparation of Alcohol Insoluble Residue (AIR): a. Homogenize fresh plant material in 80% ethanol. b. Boil the homogenate for 30 minutes to inactivate enzymes. c. Filter the homogenate and wash the residue with 95% ethanol. d. Extract the residue with a chloroform:methanol mixture to remove lipids. e. Wash the residue with acetone and dry overnight to obtain the AIR.

  • Acid Extraction: a. Suspend a known amount of AIR in the dilute acid solution (e.g., 1:25 solid to liquid ratio). b. Heat the suspension at a controlled temperature (e.g., 80-90°C) for a specific duration (e.g., 1-2 hours) with constant stirring.[8][16] c. Cool the mixture and centrifuge to separate the supernatant from the solid residue.

  • Pectin Precipitation: a. Collect the supernatant containing the solubilized pectin. b. Add ethanol (typically 2-3 volumes) to the supernatant to precipitate the pectin. c. Allow the pectin to precipitate overnight at 4°C.

  • Purification and Drying: a. Collect the precipitated pectin by centrifugation. b. Wash the pectin pellet with 70-80% ethanol to remove residual acid and low molecular weight sugars. c. Dry the purified pectin in an oven at a low temperature or by lyophilization.

Pectin_Extraction_Workflow PlantMaterial Plant Material Homogenization Homogenize in 80% Ethanol Boil to inactivate enzymes PlantMaterial->Homogenization Filtration1 Filter and Wash (95% Ethanol) Homogenization->Filtration1 LipidExtraction Extract with Chloroform:Methanol Filtration1->LipidExtraction AcetoneWash Wash with Acetone LipidExtraction->AcetoneWash AIR Alcohol Insoluble Residue (AIR) AcetoneWash->AIR AcidExtraction Acid Extraction (e.g., HCl, 85°C, 1h) AIR->AcidExtraction Centrifugation1 Centrifuge AcidExtraction->Centrifugation1 Supernatant Supernatant (Soluble Pectin) Centrifugation1->Supernatant Residue Residue Centrifugation1->Residue EthanolPrecipitation Precipitate with Ethanol Supernatant->EthanolPrecipitation Centrifugation2 Centrifuge EthanolPrecipitation->Centrifugation2 PectinPellet Pectin Pellet Centrifugation2->PectinPellet EthanolWash Wash with 70% Ethanol PectinPellet->EthanolWash Drying Dry EthanolWash->Drying PurifiedPectin Purified Pectin Drying->PurifiedPectin

Figure 4: Workflow for pectin extraction from plant material.

Quantification of this compound

The m-hydroxydiphenyl-sulfuric acid method is a widely used colorimetric assay for quantifying uronic acids.

Materials:

  • Pectin sample

  • Concentrated sulfuric acid containing sodium tetraborate

  • m-hydroxydiphenyl reagent in 0.5% NaOH

  • This compound standard solution

  • Spectrophotometer

Procedure:

  • Hydrolysis: a. Add a small volume of the pectin solution or a known weight of dry pectin to a test tube. b. Add concentrated sulfuric acid with tetraborate and heat at 100°C for a specific time (e.g., 5 minutes) to hydrolyze the pectin to monosaccharides.

  • Color Development: a. Cool the samples on ice. b. Add the m-hydroxydiphenyl reagent and mix thoroughly. c. Allow the color to develop for a set time at room temperature.

  • Measurement: a. Measure the absorbance of the solution at 520 nm.

  • Quantification: a. Prepare a standard curve using known concentrations of this compound. b. Determine the concentration of this compound in the sample by comparing its absorbance to the standard curve.

Determination of the Degree of Methylesterification (DM)

The degree of methylesterification can be determined by measuring the amount of methanol released upon saponification.

Materials:

  • Pectin sample

  • Sodium hydroxide (NaOH) solution (e.g., 0.5 M)

  • Alcohol oxidase

  • Reagents for formaldehyde detection (e.g., Purpald)

  • Methanol standard solution

  • Spectrophotometer

Procedure:

  • Saponification: a. Incubate a known amount of pectin with NaOH solution to release the methyl groups as methanol.

  • Enzymatic Oxidation: a. Add alcohol oxidase to the reaction mixture to specifically oxidize the released methanol to formaldehyde.

  • Colorimetric Detection: a. Add a colorimetric reagent (e.g., Purpald) that reacts with formaldehyde to produce a colored product.

  • Measurement and Calculation: a. Measure the absorbance at the appropriate wavelength. b. Quantify the amount of methanol released using a methanol standard curve. c. Calculate the degree of methylesterification based on the molar ratio of methanol to this compound in the pectin sample.

Applications in Drug Development

The unique physicochemical properties of pectin, particularly its gelling and mucoadhesive characteristics, make it an attractive biopolymer for drug delivery applications.[16][23] Pectin-based formulations, such as hydrogels, nanoparticles, and films, are being explored for:

  • Controlled Drug Release: The cross-linked network of pectin gels can entrap drug molecules and release them in a sustained manner.[16]

  • Targeted Drug Delivery: Pectin is resistant to digestion in the upper gastrointestinal tract but can be degraded by the microflora in the colon, making it an ideal carrier for colon-specific drug delivery.[23]

  • Mucoadhesion: The carboxyl groups of this compound can interact with the mucus layer, prolonging the residence time of drug formulations at the site of absorption.

Conclusion

This compound is the fundamental monomer that underpins the complex and dynamic world of pectin in the plant cell wall. Its arrangement and chemical modifications give rise to a family of polysaccharides with diverse and essential roles in plant life, from providing structural integrity to mediating intricate signaling networks. A thorough understanding of the chemistry and biology of this compound and pectin is not only crucial for advancing our knowledge of plant science but also holds significant promise for the development of novel biomaterials and drug delivery systems. This technical guide serves as a foundational resource for researchers and professionals seeking to explore and harness the potential of this remarkable biopolymer.

References

The Synthesis of D-Galacturonic Acid in Plants: A Core Metabolic Hub for Cell Wall Biogenesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

D-Galacturonic acid (GalA) is the principal monosaccharide component of pectin, a complex family of polysaccharides that constitutes a major fraction of the primary cell wall in higher plants. The structural integrity and functional dynamics of the plant cell wall are critically dependent on the biosynthesis and modification of pectin. Consequently, the pathways leading to the synthesis of the activated precursor for pectin, UDP-D-galacturonic acid (UDP-GalA), represent a central control point in plant growth, development, and response to environmental cues. This technical guide provides a comprehensive overview of the core biosynthetic pathways of this compound in plants, with a focus on the key enzymes, their regulation, and the experimental methodologies used for their characterization. This document is intended to serve as a detailed resource for researchers in plant biology, cell wall biochemistry, and for professionals in drug development seeking to understand and potentially modulate these fundamental plant processes.

Core Biosynthetic Pathways of UDP-D-Galacturonic Acid

In plants, the activated form of this compound, UDP-D-galacturonic acid (UDP-GalA), is synthesized via two primary pathways: the nucleotide sugar oxidation pathway and the myo-inositol oxygenation pathway. UDP-GalA is the direct precursor for the synthesis of pectic polysaccharides such as homogalacturonan, rhamnogalacturonan I, and rhamnogalacturonan II.[1][2]

The Nucleotide Sugar Oxidation Pathway

The predominant route for UDP-GalA synthesis begins with UDP-D-glucose, a central molecule in carbohydrate metabolism.[3][4] This pathway involves two key enzymatic steps:

  • Oxidation of UDP-D-glucose: UDP-D-glucose dehydrogenase (UGDH) catalyzes the NAD⁺-dependent two-fold oxidation of UDP-D-glucose to produce UDP-D-glucuronic acid (UDP-GlcA).[3][5] This is a crucial step as UDP-GlcA is a precursor for many cell wall polysaccharides, including hemicellulose and pectin.[5][6]

  • Epimerization of UDP-D-glucuronic acid: UDP-D-glucuronic acid 4-epimerase (GAE), also known as UDP-glucuronate 4-epimerase (UGlcAE), catalyzes the reversible conversion of UDP-D-glucuronic acid to UDP-D-galacturonic acid.[1][7][8] This epimerization at the C4 position is the final and committing step in the de novo synthesis of UDP-GalA.[1][8]

The myo-Inositol Oxygenation Pathway

An alternative pathway for the formation of UDP-GlcA, and subsequently UDP-GalA, utilizes myo-inositol as a starting substrate.[9][10] This pathway is particularly significant under certain developmental stages or stress conditions.[11][12] The key steps are:

  • Oxygenative cleavage of myo-inositol: myo-Inositol oxygenase (MIOX) catalyzes the oxygenative cleavage of myo-inositol to yield D-glucuronic acid (GlcA).[9][10]

  • Phosphorylation of D-glucuronic acid: Glucuronokinase (GlcAK) phosphorylates D-glucuronic acid to produce D-glucuronic acid-1-phosphate.[9]

  • Formation of UDP-D-glucuronic acid: UDP-sugar pyrophosphorylase (USP) catalyzes the reaction of D-glucuronic acid-1-phosphate with UTP to form UDP-D-glucuronic acid.[6][9] The resulting UDP-GlcA then enters the final epimerization step to form UDP-GalA as described in the nucleotide sugar oxidation pathway.[9]

Key Enzymes and Their Properties

The enzymes in the this compound biosynthetic pathways are tightly regulated and exhibit distinct biochemical properties.

UDP-D-glucose Dehydrogenase (UGDH)

UGDH is a critical enzyme that channels carbon from UDP-glucose towards the synthesis of cell wall precursors.[3][5] In plants, UGDH exists as a small gene family.[5][6]

UDP-D-glucuronic acid 4-epimerase (GAE)

GAE is the key enzyme responsible for the direct synthesis of UDP-GalA.[1][7] In Arabidopsis thaliana, the GAE gene family consists of six members.[1] These enzymes are predicted to be type II membrane proteins, and their activity is localized to the Golgi apparatus, where pectin biosynthesis occurs.[8][13][14]

myo-Inositol Oxygenase (MIOX)

MIOX provides an alternative route for the production of UDP-GlcA precursors. In Arabidopsis, the MIOX family comprises four functional genes.[10][11] While single knockouts of MIOX genes do not show significant phenotypes, a quadruple knockdown mutant exhibits impaired utilization of myo-inositol for seedling growth.[11]

Quantitative Data on Key Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in this compound biosynthesis in plants.

EnzymePlant SpeciesApparent Km (µM)pH OptimumEquilibrium Constant (UDP-GalA/UDP-GlcA)Reference(s)
UDP-D-glucuronic acid 4-epimerase 1 (GAE1)Arabidopsis thaliana1907.61.3[8][13]
UDP-D-glucuronic acid 4-epimerase 1 (AtUGlcAE1)Arabidopsis thaliana7207.5~1.9[1]
UDP-D-glucose Dehydrogenase (UGDH)Zea mays (isoform 1)380--[4]
UDP-D-glucose Dehydrogenase (UGDH)Zea mays (isoform 2)950--[4]

Table 1: Kinetic Properties of Key Enzymes in this compound Biosynthesis.

EnzymePlant SpeciesInhibitorReference(s)
UDP-D-glucuronic acid 4-epimerase 1 (GAE1)Arabidopsis thalianaUDP-D-Xylose[8][13]
UDP-D-glucuronic acid 4-epimerase 1 (AtUGlcAE1)Arabidopsis thalianaUDP-Xylose, UDP-Arabinose[1]

Table 2: Known Inhibitors of UDP-D-glucuronic acid 4-epimerases.

Signaling Pathways and Experimental Workflows

Biosynthetic Pathways of UDP-D-Galacturonic Acid

The following diagram illustrates the two primary pathways for the synthesis of UDP-D-Galacturonic acid in plants.

GalA_Biosynthesis cluster_0 Nucleotide Sugar Oxidation Pathway cluster_1 myo-Inositol Oxygenation Pathway UDP_Glc UDP-D-Glucose UDP_GlcA UDP-D-Glucuronic Acid UDP_Glc->UDP_GlcA UGDH (UDP-D-glucose dehydrogenase) UDP_GalA UDP-D-Galacturonic Acid UDP_GlcA->UDP_GalA GAE (UDP-D-glucuronic acid 4-epimerase) Pectin Pectin UDP_GalA->Pectin myo_Inositol myo-Inositol GlcA D-Glucuronic Acid myo_Inositol->GlcA MIOX (myo-Inositol oxygenase) GlcA_1P D-Glucuronic Acid-1-P GlcA->GlcA_1P GlcAK (Glucuronokinase) GlcA_1P->UDP_GlcA USP (UDP-sugar pyrophosphorylase)

Caption: Core biosynthetic pathways of UDP-D-Galacturonic acid in plants.

Experimental Workflow for GAE Activity Assay

The following diagram outlines a typical experimental workflow for determining the activity of a UDP-D-glucuronic acid 4-epimerase.

GAE_Workflow start Start: Recombinant GAE Expression incubation Incubation with radiolabeled UDP-GlcA start->incubation hydrolysis Enzymatic Hydrolysis of Nucleotide Sugars incubation->hydrolysis separation Separation of Sugars (e.g., TLC or HPAEC) hydrolysis->separation detection Detection and Quantification of Radiolabeled Products separation->detection end End: Determine Enzyme Activity detection->end

Caption: Experimental workflow for GAE activity assay.

Experimental Protocols

Expression and Purification of Recombinant GAE
  • Gene Cloning: The coding sequence of the GAE gene (e.g., from Arabidopsis thaliana) is PCR-amplified and cloned into an expression vector suitable for a heterologous expression system like Pichia pastoris or E. coli.[13][15]

  • Protein Expression: The expression of the recombinant GAE is induced according to the specific protocols for the chosen expression system.

  • Protein Extraction and Purification: Cells are harvested and lysed. The recombinant protein can be purified from the crude extract using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

UDP-D-glucuronic acid 4-epimerase (GAE) Activity Assay
  • Reaction Mixture: A typical reaction mixture contains a buffered solution (e.g., Tris-HCl, pH 7.5), the purified recombinant GAE enzyme, and the substrate, radiolabeled UDP-D-glucuronic acid (e.g., UDP-[¹⁴C]GlcA).[13]

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.

  • Reaction Termination: The reaction is stopped, for example, by heating.

  • Hydrolysis of Nucleotide Sugars: The nucleotide sugars in the reaction mixture are hydrolyzed to their corresponding monosaccharides using a phosphatase and a pyrophosphatase.

  • Analysis of Products: The resulting radiolabeled monosaccharides (glucuronic acid and galacturonic acid) are separated using techniques such as thin-layer chromatography (TLC) or high-performance anion-exchange chromatography (HPAEC).[15]

  • Quantification: The amount of product (radiolabeled galacturonic acid) is quantified using a scintillation counter or by integrating the peak areas from the chromatogram to determine the enzyme's specific activity.

Promoter::GUS Fusion Analysis for Gene Expression
  • Construct Generation: The promoter region of a GAE gene is amplified from genomic DNA and cloned into a plant transformation vector containing a β-glucuronidase (GUS) reporter gene.[7]

  • Plant Transformation: The construct is introduced into plants (e.g., Arabidopsis thaliana) using Agrobacterium tumefaciens-mediated transformation.

  • Histochemical GUS Staining: Tissues from the transformed plants are incubated with a GUS staining solution containing X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide). The GUS enzyme cleaves X-Gluc, resulting in a blue precipitate in the cells where the promoter is active.[7]

  • Microscopy: The stained tissues are observed under a microscope to determine the spatial and temporal expression pattern of the GAE gene.

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at multiple levels to meet the cellular demands for pectin synthesis during growth and development.

  • Transcriptional Regulation: The expression of genes encoding the biosynthetic enzymes is differentially regulated in various tissues and at different developmental stages.[7] For instance, recent studies have identified transcription factors like DF1, GL2, and TTG2 that regulate the expression of pectin biosynthesis genes.[16]

  • Feedback Inhibition: The activity of some enzymes in the pathway is regulated by feedback inhibition. For example, UDP-D-Xylose, a downstream product of UDP-GlcA, has been shown to inhibit the activity of GAE, suggesting a mechanism for balancing the flux of precursors for different cell wall polysaccharides.[1][8][13]

  • Hormonal Regulation: Phytohormones such as gibberellins (GA) have been implicated in the regulation of pectin biosynthesis. The GA signaling repressors, DELLA proteins, can interact with transcription factors that control pectin synthesis genes.[17]

Conclusion and Future Perspectives

The biosynthesis of this compound is a cornerstone of plant cell wall synthesis, providing the essential building blocks for pectin. A thorough understanding of the enzymes, pathways, and regulatory networks involved is crucial for fundamental plant science and has significant implications for biotechnology and drug development. For instance, targeting the enzymes in these pathways could offer strategies for modifying plant biomass for biofuel production or for developing novel herbicides. Furthermore, as the plant cell wall is a primary interface for plant-pathogen interactions, modulating pectin biosynthesis could lead to new approaches for enhancing disease resistance in crops. Future research will likely focus on elucidating the precise regulatory mechanisms that coordinate the flux through these pathways in response to developmental and environmental signals, as well as on the structural and functional characterization of the protein complexes involved in pectin synthesis.

References

physical and chemical properties of D-Galacturonic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Galacturonic acid, a sugar acid derived from the oxidation of D-galactose, is a fundamental component of pectin, a complex heteropolysaccharide abundant in the primary cell walls of terrestrial plants.[1][2][3] As the principal building block of pectin's backbone, it plays a crucial role in plant growth, development, and defense mechanisms. Beyond its structural significance in the plant kingdom, this compound and its polymeric form, pectic acid, are gaining increasing attention in the pharmaceutical and biomedical fields. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols for its characterization, and a review of its known biological roles and metabolic pathways.

Physical and Chemical Properties

This compound is a hygroscopic white to light yellow crystalline powder.[1] It can exist in an open, linear form containing both an aldehyde and a carboxylic acid group, or more commonly, in a cyclic aldopyranose structure (α-D-galacturonic acid and β-D-galacturonic acid).[1]

Table 1: Physical Properties of this compound
PropertyValueReferences
Molecular FormulaC₆H₁₀O₇[1][4]
Molar Mass194.14 g/mol [1][4]
Melting Point159-166 °C[1][4]
SolubilityWater: 295 g/L[1][5]
DMSO: ~5 mg/mL[6]
PBS (pH 7.2): ~5 mg/mL[6]
Hot ethanol: Soluble[7]
Ethanol: Slightly soluble[7]
Ether: Insoluble[7]
Specific Optical Rotation [α]D²⁰α-form: +98° → +50.9° (in water)[7]
β-form: +27° → +55.6° (in water)[7]
pKa3.21 - 3.5[5][8]

Experimental Protocols

Determination of Melting Point

The melting point of this compound can be determined using a capillary melting point apparatus.

Protocol:

  • Sample Preparation: Finely powder a small amount of dry this compound.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

  • Heating: Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point.

  • Observation: Decrease the heating rate to 1-2 °C per minute and observe the sample through the magnifying lens.

  • Recording: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range represents the melting point.[9][10][11]

Determination of Optical Rotation

The specific rotation of this compound is measured using a polarimeter.

Protocol:

  • Solution Preparation: Accurately weigh a specific amount of this compound and dissolve it in a precise volume of distilled water in a volumetric flask.

  • Polarimeter Calibration: Calibrate the polarimeter with a blank solution (distilled water).

  • Measurement: Fill the polarimeter tube with the this compound solution, ensuring no air bubbles are present. Place the tube in the polarimeter.

  • Reading: Measure the angle of rotation at a specified temperature (typically 20°C) and wavelength (usually the sodium D-line at 589.3 nm).[12][13]

  • Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c) where:

    • [α] is the specific rotation

    • α is the observed rotation

    • l is the path length of the polarimeter tube in decimeters

    • c is the concentration of the solution in g/mL

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of this compound can be determined by titrating an acidic solution of the compound with a strong base.

Protocol:

  • Solution Preparation: Prepare a standard solution of this compound of known concentration in deionized water.

  • Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[14]

Quantification of this compound in Pectin by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying this compound, especially after enzymatic or acid hydrolysis of pectin.[15][16]

Protocol:

  • Hydrolysis of Pectin:

    • Enzymatic Hydrolysis: Incubate the pectin sample with a pectinase enzyme mixture at an optimal temperature and pH to release this compound monomers.[15]

    • Acid Hydrolysis: Treat the pectin sample with a strong acid (e.g., sulfuric acid) at an elevated temperature to break the glycosidic bonds.[17]

  • Sample Preparation: Neutralize the hydrolysate if necessary, and filter it through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Analysis:

    • Column: Use an appropriate column for carbohydrate analysis, such as an ion-exchange column (e.g., CarboPac PA-1).[18]

    • Mobile Phase: An isocratic or gradient elution with a suitable mobile phase (e.g., dilute sodium hydroxide and sodium acetate).[18]

    • Detection: Use a suitable detector, such as a pulsed amperometric detector (PAD) or a UV detector at a low wavelength (around 210 nm).[16][19]

  • Quantification: Prepare a standard curve using known concentrations of this compound. Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.[16]

Reactivity and Stability

This compound is a reactive molecule, particularly at elevated temperatures. It is known to undergo non-enzymatic browning reactions (Maillard reaction and caramelization) more readily than neutral sugars.[4] This is attributed to its faster mutarotation rate and its susceptibility to decarboxylation, which leads to the formation of potent browning precursors.[4]

The stability of this compound is influenced by pH and temperature. In aqueous solutions, it can exist in equilibrium between its cyclic and open-chain forms. The carboxylic acid group can be esterified, most commonly with methanol in natural pectin.

Biological Role and Signaling Pathways

While this compound itself is a metabolite, its oligomeric forms, known as oligogalacturonides (OGAs), are recognized as damage-associated molecular patterns (DAMPs) in plants.[20] These molecules are released upon the partial degradation of the plant cell wall by microbial enzymes during pathogen attack. OGAs can trigger a range of defense responses, indicating a role in plant immunity.[20]

Plant_Cell_Wall_Signaling cluster_pathogen Pathogen Attack cluster_cell_wall Plant Cell Wall cluster_signaling Defense Signaling Cascade Pathogen Pathogen Pectin Pectin (Polygalacturonic Acid) Pathogen->Pectin Secretes Pectinases OGAs Oligogalacturonides (OGAs) (DAMPs) Pectin->OGAs Degradation Receptor Membrane Receptor OGAs->Receptor Binding ROS Reactive Oxygen Species (ROS) Production Receptor->ROS Initiates Signaling DefenseGenes Activation of Defense Genes ROS->DefenseGenes

Metabolic Pathways

Microorganisms have evolved specific pathways to catabolize this compound as a carbon source. The fungal and bacterial pathways, while both leading to central metabolism, employ different enzymatic steps.

Fungal Catabolic Pathway

In fungi, the catabolism of this compound is a reductive pathway.

Fungal_Galacturonic_Acid_Catabolism D_Galacturonic_Acid This compound L_Galactonic_Acid L-Galactonic Acid D_Galacturonic_Acid->L_Galactonic_Acid D-galacturonate reductase Keto_Deoxy_L_Galactonate 2-keto-3-deoxy-L-galactonate L_Galactonic_Acid->Keto_Deoxy_L_Galactonate L-galactonate dehydratase Pyruvate Pyruvate Keto_Deoxy_L_Galactonate->Pyruvate 2-keto-3-deoxy-L-galactonate aldolase Glyceraldehyde L-Glyceraldehyde Keto_Deoxy_L_Galactonate->Glyceraldehyde 2-keto-3-deoxy-L-galactonate aldolase Central_Metabolism Central Metabolism Pyruvate->Central_Metabolism Glyceraldehyde->Central_Metabolism

Bacterial Oxidative Pathway

In some bacteria, this compound is metabolized through an oxidative pathway.

Bacterial_Galacturonic_Acid_Catabolism D_Galacturonic_Acid This compound Galactaro_lactone D-Galactaro-1,5-lactone D_Galacturonic_Acid->Galactaro_lactone Uronate dehydrogenase Galactaric_Acid Galactaric Acid Galactaro_lactone->Galactaric_Acid Spontaneous or lactonase Keto_Deoxy_Galactarate 3-deoxy-2-keto-galactarate Galactaric_Acid->Keto_Deoxy_Galactarate Dehydratase Alpha_Ketoglutarate α-Ketoglutarate Keto_Deoxy_Galactarate->Alpha_Ketoglutarate TCA_Cycle TCA Cycle Alpha_Ketoglutarate->TCA_Cycle

Experimental Workflow: Quantification of this compound in Pectin

The following diagram illustrates a typical workflow for the quantification of this compound in a pectin-containing sample using a colorimetric assay.

Quantification_Workflow cluster_sample_prep Sample Preparation cluster_assay Colorimetric Assay cluster_analysis Data Analysis Pectin_Sample Pectin Sample Hydrolysis Acid Hydrolysis (e.g., H₂SO₄, heat) Pectin_Sample->Hydrolysis Add_Reagent Add Colorimetric Reagent (e.g., m-hydroxydiphenyl) Hydrolysis->Add_Reagent Color_Development Color Development Add_Reagent->Color_Development Spectrophotometry Measure Absorbance (e.g., at 520 nm) Color_Development->Spectrophotometry Quantification Quantify D-GalA Concentration Spectrophotometry->Quantification Standard_Curve Prepare Standard Curve with known D-GalA concentrations Standard_Curve->Quantification

Conclusion

This compound is a molecule of significant interest due to its prevalence in nature and its emerging applications in various scientific and industrial sectors. A thorough understanding of its physical and chemical properties, coupled with robust analytical methods, is essential for researchers and professionals in drug development and related fields. This guide provides a foundational understanding of this compound, offering detailed protocols and insights into its chemical behavior and biological relevance. Further research into its metabolic pathways and signaling roles will undoubtedly unveil new opportunities for its application in biotechnology and medicine.

References

The D-Galacturonic Acid Metabolic Pathway in Microorganisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-galacturonic acid, the primary constituent of pectin, represents a significant carbon source for a wide array of microorganisms. The microbial catabolism of this uronic acid is not only crucial for the natural carbon cycle but also holds immense potential for biotechnological applications, including the production of biofuels and platform chemicals. Microorganisms have evolved distinct strategies to metabolize this compound, primarily categorized into a reductive pathway found in fungi and oxidative and isomerase pathways prevalent in bacteria. Understanding the intricacies of these metabolic routes, the kinetics of the involved enzymes, and the regulatory networks that govern them is paramount for harnessing their full potential in industrial and pharmaceutical settings. This technical guide provides a comprehensive overview of the core metabolic pathways of this compound in microorganisms, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Metabolic Pathways

Microorganisms employ three primary pathways for the catabolism of this compound: the fungal reductive pathway, the bacterial oxidative pathway, and the bacterial isomerase pathway.

The Fungal Reductive Pathway

Predominantly found in filamentous fungi such as Aspergillus niger and Trichoderma reesei, this pathway involves a series of reduction and dehydration steps to convert this compound into intermediates of the central carbon metabolism.[1][2] The key enzymatic steps are:

  • This compound reductase (GAAA/GAR1): This enzyme catalyzes the NADPH-dependent reduction of this compound to L-galactonate.[3][4]

  • L-galactonate dehydratase (GAAB/LGD1): L-galactonate is then dehydrated to form 2-keto-3-deoxy-L-galactonate.[5][6]

  • 2-keto-3-deoxy-L-galactonate aldolase (GAAC/LGA1): This aldolase cleaves 2-keto-3-deoxy-L-galactonate into pyruvate and L-glyceraldehyde.[7][8]

  • L-glyceraldehyde reductase (GAAD/GLD1): Finally, L-glyceraldehyde is reduced to glycerol, which can then enter glycolysis.[2]

The genes encoding these enzymes are often clustered and their expression is induced by the presence of this compound.[9][10] An intermediate of this pathway, 2-keto-3-deoxy-L-galactonate, has been identified as a key inducer of the pathway genes in Aspergillus niger.[11]

Fungal_Reductive_Pathway D_GalA This compound L_Gal L-Galactonate D_GalA->L_Gal KDG 2-keto-3-deoxy- L-galactonate L_Gal->KDG Pyr Pyruvate KDG->Pyr Glyceraldehyde L-Glyceraldehyde KDG->Glyceraldehyde Glycerol Glycerol Glyceraldehyde->Glycerol NADPH -> NADP+ GAAA GAAA (GAR1) This compound reductase GAAB GAAB (LGD1) L-galactonate dehydratase GAAC GAAC (LGA1) 2-keto-3-deoxy-L-galactonate aldolase GAAD GAAD (GLD1) L-glyceraldehyde reductase

Fungal Reductive Pathway for this compound Catabolism.
The Bacterial Isomerase Pathway

This pathway is operative in many bacteria, including Escherichia coli. It involves an initial isomerization step followed by a series of reactions that also lead to intermediates of central metabolism. The key enzymes are:

  • Uronate isomerase (UxaC): this compound is isomerized to D-tagaturonate.[12]

  • Tagaturonate reductase (UxaB): D-tagaturonate is reduced to D-altronate.

  • Altronate dehydratase (UxaA): D-altronate is dehydrated to 2-keto-3-deoxy-D-gluconate.[13][14]

  • 2-keto-3-deoxy-D-gluconate kinase (KduK): This intermediate is then phosphorylated.

  • 2-keto-3-deoxy-6-phosphogluconate aldolase (KduD): The phosphorylated compound is cleaved into pyruvate and glyceraldehyde-3-phosphate.

Bacterial_Isomerase_Pathway D_GalA This compound D_Tag D-Tagaturonate D_GalA->D_Tag D_Alt D-Altronate D_Tag->D_Alt KDGlu 2-keto-3-deoxy- D-gluconate D_Alt->KDGlu KDPG 2-keto-3-deoxy-6-P- gluconate KDGlu->KDPG Pyr Pyruvate KDPG->Pyr G3P Glyceraldehyde-3-P KDPG->G3P UxaC UxaC Uronate isomerase UxaB UxaB Tagaturonate reductase UxaA UxaA Altronate dehydratase KduK KduK 2-keto-3-deoxy-D-gluconate kinase KduD KduD 2-keto-3-deoxy-6-P-gluconate aldolase

Bacterial Isomerase Pathway for this compound Catabolism.
The Bacterial Oxidative Pathway

Observed in bacteria like Agrobacterium tumefaciens, this pathway begins with an oxidation step.[6]

  • Uronate dehydrogenase: this compound is oxidized to D-galactaro-1,5-lactone, which is then hydrolyzed to galactarate (mucic acid).

  • Galactarate dehydratase: Galactarate is converted to 2-keto-3-deoxy-galactarate.

  • Further enzymatic steps convert this intermediate into α-ketoglutarate, which enters the Krebs cycle.

Bacterial_Oxidative_Pathway D_GalA This compound Galactarolactone D-Galactaro-1,5-lactone D_GalA->Galactarolactone Galactarate Galactarate Galactarolactone->Galactarate Keto_deoxy_Gal 2-keto-3-deoxy-galactarate Galactarate->Keto_deoxy_Gal Alpha_KG α-Ketoglutarate Keto_deoxy_Gal->Alpha_KG Udh Uronate dehydrogenase Lactonase Lactonase Dehydratase Galactarate dehydratase

Bacterial Oxidative Pathway for this compound Catabolism.

Quantitative Data

Enzyme Kinetic Parameters

The efficiency of these metabolic pathways is dictated by the kinetic properties of the constituent enzymes. A summary of available kinetic data is presented below.

EnzymeOrganismSubstrateKm (mM)Vmax (U/mg)kcat (s-1)Reference(s)
This compound reductase (GAAA)Aspergillus nigerThis compound0.1759-[3]
This compound reductase (GAR1)Trichoderma reeseiThis compound640-[3]
D-galactonate dehydrataseAspergillus terreusD-Galactonate8.33--[15]
2-keto-3-deoxy-D-galactonate aldolaseAspergillus terreusPyruvate14.28--[15]
2-keto-3-deoxy-D-galactonate aldolaseAspergillus terreusL-Glyceraldehyde5.55--[15]
L-threo-3-deoxy-hexulosonate aldolaseHypocrea jecorinaL-threo-3-deoxy-hexulosonate-2011.3[7]
L-threo-3-deoxy-hexulosonate aldolaseHypocrea jecorinaPyruvate and L-glyceraldehyde-6.53.6[7]
This compound dehydrogenaseAgrobacterium tumefaciensThis compound0.5124-[16]

Note: '-' indicates data not available in the cited literature.

Metabolite Concentrations

Metabolic engineering efforts have focused on redirecting the this compound pathway for the production of valuable chemicals. The following table summarizes some reported intracellular and extracellular metabolite concentrations in engineered fungal strains.

StrainConditionIntracellular L-galactonate (mg/g biomass)Extracellular L-galactonate (g/L)Reference(s)
Trichoderma reesei Δlgd1Bioreactor, pH 5.5, with D-xylose40 - 70up to 7.6[17]
Aspergillus niger ΔgaaBBioreactor, pH 4.8, with D-xylose52 ± 4up to 5.4[17]
Saccharomyces cerevisiaeExpressing D-galUA transporter--[18]
Gene Expression Data

Transcriptomic studies have been instrumental in elucidating the regulation of the this compound metabolic pathway. The expression of pathway genes is generally upregulated in the presence of this compound.

OrganismConditionGene(s)Fold ChangeReference(s)
Rhodosporidium toruloidesGrowth on this compound vs. glycerol/D-glucosegaaB, gaaC, gaaD, GAR1 homologs> 2-fold increase[19]
Aspergillus nigerPresence of this compoundgaaA, gaaB, gaaCUpregulated[10]
Sclerotinia sclerotiorumInfection of host plantsSsgar1, Ssgar2, Sslgd1, Sslga1Transcriptionally induced[20]

Experimental Protocols

Enzyme Assay: Uronate Isomerase

This protocol is adapted for the spectrophotometric assay of uronate isomerase activity.[12][21]

Principle: The isomerization of D-glucuronate or D-galacturonate to their respective keto-sugars is coupled to a second enzymatic reaction where the keto-sugar is reduced by a dehydrogenase with the concomitant oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm is monitored.

Materials:

  • HEPES buffer (50 mM, pH 8.0)

  • D-glucuronate or D-galacturonate solution (stock solution, e.g., 100 mM)

  • NADH solution (stock solution, e.g., 10 mM)

  • Coupling enzyme (e.g., D-mannonate dehydrogenase for D-fructuronate)

  • Purified uronate isomerase or cell-free extract

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing 50 mM HEPES buffer (pH 8.0), 0.2 mM NADH, and an excess of the coupling dehydrogenase.

  • Add the uronate isomerase sample (purified enzyme or cell-free extract) to the cuvette and incubate for 2-3 minutes to establish a baseline.

  • Initiate the reaction by adding the D-uronate substrate (e.g., to a final concentration of 5 mM).

  • Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of NADH oxidation from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Uronate_Isomerase_Assay cluster_workflow Experimental Workflow A Prepare Reaction Mixture (Buffer, NADH, Coupling Enzyme) B Add Uronate Isomerase Sample A->B C Initiate with Substrate (this compound) B->C D Monitor Absorbance at 340 nm C->D E Calculate Enzyme Activity D->E

Workflow for Uronate Isomerase Activity Assay.
Metabolite Analysis: HPLC

This protocol provides a general framework for the analysis of this compound and related organic acids in microbial culture supernatants by High-Performance Liquid Chromatography (HPLC).[1][22][23][24][25]

Principle: Organic acids are separated on a suitable stationary phase and detected by UV absorbance or refractive index.

Materials:

  • HPLC system with a UV or RI detector

  • Organic acid analysis column (e.g., Aminex HPX-87H)

  • Mobile phase (e.g., dilute sulfuric acid, such as 5 mM H₂SO₄)

  • Standards for this compound and other relevant metabolites

  • Syringe filters (0.22 µm)

  • Microbial culture supernatant

Procedure:

  • Sample Preparation:

    • Centrifuge the microbial culture to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.

  • HPLC Analysis:

    • Set up the HPLC system with the appropriate column and mobile phase.

    • Equilibrate the column until a stable baseline is achieved.

    • Inject a known volume of the prepared sample.

    • Run the analysis using an isocratic or gradient elution method.

    • Detect the separated compounds using a UV detector (e.g., at 210 nm) or an RI detector.

  • Quantification:

    • Prepare a standard curve using known concentrations of the target metabolites.

    • Identify and quantify the metabolites in the sample by comparing their retention times and peak areas to those of the standards.

HPLC_Analysis_Workflow cluster_workflow Experimental Workflow A Sample Collection (Culture Supernatant) B Centrifugation A->B C Filtration (0.22 µm) B->C D HPLC Injection C->D E Separation & Detection D->E F Data Analysis & Quantification E->F

Workflow for HPLC Analysis of Organic Acids.
Gene Expression Analysis: qRT-PCR

This protocol outlines the key steps for quantifying the expression of genes involved in this compound metabolism using quantitative real-time PCR (qRT-PCR).[26][27][28][29][30]

Principle: The amount of a specific mRNA transcript is quantified by reverse transcribing it into cDNA, followed by amplification of the cDNA using PCR with a fluorescent reporter. The increase in fluorescence is proportional to the initial amount of transcript.

Materials:

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase and reagents for cDNA synthesis

  • qPCR instrument

  • SYBR Green or TaqMan probe-based qPCR master mix

  • Gene-specific primers for target and reference genes

Procedure:

  • RNA Extraction:

    • Harvest microbial cells from control and experimental conditions.

    • Extract total RNA using a suitable RNA extraction kit, following the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

  • qPCR:

    • Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and gene-specific primers for the target and reference genes.

    • Perform the qPCR reaction in a real-time PCR cycler.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes in each sample.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to that of a stably expressed reference gene.

qRTPCR_Workflow cluster_workflow Experimental Workflow A RNA Extraction B DNase Treatment A->B C cDNA Synthesis B->C D qPCR Amplification C->D E Data Analysis (ΔΔCt) D->E

Workflow for Gene Expression Analysis by qRT-PCR.

Conclusion and Future Perspectives

The microbial metabolism of this compound is a field of active research with significant implications for biotechnology and drug development. The fungal reductive pathway and the bacterial isomerase and oxidative pathways provide a diverse enzymatic toolkit for the conversion of this abundant biopolymer. While significant progress has been made in identifying the core components of these pathways, a comprehensive understanding of their regulation and the precise kinetic parameters of all involved enzymes remains an area for further investigation. The methodologies outlined in this guide provide a robust framework for researchers to delve deeper into these complex metabolic networks. Future efforts in metabolic engineering, guided by a thorough understanding of these pathways, will undoubtedly unlock the full potential of this compound as a renewable feedstock for the sustainable production of a wide range of valuable products. Furthermore, targeting these unique metabolic pathways could offer novel strategies for the development of antimicrobial agents against plant and human pathogens that rely on pectin degradation for their virulence.

References

The Biological Significance of D-Galacturonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Galacturonic acid (GalA) is a sugar acid and an oxidized form of D-galactose. It serves as the principal building block of pectin, a complex heteropolysaccharide abundant in the primary cell walls and middle lamella of terrestrial plants.[1][2][3] Pectin is composed of a backbone of α-1,4-linked this compound residues, which can be methyl-esterified.[1][3] This fundamental monosaccharide plays a crucial role in plant biology, microbial metabolism, and human health, making it a subject of significant interest in various scientific and industrial fields, including drug development and biotechnology.[4] This technical guide provides an in-depth overview of the biological significance of this compound, with a focus on its core functions, metabolic pathways, and methods for its study.

Biological Significance in Plants

As the primary constituent of pectin, this compound is integral to the structural integrity and physiological functions of plants. Pectin, and by extension GalA, contributes to the firmness and structure of plant tissues, facilitates intercellular adhesion, and plays a vital role in cell growth and development.[3][5] The polymeric chains of GalA in pectin are interconnected by α-1,4 glycosidic bonds.[1] Pectin is particularly abundant in the rinds of citrus fruits (approximately 30% by weight) and is also commercially sourced from apples, sugar beets, and other fruits and vegetables.[1] The negative charge conferred by the carboxyl group of GalA allows pectin to form gels, which is essential for maintaining the hydration of the cell wall.[6]

Metabolism in Microorganisms

This compound is a significant carbon source for microorganisms that inhabit decaying plant material.[7] Bacteria and fungi have evolved distinct catabolic pathways to utilize this sugar acid.

Fungal Catabolism of this compound

In filamentous fungi, this compound is typically metabolized through a reductive pathway.[8] This pathway involves a series of enzymatic reactions that convert this compound into intermediates of central metabolism. The key enzymes in this pathway are D-galacturonate reductase, L-galactonate dehydratase, and 2-keto-3-deoxy-L-galactonate aldolase.[7] The final products of this pathway are pyruvate and glycerol.[8]

Fungal_GalA_Catabolism D_Galacturonic_acid This compound L_Galactonate L-Galactonate D_Galacturonic_acid->L_Galactonate D-galacturonate reductase Keto_deoxy_L_galactonate 2-keto-3-deoxy-L-galactonate L_Galactonate->Keto_deoxy_L_galactonate L-galactonate dehydratase Pyruvate_Glycerol Pyruvate + Glycerol Keto_deoxy_L_galactonate->Pyruvate_Glycerol 2-keto-3-deoxy-L- galactonate aldolase

Caption: Fungal catabolic pathway of this compound.

Bacterial Catabolism of this compound

Prokaryotes employ two main pathways for this compound catabolism: an oxidative pathway and an isomerase pathway.[8][9]

The oxidative pathway involves the oxidation of this compound to meso-galactarate (mucate) by uronate dehydrogenase.[10]

The isomerase pathway , which is fermentative and anaerobic, converts this compound to intermediates of the Entner-Doudoroff pathway or the phosphoketolase pathway.[9][11] A novel pathway discovered in Lactobacillus suebicus involves the conversion of mannonate (an isomer of galacturonate) to 6-phosphogluconate.[9][11]

Bacterial_GalA_Catabolism cluster_oxidative Oxidative Pathway cluster_isomerase Isomerase Pathway D_Galacturonic_acid_ox This compound Meso_galactarate meso-Galactarate D_Galacturonic_acid_ox->Meso_galactarate Uronate dehydrogenase D_Galacturonic_acid_iso This compound Mannonate Mannonate D_Galacturonic_acid_iso->Mannonate Isomerase Phosphogluconate 6-Phosphogluconate Mannonate->Phosphogluconate Mannonate kinase & 6-phosphomannonate 2-epimerase

Caption: Bacterial catabolic pathways of this compound.

Role in Human Health and Drug Development

This compound and its polymer, pectin, have significant implications for human health, primarily through their interaction with the gut microbiota and the immune system.

Gut Microbiota Modulation

Pectin is not digested by human enzymes but is fermented by the gut microbiota in the colon.[12] This fermentation releases this compound and other monosaccharides, which are then utilized by gut bacteria.[12] The fermentation of pectin and GalA leads to the production of short-chain fatty acids (SCFAs), such as butyrate, acetate, and propionate.[13] These SCFAs are crucial for maintaining gut barrier integrity, modulating inflammation, and serving as an energy source for colonocytes.[13]

Immunomodulatory Effects

This compound has demonstrated anti-inflammatory properties.[4][14] It can alleviate lipopolysaccharide (LPS)-induced inflammation in macrophages by competitively inhibiting the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[4][14] This is achieved through a potential binding interaction with CD14, an accessory protein for LPS recognition by TLR4.[4][14] This inhibitory action reduces the expression of pro-inflammatory cytokines.[4] These findings suggest that this compound could be a valuable molecule for the development of therapies for inflammatory conditions.

TLR4_Inhibition LPS LPS CD14 CD14 LPS->CD14 Binds GA D-Galacturonic acid GA->CD14 Competitively Binds TLR4 TLR4 GA->TLR4 Inhibits Activation CD14->TLR4 Activates NF_kB NF-κB TLR4->NF_kB Activates Inflammation Pro-inflammatory Cytokines NF_kB->Inflammation Induces GalA_Quantification_Workflow Start Dried Plant Material Extraction Pectin Extraction (Buffer, 55°C) Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant (Pectin Extract) Centrifugation->Supernatant Hydrolysis Acid Hydrolysis (H₂SO₄, Heat) Supernatant->Hydrolysis Color_Reaction Colorimetric Reaction (MHDP) Hydrolysis->Color_Reaction Measurement Absorbance Measurement (520 nm) Color_Reaction->Measurement Calculation Calculate GalA Concentration (vs. Standard Curve) Measurement->Calculation End Result Calculation->End

References

The Discovery and Scientific Journey of D-Galacturonic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

D-Galacturonic acid, a sugar acid derived from D-galactose, is the principal building block of pectin, a ubiquitous structural heteropolysaccharide in the cell walls of terrestrial plants.[1][2] Its discovery and characterization are intrinsically linked to the history of pectin chemistry, a field that has evolved from simple extraction techniques to sophisticated analytical methodologies. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing the seminal experiments, the evolution of extraction and analytical protocols, and the key scientific figures who pioneered this area of research. This document is intended for researchers, scientists, and drug development professionals with an interest in carbohydrate chemistry, natural product chemistry, and the history of biochemistry.

The Dawn of Pectin Chemistry: The Discovery of a New Substance

The journey to uncovering this compound began with the isolation of its parent polymer, pectin. In 1825, the French chemist Henri Braconnot, while investigating the gelling properties of fruit juices, isolated a substance from carrots that he named "pectin," derived from the Greek word "pektikos," meaning "to congeal" or "solidify".[3] Braconnot's work, published in the Annales de chimie et de physique, laid the foundation for the field of pectin chemistry.[1][3][4][5]

While Braconnot was the first to isolate and name pectin, the gelling properties of fruit extracts had been known and utilized in food preparation, such as making jams and jellies, long before his discovery.[4] His work, however, marked the beginning of the scientific investigation into the chemical nature of this important plant constituent. Commercial production of pectin began in the early 20th century, initially from apple pomace and later from citrus peels, which remain the primary sources today.[1][6]

Unveiling the Monomer: The Isolation of this compound

For nearly a century after the discovery of pectin, its chemical composition remained largely a mystery. It was the German biochemist Felix Ehrlich who, in 1917, first reported the hydrolysis of pectin to yield its primary monomeric unit, this compound.[7] His work, published in the Biochemische Zeitschrift, was a landmark achievement that opened the door to understanding the fundamental structure of pectin.[8][9][10][11][12]

Ehrlich's discovery established that pectin is a polymer of this compound.[7] This sugar acid is an oxidized form of D-galactose, with a carboxylic acid group at the C6 position and an aldehyde group at the C1 position in its open-chain form.[13] In pectin, these this compound units are linked together in a linear chain by α-(1-4) glycosidic bonds to form a polygalacturonic acid backbone.[7]

Early Experimental Protocols: A Glimpse into Historical Methodologies

Braconnot's Isolation of Pectin (circa 1825)

Braconnot's method for isolating pectin would have involved the extraction of plant material with water or dilute acid, followed by precipitation of the pectin with alcohol. This general approach remains a fundamental technique in pectin extraction today.

Hypothesized Experimental Workflow:

A Plant Material (e.g., Carrots) B Maceration and Extraction with Water A->B C Filtration to remove insoluble debris B->C D Precipitation of Pectin with Ethanol C->D E Collection and Drying of Pectin D->E A Isolated Pectin B Acid Hydrolysis (e.g., with HCl or H2SO4) A->B C Neutralization (e.g., with CaCO3) B->C D Filtration to remove salts and impurities C->D E Concentration of the filtrate D->E F Crystallization of this compound E->F

References

An In-depth Technical Guide to D-Galacturonic Acid Derivatives and Their Functions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to D-Galacturonic Acid and its Derivatives

This compound (D-GalA) is a sugar acid that serves as the primary structural component of pectin, a complex polysaccharide found in the cell walls of plants.[1][2] In its polymeric form, polygalacturonic acid, the D-GalA units are linked by α-1,4 glycosidic bonds.[2] The carboxyl groups of these units can be esterified with methanol to varying degrees.[2]

The biological and pharmacological potential of D-GalA is realized through its various derivatives. These range from large, modified polymers like modified citrus pectin (MCP) to smaller pectic oligosaccharides (POS) and individual, synthetically modified monomers.[3][4] These derivatives have garnered significant attention in the scientific community for their diverse biological activities, including anticancer, anti-inflammatory, antioxidant, and prebiotic effects. This guide provides a comprehensive overview of the functions of this compound derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Biological Functions of this compound Derivatives

Anticancer Activity

Modified citrus pectin (MCP) has demonstrated notable anticancer properties, primarily through its interaction with galectin-3, a protein overexpressed in many cancer cells that plays a role in cancer cell aggregation, adhesion, and metastasis.[3][5] By binding to galectin-3, MCP can inhibit these processes.[3] Studies have shown that MCP can induce apoptosis in cancer cells and may work synergistically with some chemotherapeutic agents.

Anti-inflammatory Activity

This compound and its derivatives have been shown to possess anti-inflammatory properties. The underlying mechanism often involves the modulation of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[6] This pathway is a key regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines.

Antioxidant Activity

Pectin and its derivatives exhibit antioxidant activity, which is attributed to their ability to scavenge free radicals.[7][8] This activity is influenced by the structure of the pectin derivative, including its galacturonic acid content and the presence of hydroxyl groups that can donate hydrogen atoms to neutralize free radicals.[7][8]

Prebiotic Effects

Pectic oligosaccharides (POS) are considered emerging prebiotics.[9] They can selectively promote the growth of beneficial gut bacteria, such as Bifidobacteria and Lactobacilli, while not stimulating the growth of pathogenic strains like E. coli.[4][9] This modulation of the gut microbiota can have positive implications for overall health.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of various this compound derivatives.

Table 1: Anticancer Activity of this compound Derivatives

DerivativeCell LineAssayIC50 ValueReference
Modified Citrus Pectin (MCP)HaCaT (human keratinocyte)LDH Cytotoxicity Assay500 µg/ml[10]
Quercetin-DHA Ester-Pectin ConjugateHCT116 (colon cancer)Crystal Violet Assay22.4 µM[5]
Quercetin-DHA Ester-Pectin ConjugateHTB-26 (breast cancer)Crystal Violet Assay10-50 µM[5]
Quercetin-DHA Ester-Pectin ConjugatePC-3 (pancreatic cancer)Crystal Violet Assay10-50 µM[5]
Quercetin-DHA Ester-Pectin ConjugateHepG2 (hepatocellular carcinoma)Crystal Violet Assay10-50 µM[5]

Table 2: Anti-inflammatory Effects of this compound Derivatives

DerivativeCell Line/ModelEffectQuantitative DataReference
This compoundFunctional Dyspepsia Rat ModelReduction of CD3+ cells in duodenumDose-dependent reduction[2]
This compoundFunctional Dyspepsia Rat ModelReduction of mast cells in duodenumDose-dependent reduction[2]
Polysaccharide from L. smithiiRAW 264.7 macrophagesInhibition of NO productionSignificant reduction at 125-1000 µg/mL[11]
Polysaccharide from L. smithiiRAW 264.7 macrophagesReduction of IL-6 expressionSignificant reduction at 250-1000 µg/mL[11]
Polysaccharide from L. smithiiRAW 264.7 macrophagesReduction of TNF-α expressionSignificant reduction at 250-1000 µg/mL[11]

Table 3: Antioxidant Activity of this compound Derivatives

DerivativeAssayScavenging ActivityReference
Pectin from Cicer arietinum L. huskDPPH radical scavenging29% at 1.0 mg/mL[7]
Pectic OligosaccharidesDPPH radical scavengingUp to 90% at 10 mg/mL[12]
PectinDPPH radical scavenging~5-fold greater than other polysaccharides[8]
Pectin from Veronica peregrina L. (WVPP-A3b)DPPH radical scavengingIC50: 6.22 mg/mL[13]
Pectin from Veronica peregrina L. (WVPP-A3b)Hydroxyl radical scavengingIC50: 8.76 mg/mL[13]
Pectin from Veronica peregrina L. (WVPP-A3b)ABTS radical scavengingIC50: 5.12 mg/mL[13]

Table 4: Prebiotic Effects of Pectic Oligosaccharides (POS)

POS SourceProbiotic StrainPrebiotic Activity Score/EffectReference
Citrus PeelLactobacillus paracasei LPC-370.41[4]
Citrus PeelBifidobacterium bifidum ATCC 295210.92[4]
Orange Peel WastesBifidobacteria and LactobacilliIncreased ratio from 17% to 27% of total cells[14]
Mango PeelLactobacillus plantarum 0207Specific positive response[4]

Signaling Pathways and Mechanisms of Action

Inhibition of Galectin-3 Signaling by Modified Citrus Pectin

Modified citrus pectin exerts its anticancer effects primarily by inhibiting galectin-3. Galectin-3 is a β-galactoside-binding lectin that is overexpressed on the surface of many tumor cells and is involved in cell adhesion, proliferation, and metastasis. MCP, with its galactose-rich side chains, can bind to the carbohydrate recognition domain of galectin-3, thereby blocking its pathological functions.[3][5]

Galectin3_Inhibition MCP Modified Citrus Pectin Gal3 Galectin-3 MCP->Gal3 binds & inhibits CancerCell Cancer Cell Gal3->CancerCell promotes Aggregation Cell Aggregation CancerCell->Aggregation Adhesion Adhesion CancerCell->Adhesion Metastasis Metastasis Adhesion->Metastasis

Inhibition of Galectin-3 by Modified Citrus Pectin.
Modulation of the TLR4/NF-κB Signaling Pathway

This compound can attenuate inflammation by interfering with the Toll-like receptor 4 (TLR4) signaling pathway. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, typically binds to the CD14/TLR4/MD2 receptor complex, initiating a signaling cascade that leads to the activation of the transcription factor NF-κB and the subsequent expression of pro-inflammatory genes. This compound has been shown to competitively inhibit the binding of LPS to this complex, thereby suppressing the downstream inflammatory response.[6]

TLR4_Pathway LPS LPS CD14 CD14 LPS->CD14 binds DGalA This compound DGalA->CD14 competitively inhibits TLR4_MD2 TLR4/MD2 CD14->TLR4_MD2 activates MyD88 MyD88 TLR4_MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatory_Genes Pro-inflammatory Gene Expression Nucleus->ProInflammatory_Genes induces

Modulation of the TLR4/NF-κB Pathway by this compound.

Experimental Protocols

Synthesis of this compound Derivatives

Protocol 1: Synthesis of this compound Methyl Ester

This protocol describes a general method for the esterification of this compound with methanol.

  • Dissolution: Dissolve this compound in methanol.

  • Acid Catalyst: Add a catalytic amount of a strong acid, such as hydrogen chloride (HCl), to the solution.

  • Reaction: Reflux the mixture for a specified period (e.g., 24 hours) to allow for esterification.

  • Neutralization: After cooling, neutralize the reaction mixture with a suitable base, such as sodium bicarbonate.

  • Purification: Filter the mixture and evaporate the solvent. The resulting crude product can be purified by recrystallization or chromatography.

Protocol 2: Synthesis of this compound Amides

This protocol outlines a general procedure for the amidation of this compound.

  • Activation of Carboxylic Acid: Activate the carboxylic acid group of this compound. This can be achieved using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like a water/dioxane mixture.

  • Amine Addition: Add the desired amine (e.g., taurine, 4-aminothiophenol) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for a set duration (e.g., 24-48 hours).

  • Work-up and Purification: Quench the reaction and purify the product using standard techniques such as extraction, precipitation, and chromatography.

Preparation of Pectic Oligosaccharides (POS)

Protocol 3: Enzymatic Hydrolysis of Pectin

This protocol describes the preparation of pectic oligosaccharides from pectin using enzymatic hydrolysis.

  • Pectin Solution: Prepare a solution of pectin (e.g., from citrus peel or sugar beet pulp) in a suitable buffer (e.g., citrate buffer, pH 4.8).

  • Enzyme Addition: Add a pectinolytic enzyme cocktail (e.g., Pectinex® Ultra SP-L, Celluclast®, Viscozyme®) to the pectin solution. The enzyme concentration should be optimized based on the specific enzyme and substrate.

  • Incubation: Incubate the mixture at an optimal temperature (e.g., 45°C) with shaking for a defined period (e.g., 1.5-3 hours).

  • Enzyme Inactivation: Stop the reaction by heating the mixture to a high temperature (e.g., 90-100°C) for a short period (e.g., 5-10 minutes) to inactivate the enzymes.

  • Separation and Purification: Centrifuge the mixture to remove any insoluble material. The supernatant containing the POS can be further purified and fractionated using techniques like membrane filtration or chromatography.[15]

Biological Assays

Protocol 4: DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Sample Preparation: Prepare solutions of the this compound derivative at various concentrations in a suitable solvent (e.g., methanol or a methanol/water mixture).

  • DPPH Solution: Prepare a fresh solution of DPPH in the same solvent (e.g., 0.1 mM).

  • Reaction: Mix the sample solutions with the DPPH solution in a 96-well plate or cuvettes.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Protocol 5: Cytotoxicity Assay (MTT Assay) for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the this compound derivative for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours (e.g., 2-4 hours). Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Perspectives

This compound derivatives represent a diverse and promising class of bioactive molecules with significant potential in the fields of medicine and nutrition. Their demonstrated anticancer, anti-inflammatory, antioxidant, and prebiotic properties warrant further investigation. Future research should focus on elucidating the structure-activity relationships of these derivatives in more detail, optimizing their synthesis and production, and conducting more extensive preclinical and clinical studies to validate their therapeutic potential. The development of novel this compound derivatives with enhanced efficacy and specificity could lead to the creation of new functional foods, nutraceuticals, and pharmaceutical agents for the prevention and treatment of a range of chronic diseases.

References

Stability of D-Galacturonic Acid Under Different pH Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Galacturonic acid is a sugar acid and the primary monomeric unit of pectin, a major structural heteropolysaccharide in the cell walls of terrestrial plants.[1] Its chemical stability is a critical factor in various applications, including its use as a carbon source in bioconversions, its role in the texture and properties of food products, and its potential as a building block in the pharmaceutical industry. The reactivity of its carboxylic acid and hydroxyl groups makes this compound susceptible to several pH-dependent degradation and transformation reactions. This technical guide provides an in-depth analysis of the stability of this compound across a range of pH conditions, detailing the primary degradation pathways, quantitative data where available, and experimental protocols for stability assessment.

Key Chemical Transformations as a Function of pH

The stability of this compound in aqueous solutions is significantly influenced by pH. The primary transformations include lactonization, decarboxylation, epimerization, and other degradation reactions such as dehydration and fragmentation, particularly at pH extremes. The pKa of the carboxylic acid group of galacturonic acid is approximately 3.5, meaning that at pH values below this, the acid is predominantly in its protonated form, while at higher pH values, it exists as the carboxylate anion.[2] This equilibrium is a key determinant of its reactivity.

Lactonization

In acidic solutions, this compound can undergo intramolecular esterification to form lactones, primarily the five-membered ring γ-lactone (D-galactono-1,4-lactone) and the six-membered ring δ-lactone (D-galactono-1,5-lactone). The equilibrium between the open-chain acid and these cyclic forms is pH-dependent.

  • Acidic Conditions (pH < 4): The equilibrium favors the formation of lactones. Studies on analogous sugar acids, such as gluconic acid, have shown that as the pH decreases below 2.5, lactone formation becomes more significant.[3][4]

  • Neutral to Alkaline Conditions (pH > 4): As the pH increases, the carboxyl group deprotonates to form the carboxylate anion. This negatively charged group does not readily undergo intramolecular cyclization, shifting the equilibrium towards the open-chain form.[3]

Decarboxylation

The loss of the carboxyl group as carbon dioxide (CO₂) is a significant degradation pathway, especially at elevated temperatures.

  • Thermal Influence: Measurements have shown a steady release of CO₂ when this compound is heated at 60°C, indicating that decarboxylation occurs even under moderately elevated temperatures.[1] After 48 hours at this temperature, approximately 6% of the degraded this compound was attributed to CO₂ elimination.[1]

  • pH Influence: While specific quantitative data on the pH dependence of this compound decarboxylation at moderate temperatures is limited, studies on other carboxylic acids suggest that the reaction rate can be influenced by pH.[5]

Other Degradation Pathways

At the extremes of the pH scale and often accelerated by heat, this compound can undergo further degradation.

  • Acidic Conditions (pH < 3): Under strong acidic conditions and elevated temperatures, degradation can occur, though the glycosidic linkages in polygalacturonic acid are generally more stable than those of neutral sugars.[6]

  • Alkaline Conditions (pH > 7): In alkaline environments, uronic acids can be susceptible to degradation, including epimerization and β-elimination reactions, especially in the context of the larger pectin polymer. Studies on the related polymer, hyaluronic acid, indicate that degradation becomes significant at pH > 11.[7]

The following diagram illustrates the key pH-dependent transformations of this compound.

G pH-Dependent Equilibria and Degradation of this compound cluster_acidic Acidic Conditions (pH < 4) GalA_Open This compound (Open-Chain Form) GalA_Lactone D-Galactono-1,4-lactone (γ-lactone) GalA_Open->GalA_Lactone Favored GalA_Anion D-Galacturonate (Anion) GalA_Open->GalA_Anion Favored Degradation_Products Degradation Products (e.g., CO₂, furfurals) GalA_Open->Degradation_Products Decarboxylation, Dehydration GalA_Anion->Degradation_Products β-elimination, Fragmentation

Caption: pH-dependent transformations of this compound.

Quantitative Stability Data

Quantitative data on the degradation of this compound is primarily available for high-temperature conditions, as detailed in the table below. It is important to note that these conditions (subcritical water) are extreme and degradation rates will be significantly lower at ambient or moderately elevated temperatures.

pH Condition/FormTemperature Range (°C)Kinetic ModelActivation Energy (kJ/mol)Frequency Factor (s⁻¹)Key Findings
This compound160 - 220First-Order1314.81 x 10¹²Follows first-order degradation kinetics under these conditions.[8]
Sodium D-Galacturonate160 - 190Weibull Equation1471.26 x 10¹⁵More easily degraded than the protonated acid form.[8]
This compound60Not specifiedNot specifiedNot specified~6% of degradation is due to decarboxylation after 48 hours.[1]

Experimental Protocols

Assessing the stability of this compound requires robust analytical methods to quantify the parent compound and its degradation products over time under controlled pH and temperature conditions.

Stability Study Workflow

The following diagram outlines a typical workflow for a pH-dependent stability study of this compound.

G cluster_prep 1. Sample Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling cluster_analysis 4. Analysis cluster_data 5. Data Processing A Prepare this compound solutions in buffers of varying pH (e.g., pH 2, 4, 7, 9, 12) B Incubate solutions at controlled temperatures (e.g., 25°C, 40°C, 60°C) A->B C Withdraw aliquots at pre-defined time points (t=0, 1h, 6h, 24h, etc.) B->C D Quench reaction (if necessary) and analyze using HPLC-UV/RID or LC-MS C->D E Quantify remaining D-GalA and identify/quantify degradation products D->E F Determine degradation kinetics (rate constants, half-life) E->F

Caption: Workflow for a pH-dependent stability study of this compound.

Protocol 1: HPLC-Based Stability Assessment

This protocol describes a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.

1. Materials and Reagents:

  • This compound standard

  • Buffer solutions (e.g., phosphate, citrate, borate) covering the desired pH range

  • HPLC-grade water and acetonitrile

  • Acids (e.g., sulfuric acid, hydrochloric acid) and bases (e.g., sodium hydroxide) for forced degradation studies

  • HPLC system with a UV or Refractive Index (RI) detector

  • Suitable HPLC column (e.g., Aminex HPX-87H)

2. Preparation of Solutions:

  • Stock Solution: Prepare a stock solution of this compound (e.g., 10 mg/mL) in HPLC-grade water.

  • Stability Samples: Dilute the stock solution into buffer solutions of different pH values to a final concentration of approximately 1 mg/mL.

  • Mobile Phase: Prepare the appropriate mobile phase for the chosen column. For an Aminex HPX-87H column, a typical mobile phase is a dilute solution of sulfuric acid (e.g., 0.005 M).

3. Stability Study Execution:

  • Incubate the prepared stability samples in temperature-controlled chambers.

  • At each time point, withdraw a sample, neutralize it if necessary, and dilute it to an appropriate concentration for HPLC analysis.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. HPLC Analysis:

  • Column: Aminex HPX-87H (or equivalent ion-exclusion column)

  • Mobile Phase: 0.005 M H₂SO₄

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 50-60°C

  • Detector: UV at 210 nm or RI

  • Injection Volume: 20 µL

  • Quantify the peak corresponding to this compound against a standard curve. Monitor for the appearance of new peaks, which indicate degradation products.

5. Forced Degradation (for method validation):

  • To ensure the method is stability-indicating, perform forced degradation studies.

  • Acid Hydrolysis: Treat a sample with HCl (e.g., 0.1 M) at 60°C.

  • Base Hydrolysis: Treat a sample with NaOH (e.g., 0.1 M) at 60°C.

  • Oxidation: Treat a sample with H₂O₂ (e.g., 3%) at room temperature.

  • Analyze the stressed samples to demonstrate that degradation products are resolved from the parent this compound peak.[5][9]

Protocol 2: Colorimetric Assay for Total Uronic Acids

This method can be used to determine the total concentration of uronic acids, providing a measure of overall degradation.

1. Principle:

  • This assay is based on the reaction of uronic acids with m-hydroxydiphenyl in the presence of sulfuric acid to produce a colored complex.[10]

2. Materials and Reagents:

  • Concentrated sulfuric acid containing sodium tetraborate

  • m-hydroxydiphenyl reagent

  • This compound standard

  • Spectrophotometer or microplate reader

3. Procedure:

  • Prepare a standard curve of this compound.

  • Add a small volume of the stability sample or standard to a test tube and cool in an ice bath.

  • Carefully add the ice-cold sulfuric acid/borate reagent and mix well.

  • Heat the tubes in a boiling water bath for a set time (e.g., 5 minutes).

  • Cool the tubes back to room temperature.

  • Add the m-hydroxydiphenyl reagent and mix immediately.

  • Measure the absorbance at 520 nm after a short incubation period.

4. Data Analysis:

  • Calculate the concentration of uronic acid in the samples based on the standard curve. A decrease in concentration over time indicates degradation.

Conclusion

The stability of this compound is highly dependent on the pH of the aqueous environment. It is generally most stable in mildly acidic conditions (pH 4-6). In strongly acidic solutions, it is prone to lactonization, while in alkaline solutions, the carboxylate form is favored, but the molecule becomes more susceptible to other degradation pathways like epimerization and fragmentation. Elevated temperatures significantly accelerate degradation across all pH ranges, with decarboxylation being a key reaction. For researchers and professionals in drug development, understanding these stability characteristics is crucial for formulation, processing, and ensuring the quality and efficacy of products containing or derived from this compound. The experimental protocols provided offer a framework for conducting robust stability assessments tailored to specific applications.

References

The Thermal Degradation of D-Galacturonic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the complex thermal degradation of D-Galacturonic acid, a primary component of pectin and a molecule of significant interest in various scientific and industrial fields, including drug development. Understanding its stability and degradation pathways under thermal stress is crucial for optimizing processing, formulation, and storage of this compound-containing materials. This document provides a consolidated overview of its degradation kinetics, products, and the experimental methodologies used for its analysis.

Introduction to Thermal Degradation Pathways

The thermal degradation of this compound is a multifaceted process that proceeds through several competing reaction pathways, highly dependent on environmental conditions such as temperature, pH, and the presence of other reactants. The primary degradation routes include decarboxylation, dehydration, and rearrangements, leading to a diverse array of smaller, often volatile, compounds.

A key initial step in the thermal degradation of this compound is decarboxylation , the loss of carbon dioxide from the carboxylic acid group.[1] This reaction is a significant contributor to the browning of sugar acids during heating.[1][2] Concurrently, the molecule can undergo a series of dehydration reactions, eliminating water molecules to form furan and pyran derivatives.

A critical intermediate in many of these pathways is α-ketoglutaraldehyde .[3][4][5] Its formation is a pivotal point leading to the generation of various chromophoric and phenolic substances, which are responsible for the intense color formation observed during the heat treatment of this compound.[3][4][5]

Under acidic conditions, the degradation pathway often favors the formation of furan derivatives, such as furfural and 5-formyl-2-furancarboxylic acid (FFA) . In contrast, alkaline conditions can lead to the formation of other compounds like norfuraneol . The presence of amino acids can also significantly alter the degradation pathway, leading to Maillard-type reactions and the formation of nitrogen-containing compounds.

The following diagram illustrates the major initial pathways of this compound thermal degradation.

Galacturonic_Acid_Degradation_Pathways Initial Thermal Degradation Pathways of this compound GalA This compound Decarboxylation_Intermediates Decarboxylation Intermediates (e.g., L-Arabinose) GalA->Decarboxylation_Intermediates Decarboxylation Alpha_Keto α-Ketoglutaraldehyde GalA->Alpha_Keto Rearrangement/ Decarboxylation Dehydration_Intermediates Dehydration Intermediates GalA->Dehydration_Intermediates Dehydration Furfural_Derivatives Furan Derivatives (Furfural, FFA) Decarboxylation_Intermediates->Furfural_Derivatives Phenolic_Compounds Phenolic & Carbocyclic Compounds (Reductic Acid, DHCP, Phenols) Alpha_Keto->Phenolic_Compounds Dehydration_Intermediates->Furfural_Derivatives

Caption: Initial degradation pathways of this compound.

Quantitative Analysis of Degradation

The extent of this compound degradation and the distribution of its products are highly dependent on the reaction conditions. The following tables summarize key quantitative data from various studies.

Table 1: Kinetic Parameters for Thermal Degradation
ParameterValueConditionsReference
Activation Energy (Ea)131 kJ/molIn subcritical water (160-220°C)[6]
Frequency Factor (A)4.81 × 10¹² s⁻¹In subcritical water (160-220°C)[6]
Reaction OrderFirst-orderIn subcritical water (160-220°C)[6]
Table 2: Yields of Major Degradation Products
ProductYieldConditionsReference
Carbon Dioxide (CO₂)6% of degraded acid60°C for 48 hours[7]
Uronic Acids~77.3 g/kg150°C for 36 minutes (from pectin)[8]
Pectic Oligosaccharides25.1%Hydrothermal treatment of orange peel waste at 160°C[6]
FurfuralMain productAcid-catalyzed dehydration[8]

Experimental Protocols

Accurate investigation of this compound's thermal degradation requires precise experimental protocols. Below are detailed methodologies for key experiments cited in the literature.

Thermal Degradation in Aqueous Solution

This protocol describes a typical experiment to study the formation of degradation products in a controlled aqueous environment.

Objective: To identify and quantify the degradation products of this compound at a specific temperature and pH.

Materials:

  • This compound monohydrate

  • Phosphate buffer solutions (for pH control)

  • High-purity water

  • Sealed reaction vials (e.g., pressure-resistant glass tubes)

  • Thermostatically controlled oven or heating block

  • HPLC system with a suitable column (e.g., Aminex HPX-87H) and detector (RI or UV)

  • GC-MS system for analysis of volatile products

Procedure:

  • Prepare a stock solution of this compound in high-purity water (e.g., 0.1 M).

  • In a series of reaction vials, mix the this compound stock solution with the appropriate buffer to achieve the desired final pH (e.g., pH 3, 5, and 8).

  • Seal the vials tightly to prevent the loss of volatile products.

  • Place the vials in a preheated oven or heating block at the desired temperature (e.g., 130°C) for a specific duration.

  • At defined time intervals, remove a vial and immediately cool it in an ice bath to quench the reaction.

  • For HPLC analysis, filter the cooled sample through a 0.45 µm syringe filter.

  • For GC-MS analysis of volatile compounds, a headspace analysis can be performed, or the sample can be extracted with a suitable organic solvent followed by derivatization if necessary.

  • Analyze the samples using the appropriate chromatographic method to identify and quantify the degradation products.

The following diagram outlines the general workflow for this experimental protocol.

Aqueous_Degradation_Workflow Workflow for Aqueous Thermal Degradation Analysis Prep Sample Preparation (D-GalA in buffer) Heat Thermal Treatment (Sealed Vial, Defined T & t) Prep->Heat Cool Reaction Quenching (Ice Bath) Heat->Cool Filter Sample Filtration (0.45 µm) Cool->Filter HPLC HPLC Analysis (Non-volatile products) Filter->HPLC GCMS GC-MS Analysis (Volatile products) Filter->GCMS

Caption: Experimental workflow for aqueous degradation studies.

Analytical Methodologies

HPLC is a primary technique for quantifying this compound and its non-volatile degradation products.

  • Column: Aminex HPX-87H columns are frequently used for the separation of organic acids and carbohydrates.

  • Mobile Phase: A simple isocratic elution with dilute acid (e.g., 0.005 M H₂SO₄) is often sufficient.

  • Temperature: Column temperature is typically maintained between 30°C and 60°C.

  • Detection: Refractive Index (RI) detection is common for carbohydrates and organic acids. UV detection at a low wavelength (e.g., 210 nm) can also be used for compounds with suitable chromophores.

Py-GC-MS is a powerful tool for analyzing the thermal decomposition of complex materials like this compound, providing a "fingerprint" of the degradation products.

  • Pyrolysis Temperature: A temperature range of 500-700°C is generally found to give stable and reproducible results for carbohydrate analysis.[9]

  • GC Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane) is typically used for separating the diverse range of pyrolysis products.

  • Temperature Program: A programmed temperature ramp is used in the GC oven to separate compounds with a wide range of boiling points. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a high temperature (e.g., 300°C).

  • Mass Spectrometry: Electron ionization (EI) at 70 eV is standard for generating mass spectra, which can be compared to spectral libraries for compound identification.

Key Degradation Products and Their Significance

The thermal degradation of this compound yields a complex mixture of compounds. The formation of certain products can serve as markers for specific degradation pathways.

Table 3: Major Thermal Degradation Products of this compound
Product ClassSpecific CompoundsSignificanceReference
Furan Derivatives Furfural, 5-Formyl-2-furancarboxylic acid (FFA), NorfuraneolIndicators of dehydration and cyclization reactions. Norfuraneol is characteristic of alkaline degradation.[8][10]
Carbocyclic Compounds Reductic acid, 4,5-dihydroxy-2-cyclopenten-1-one (DHCP)Major contributors to browning and color formation.[8]
Phenolic Compounds 2,3-dihydroxybenzaldehyde (2,3-DHBA), 3,8-dihydroxy-2-methyl-4H-chromen-4-onePossess intense browning potential and are formed via the α-ketoglutaraldehyde intermediate.[3][4][5]
Organic Acids Formic acid, Lactic acidCommon end-products of further degradation of initial products.[6]
Gaseous Products Carbon Dioxide (CO₂)A direct result of the initial decarboxylation step.[7]

Conclusion

The thermal degradation of this compound is a chemically rich and complex process. A thorough understanding of the underlying reaction mechanisms, the influence of environmental factors, and the resulting product distribution is essential for professionals in research and drug development. The methodologies and data presented in this guide provide a foundational understanding for controlling and predicting the thermal stability of this compound and its derivatives in various applications. Further research focusing on detailed kinetic modeling and the elucidation of minor degradation pathways will continue to enhance our knowledge in this critical area.

References

Methodological & Application

Application Notes and Protocols for the Quantification of D-Galacturonic Acid in Fruit Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the accurate quantification of D-Galacturonic acid in fruit extracts. This compound is the primary structural component of pectin, a complex polysaccharide abundant in the cell walls of fruits. Its quantification is crucial for quality control in the food industry, characterization of fruit-based products, and for research into the biological activities of pectic oligosaccharides.

Introduction

This compound is a sugar acid and the main building block of pectin. The amount of this compound can vary significantly between different fruit species and is influenced by the fruit's maturity and the extraction method used. Accurate quantification is essential for understanding the physicochemical properties of fruit extracts and their potential health benefits. This document outlines three common and reliable methods for this purpose: a colorimetric assay, an enzymatic assay, and a High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) method.

Quantitative Data Summary

The following table summarizes the this compound content found in various fruit extracts and related materials from different studies. It is important to note that the values can vary based on the fruit variety, ripeness, and the specific extraction and analytical methods employed.

Fruit/Fruit ProductSample TypeThis compound ContentAnalytical Method
Apple (Sound)Mash106.9 - 1845.5 mg/kgHPLC
Apple (50% Decayed)Mash73.7 - 977.3 mg/kgHPLC
Apple (100% Decayed)Mash33.2 - 370 mg/kgHPLC
MangoCommercial Juice49.4 ± 0.5 mg/LHPLC-DAD-ESI-MS/MS
PearCommercial Juice12.9 ± 0.5 mg/LHPLC-DAD-ESI-MS/MS
Grape (Chardonnay)Pomace Pectin56.8 g/100g Acid Hydrolysis & Colorimetry
Grape (Fetească Neagră)Pomace Pectin33.14 g/100g Acid Hydrolysis & Colorimetry
Grape (Rară Neagră)Pomace Pectin48.47 g/100g Acid Hydrolysis & Colorimetry
Passion FruitPeel PectinHighest among 5 fruits studiedAcid Hydrolysis & DPPH Assay
GuavaPeel PectinSecond highestAcid Hydrolysis & DPPH Assay
PomegranatePeel PectinThird highestAcid Hydrolysis & DPPH Assay
PomeloPeel PectinFourth highestAcid Hydrolysis & DPPH Assay
LemonPeel PectinLowest among 5 fruits studiedAcid Hydrolysis & DPPH Assay
Red CurrantPress Cake Pectin49.7% (w/w)HPLC
Black CurrantPress Cake Pectin37.1% (w/w)HPLC
RaspberryFruitMain component of AISNot specified
BlackberryFruitMain component of AISNot specified

AIS: Alcohol-Insoluble Solids

Experimental Protocols

General Sample Preparation from Fruit Extracts
  • Homogenization : Homogenize the fresh fruit sample to a uniform puree.

  • Extraction : For soluble pectin, extract a known weight of the puree with a suitable buffer (e.g., pH 6.5 buffer with EDTA) at a controlled temperature (e.g., 55°C) to minimize enzymatic degradation.[1]

  • Centrifugation/Filtration : Centrifuge the mixture to pellet solid materials. Collect the supernatant and filter it through a 0.45 µm filter to obtain a clear extract.

  • Dilution : Dilute the clear extract with deionized water to a concentration that falls within the linear range of the chosen analytical method.

Protocol 1: m-Hydroxydiphenyl Colorimetric Assay

This method is based on the reaction of uronic acids with m-hydroxydiphenyl in a sulfuric acid/tetraborate solution to produce a colored complex that can be measured spectrophotometrically.

Materials:

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Tetraborate (Na₂B₄O₇·10H₂O)

  • m-Hydroxydiphenyl (3-phenylphenol)

  • Sodium Hydroxide (NaOH)

  • This compound monohydrate (for standard curve)

  • Spectrophotometer (capable of reading at 520 nm)

Procedure:

  • Reagent Preparation:

    • Sulfuric Acid/Tetraborate Solution: Slowly add concentrated H₂SO₄ to a solution of sodium tetraborate in water, keeping the solution cool.

    • m-Hydroxydiphenyl Reagent: Dissolve m-hydroxydiphenyl in a dilute NaOH solution.

    • Standard Solutions: Prepare a series of this compound standards of known concentrations (e.g., 0, 12.5, 25, 37.5, 50 µg/mL).[1]

  • Assay:

    • Pipette 400 µL of the diluted sample or standard into a glass test tube.

    • Add 2.4 mL of the sulfuric acid/tetraborate solution and mix well.

    • Heat the tubes in a boiling water bath for 5 minutes.

    • Cool the tubes in an ice bath.

    • Add 40 µL of the m-hydroxydiphenyl reagent and mix immediately.

    • Allow the reaction to proceed at room temperature for 20 minutes.

    • Measure the absorbance at 520 nm.

  • Calculation:

    • Create a standard curve by plotting the absorbance of the standards against their concentrations.

    • Determine the concentration of this compound in the sample from the standard curve, accounting for any dilutions.

Protocol 2: Enzymatic Assay

This assay utilizes the enzyme uronate dehydrogenase, which specifically oxidizes this compound (and D-Glucuronic acid) in the presence of NAD⁺, leading to the formation of NADH. The increase in absorbance at 340 nm due to NADH formation is directly proportional to the amount of this compound.

Materials:

  • Uronate Dehydrogenase

  • Nicotinamide Adenine Dinucleotide (NAD⁺)

  • Buffer solution (e.g., Tris buffer, pH 8.0)

  • This compound standard

  • Spectrophotometer (capable of reading at 340 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a reaction mixture containing the buffer, NAD⁺, and uronate dehydrogenase.

    • Prepare this compound standards of known concentrations.

  • Assay:

    • Pipette the diluted sample or standard into a cuvette.

    • Add the reaction mixture to the cuvette and mix.

    • Incubate at a specified temperature (e.g., 37°C) for a set time (e.g., 10-15 minutes) to allow the reaction to go to completion.

    • Measure the absorbance at 340 nm against a reagent blank.

  • Calculation:

    • The concentration of this compound can be calculated using the molar extinction coefficient of NADH at 340 nm or by using a standard curve.

Protocol 3: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and specific method for the direct quantification of underivatized carbohydrates. Anion-exchange chromatography separates carbohydrates at high pH, and pulsed amperometric detection provides sensitive detection.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a PAD detector

  • Anion-exchange column (e.g., CarboPac™ series)

  • Sodium Hydroxide (NaOH) for the mobile phase

  • Sodium Acetate (NaOAc) for gradient elution

  • This compound standard

Procedure:

  • Sample and Standard Preparation:

    • Prepare the fruit extract as described in the general sample preparation section.

    • Prepare a series of this compound standards in deionized water.

  • Chromatographic Conditions (Example):

    • Column: CarboPac™ PA1 or similar

    • Mobile Phase A: Deionized water

    • Mobile Phase B: 200 mM NaOH

    • Mobile Phase C: 1 M NaOAc in 200 mM NaOH

    • Gradient Elution: A suitable gradient program to separate this compound from other sugars in the extract.

    • Flow Rate: e.g., 1.0 mL/min

    • Injection Volume: e.g., 20 µL

    • Detector: Pulsed Amperometric Detector with a gold working electrode.

  • Analysis and Quantification:

    • Inject the standards and samples onto the HPAEC-PAD system.

    • Identify the this compound peak based on the retention time of the standard.

    • Quantify the this compound in the samples by comparing the peak area with the calibration curve generated from the standards.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis fruit Fruit Sample homogenate Homogenization fruit->homogenate extraction Pectin Extraction (e.g., pH 6.5 buffer, 55°C) homogenate->extraction centrifugation Centrifugation & Filtration (0.45 µm filter) extraction->centrifugation extract Clear Fruit Extract centrifugation->extract dilution Dilution extract->dilution final_sample Final Sample for Analysis dilution->final_sample colorimetric Colorimetric Assay (m-Hydroxydiphenyl) final_sample->colorimetric Method 1 enzymatic Enzymatic Assay (Uronate Dehydrogenase) final_sample->enzymatic Method 2 hpaec HPAEC-PAD final_sample->hpaec Method 3 standard_curve Standard Curve Generation colorimetric->standard_curve enzymatic->standard_curve hpaec->standard_curve quantification Quantification of This compound standard_curve->quantification

Caption: General workflow for the quantification of this compound in fruit extracts.

logical_relationship pectin Pectin (in Fruit Cell Wall) hydrolysis Hydrolysis (Acidic, Enzymatic) pectin->hydrolysis galacturonic_acid This compound (Monomer) quantification_methods Quantification Methods (Colorimetric, Enzymatic, Chromatographic) galacturonic_acid->quantification_methods hydrolysis->galacturonic_acid concentration Concentration of This compound quantification_methods->concentration

Caption: Logical relationship from pectin to this compound quantification.

References

Application Notes: Enzymatic Assay for D-Galacturonic Acid Concentration

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

D-Galacturonic acid is a primary component of pectin, a complex polysaccharide found in the cell walls of plants.[1][2] Its quantification is crucial in various fields, including plant biology, food science, and biofuel research. Enzymatic assays offer a highly specific and sensitive method for the determination of this compound concentration in diverse biological samples.[1][2] This document provides detailed protocols and application notes for the enzymatic determination of this compound using uronate dehydrogenase.

Principle of the Assay

The enzymatic assay for this compound is based on the activity of uronate dehydrogenase (UDH), an enzyme that catalyzes the oxidation of this compound.[1][3] In this reaction, this compound is oxidized to D-galactarate with the concomitant reduction of nicotinamide adenine dinucleotide (NAD+) to NADH.[1] The amount of NADH produced is directly proportional to the initial amount of this compound in the sample. The increase in NADH concentration can be conveniently measured by monitoring the absorbance at 340 nm.[1]

Specificity

The assay is highly specific for D-hexuronic acids, including D-glucuronic acid and this compound.[1] The enzyme uronate dehydrogenase from organisms like Agrobacterium tumefaciens can accept both this compound and D-glucuronic acid as substrates with similar affinities.[3][4]

Applications

  • Plant Biology: Quantification of pectin content and composition in plant cell walls.

  • Food Science and Technology: Analysis of pectin content in fruits, vegetables, and derived products, which influences texture and gelling properties.

  • Biofuel Research: Monitoring the enzymatic hydrolysis of pectin-rich biomass for the production of biofuels and other bio-based chemicals.

  • Drug Development: Studying the metabolism of compounds that are conjugated with uronic acids.[1]

Quantitative Data Summary

The performance of the uronate dehydrogenase-based assay for this compound is summarized in the table below. Data is compiled from commercially available assay kits.

ParameterValueReference
Wavelength340 nm[1]
Linearity Range5 to 150 µg per assay[1][5]
Detection Limit~15.5 mg/L[1]
Sample Volume0.1 mL (can be adjusted)[1]
Temperature~25°C or 37°C[1][5]
pH Optimum8.0[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the enzymatic reaction pathway and the general experimental workflow for the determination of this compound.

Enzymatic_Reaction DGalA This compound UDH Uronate Dehydrogenase DGalA->UDH NAD NAD+ NAD->UDH DGalactarate D-Galactarate UDH->DGalactarate NADH NADH UDH->NADH H H+ UDH->H

Caption: Enzymatic oxidation of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Sample_Collection Collect Sample (e.g., plant tissue, cell culture) Extraction Extract this compound Sample_Collection->Extraction Deproteinization Deproteinize (if necessary) Extraction->Deproteinization Dilution Dilute to Assay Range Deproteinization->Dilution Mix_Components Mix Sample/Standard with Reagents Dilution->Mix_Components Prepare_Reagents Prepare Assay Reagents (Buffer, NAD+, UDH) Prepare_Reagents->Mix_Components Measure_A340_Initial Measure Initial Absorbance (A1) at 340 nm Mix_Components->Measure_A340_Initial Incubate Incubate at 25°C or 37°C Add_Enzyme Add Uronate Dehydrogenase Measure_A340_Initial->Add_Enzyme Incubate_Reaction Incubate to Completion Add_Enzyme->Incubate_Reaction Measure_A340_Final Measure Final Absorbance (A2) at 340 nm Incubate_Reaction->Measure_A340_Final Calculate_DeltaA Calculate ΔA = A2 - A1 Measure_A340_Final->Calculate_DeltaA Standard_Curve Generate Standard Curve Calculate_DeltaA->Standard_Curve Determine_Concentration Determine Sample Concentration Standard_Curve->Determine_Concentration

Caption: General workflow for this compound assay.

Experimental Protocols

1. Reagent Preparation

  • Assay Buffer (pH 8.0): Prepare a buffer solution (e.g., 22 mL) with a pH of 8.0. Sodium azide (0.02% w/v) can be added as a preservative. Store at 4°C.[1]

  • NAD+ Solution: Prepare a solution of Nicotinamide Adenine Dinucleotide (NAD+). Commercially available kits provide this pre-packaged.

  • Uronate Dehydrogenase (UDH) Suspension: The enzyme is typically provided as a suspension in ammonium sulphate.[6] Use as supplied.

  • This compound Standard Solution (e.g., 1 mg/mL): Prepare a stock solution of this compound in distilled water. This will be used to generate a standard curve.

2. Sample Preparation

The appropriate sample preparation protocol will vary depending on the sample type.

  • Plant Materials: Mill the plant material to pass through a 0.5 mm screen. Extract a known weight (e.g., 1.0 g) with hot water (e.g., 80°C).[1] Quantitatively transfer to a volumetric flask, dilute to a known volume, mix, filter, and use the clear solution for the assay.[1]

  • Fermentation Samples and Cell Culture Media: To inactivate endogenous enzymes, incubate an aliquot of the sample at 90-95°C for 10 minutes.[1] Centrifuge or filter the sample and use the clear supernatant for the assay.[1]

  • Samples Containing Protein: Deproteinization can be achieved using Carrez reagents or by adding an equal volume of ice-cold 1 M perchloric acid, followed by neutralization with 1 M KOH.[1]

  • Tissue Samples: Weigh out a known amount of tissue (e.g., 0.1 g) and homogenize it in 1 mL of Assay Buffer. Incubate in a water bath at 80°C for 30 minutes. Centrifuge at 8,000g for 10 minutes at 4°C and use the supernatant for the assay.[7]

3. Assay Procedure (Manual Spectrophotometer)

This protocol is based on the Megazyme K-URONIC assay kit and is for a standard 1 cm light path cuvette.[1]

  • Pipette the following into disposable cuvettes:

ReagentBlank (mL)Sample (mL)
Distilled Water2.001.90
Sample-0.10
Buffer (pH 8.0)0.200.20
NAD+ Solution0.100.10
  • Mix the contents of the cuvettes thoroughly.

  • Read the absorbance (A1) of both the blank and the sample at 340 nm after approximately 2 minutes.

  • Start the reaction by adding 0.02 mL of Uronate Dehydrogenase (UDH) suspension to each cuvette.

  • Mix and incubate at either 25°C or 37°C.

  • Continue to read the absorbance of the blank and sample at 340 nm at regular intervals until the reaction is complete (absorbance remains constant). This is the final absorbance (A2).

4. Calculation of this compound Concentration

  • Calculate the change in absorbance for both the blank and the sample: ΔA = A2 - A1.

  • Subtract the change in absorbance of the blank from the change in absorbance of the sample: ΔA_sample = ΔA_sample - ΔA_blank.

  • The concentration of this compound can be calculated using the Beer-Lambert law, incorporating the extinction coefficient of NADH at 340 nm (6300 L mol⁻¹ cm⁻¹).

  • Alternatively, and more reliably, determine the concentration from a standard curve prepared using known concentrations of the this compound standard.

5. Preparation of a Standard Curve

  • Prepare a series of dilutions of the this compound standard solution (e.g., 0 to 150 µg per assay).

  • Perform the assay procedure for each standard dilution as you would for a sample.

  • Plot the final absorbance change (ΔA) against the known concentration of this compound for each standard.

  • Use the linear regression of the standard curve to determine the concentration of this compound in the unknown samples.

Interferences

If the conversion of this compound is complete within the specified time, it can be concluded that there are no significant interferences from the sample.[1] If the reaction is slow or incomplete, this may indicate the presence of inhibitors.

References

Application Note and Protocol for HPLC Analysis of D-Galacturonic Acid in Pectin Hydrolysates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pectin, a complex structural heteropolysaccharide found in the primary cell walls of terrestrial plants, is rich in D-galacturonic acid. The accurate quantification of this compound is crucial for the quality control of pectin-containing products in the food and pharmaceutical industries, as well as for structural and functional studies of pectins. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the determination of this compound in pectin hydrolysates. This document provides detailed protocols for the hydrolysis of pectin and the subsequent quantitative analysis of this compound by HPLC.

I. Pectin Hydrolysis Protocols

The first critical step in the analysis is the hydrolysis of the pectin polysaccharide into its constituent monosaccharides, including this compound. Two common methods are acid hydrolysis and enzymatic hydrolysis. Enzymatic hydrolysis is often preferred as it is milder and can minimize the degradation of the target analyte.[1][2]

A. Protocol 1: Enzymatic Hydrolysis of Pectin

This protocol is based on the use of pectinase to specifically cleave the polygalacturonic acid chain.[1][2]

Materials:

  • Pectin sample

  • Pectinase enzyme solution (e.g., from Aspergillus niger)

  • Sodium acetate buffer (e.g., 50 mM, pH 4.8)

  • Deionized water

  • Heating block or water bath

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm)

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the pectin-containing sample into a reaction tube.

  • Enzyme Reaction:

    • Add a defined volume of sodium acetate buffer to the sample to achieve a specific concentration (e.g., 4.0 g/L).[2]

    • Add the pectinase enzyme solution. The amount of enzyme should be optimized, a starting point is a loading of 2250 U/g of pectin.[2]

    • Vortex the mixture gently to ensure homogeneity.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 50°C) for a sufficient duration to ensure complete hydrolysis (e.g., 24 hours).[2]

  • Enzyme Inactivation: Stop the enzymatic reaction by heating the sample (e.g., at 100°C for 10 minutes).

  • Clarification: Centrifuge the hydrolysate to pellet any insoluble material.

  • Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial. The sample is now ready for HPLC analysis.

B. Protocol 2: Acid Hydrolysis of Pectin

Acid hydrolysis is a more traditional method, though it can sometimes lead to the degradation of sugars if the conditions are too harsh.[3][4] Trifluoroacetic acid (TFA) is often used as it is effective and can be removed by evaporation.[3]

Materials:

  • Pectin sample

  • Trifluoroacetic acid (TFA) solution (e.g., 2.5 M)[3]

  • Methanol:water (1:1, v/v)[3]

  • Heating block or oven

  • Rotary evaporator or nitrogen stream

  • Deionized water

  • Syringe filters (0.22 µm or 0.45 µm)

Procedure:

  • Sample Preparation: Place a known amount of the dried pectin sample (e.g., 10 mg) into a sealed reaction vial.[3]

  • Acid Addition: Add the TFA solution (e.g., 2.5 M) to the sample.[3]

  • Hydrolysis: Seal the vial and heat at a controlled temperature (e.g., 100°C) for a defined period (e.g., 6 hours).[3]

  • Acid Removal: After cooling, remove the TFA by co-distillation with a methanol:water solution under a stream of nitrogen or using a rotary evaporator. Repeat this step multiple times to ensure complete removal of the acid.[3]

  • Reconstitution: Re-dissolve the dried hydrolysate in a known volume of deionized water or the HPLC mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial for analysis.

II. HPLC Analysis Protocols

Following hydrolysis, the concentration of this compound in the hydrolysate is determined by HPLC. Different detection methods can be employed, including UV detection, often requiring pre-column derivatization for enhanced sensitivity.

A. Protocol 3: HPLC with UV Detection

This method is straightforward and suitable for samples where the concentration of this compound is sufficiently high.

Instrumentation and Conditions:

ParameterSpecification
HPLC System A standard HPLC system with a UV detector
Column C18 column or a specific column for organic acid analysis
Mobile Phase Isocratic elution with 0.01 N Phosphoric Acid[5]
Flow Rate 0.70 mL/min[5]
Injection Volume 10 µL[5]
Column Temperature Ambient or controlled (e.g., 30°C)
Detection UV at 210 nm[5][6]

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound monohydrate in the mobile phase. Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Analysis: Inject the prepared standards and the filtered pectin hydrolysates into the HPLC system.

  • Quantification: Identify the this compound peak in the chromatograms based on the retention time of the standard. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the calibration curve to determine the concentration of this compound in the samples.

B. Protocol 4: HPLC with Pre-Column Derivatization and UV/Fluorescence Detection

For higher sensitivity and specificity, especially for low concentrations of this compound, pre-column derivatization with a labeling agent such as 1-phenyl-3-methyl-5-pyrazolone (PMP) can be used.[7]

Derivatization Procedure:

  • Reaction Setup: To an aliquot (e.g., 150 µL) of the hydrolyzed sample or standard, add an equal volume of 0.3 M NaOH and 0.5 M PMP in methanol.[1]

  • Incubation: Incubate the mixture at 70°C for 30-60 minutes.[1]

  • Neutralization: Cool the reaction mixture to room temperature and neutralize with an equal volume of 0.3 M HCl.[1]

  • Extraction: Remove the excess PMP reagent by partitioning with chloroform. Add chloroform, vortex, and centrifuge. Discard the lower chloroform layer. Repeat this extraction three times.[1]

  • Filtration: The aqueous layer containing the PMP-derivatized this compound is then filtered through a 0.45 µm syringe filter and is ready for HPLC analysis.[1]

HPLC Conditions for PMP Derivatives: (Consult relevant literature for optimized conditions for PMP-sugar derivative separation, as these can vary).

III. Quantitative Data Summary

The following tables summarize typical quantitative data for the HPLC analysis of this compound.

Table 1: HPLC Method Validation Parameters

ParameterValueReference
Linearity Range7.1 to 155.0 mg/L[8]
Limit of Detection (LOD)0.04 mg/mL[9]
Limit of Quantification (LOQ)~19 µg/mL (for glucuronic acid)[7]
Precision (CV%)1.08% (for measurement)[9]
Precision (CV%)2.3% (for entire method)[9]

Table 2: Comparison of Hydrolysis Methods for Galacturonic Acid Recovery

Hydrolysis MethodKey FindingReference
Enzymatic (Pectinase) Higher recovery of GalA (45.5-233.1% higher) compared to acid hydrolysis.[2][2]
Acid (H₂SO₄, TFA, HCl) Drastic conditions (100°C) can lead to low recovery. Milder conditions may result in incomplete hydrolysis.[4][4]

IV. Visualized Workflows

The following diagrams illustrate the experimental workflows for the HPLC analysis of this compound in pectin hydrolysates.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Quantification Pectin Pectin Sample Hydrolysis Hydrolysis (Enzymatic or Acidic) Pectin->Hydrolysis Filtration Filtration (0.22 µm) Hydrolysis->Filtration HPLC HPLC System Filtration->HPLC Detector UV or other Detector HPLC->Detector Data Data Acquisition & Analysis Detector->Data Concentration Concentration of This compound Data->Concentration Standard This compound Standard Curve Standard->Concentration

Caption: Overall workflow for HPLC analysis of this compound in pectin.

G cluster_hydrolysis Pectin Hydrolysis Options cluster_enzymatic Enzymatic Hydrolysis cluster_acid Acid Hydrolysis Pectin Pectin Sample Enzyme Add Pectinase & Buffer Pectin->Enzyme Acid Add Acid (e.g., TFA) Pectin->Acid IncubateEnzyme Incubate (e.g., 50°C, 24h) Enzyme->IncubateEnzyme Inactivate Heat Inactivation IncubateEnzyme->Inactivate Hydrolysate Pectin Hydrolysate Inactivate->Hydrolysate IncubateAcid Heat (e.g., 100°C, 6h) Acid->IncubateAcid Evaporate Remove Acid IncubateAcid->Evaporate Evaporate->Hydrolysate

References

Application Notes and Protocols for the Colorimetric Determination of D-Galacturonic Acid Content

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the colorimetric determination of D-Galacturonic acid (GalA), a primary component of pectin and a significant compound in various biological and pharmaceutical contexts. The following methods are widely used for their specificity and sensitivity.

Introduction

This compound is a sugar acid and the main component of pectin, a complex polysaccharide found in the cell walls of plants.[1][2][3] Accurate quantification of GalA is crucial for quality control in the food industry, characterization of plant-derived materials, and in research related to drug development and biofuels. Colorimetric methods offer a rapid, cost-effective, and reliable means for this determination. The most common methods are based on the reaction of uronic acids with specific chromogenic reagents in a strong acid medium. This note details the m-hydroxydiphenyl (Blumenkrantz and Asboe-Hansen) method and the 3,5-dimethylphenol (DMP) method.

Principle of the Methods

These colorimetric assays are based on the principle that uronic acids, when heated in concentrated sulfuric acid, are dehydrated to form furfural derivatives. These derivatives then react with a chromogenic agent to produce a colored complex. The intensity of the color, which is directly proportional to the concentration of this compound, is measured spectrophotometrically.

m-Hydroxydiphenyl Method

The m-hydroxydiphenyl method, originally described by Blumenkrantz and Asboe-Hansen, is a widely used and sensitive assay for uronic acids. In this method, the furfural derivative of GalA reacts with m-hydroxydiphenyl to form a pink-colored chromogen with a maximum absorbance at 520 nm.[3] A key advantage of using m-hydroxydiphenyl over other reagents like carbazole is its ability to reduce interference from neutral sugars.[4] However, browning due to the reaction of neutral sugars with sulfuric acid can still be a source of interference.[4] To mitigate this, a modification involving the addition of sulfamate has been developed.[4]

3,5-Dimethylphenol (DMP) Method

The 3,5-dimethylphenol (DMP) method is another specific assay for uronic acids. This method is reported to be more specific for uronic acids, forming a chromophore with a maximum absorbance at 450 nm within a short time frame.[5] The reaction with neutral sugars is significantly slower, allowing for accurate measurement of GalA by taking readings shortly after the addition of the DMP reagent.[5] This method can also be adapted to a microtiter plate format, which is advantageous for high-throughput analysis.[5][6][7]

Data Presentation

The following tables summarize the key quantitative parameters for the described colorimetric methods.

Table 1: Reagent Concentrations and Wavelengths

Parameterm-Hydroxydiphenyl Method3,5-Dimethylphenol (DMP) Method
Chromogenic Reagent 0.15% m-hydroxydiphenyl in 0.5% NaOH3,5-dimethylphenol
Acid Concentrated Sulfuric Acid (95-97%)80% Sulfuric Acid
Borate Reagent 75 mM Sodium Tetraborate in H₂SO₄Not applicable
Absorbance Maximum (λmax) 520 nm[3]450 nm[5]

Table 2: Performance Characteristics

Parameterm-Hydroxydiphenyl Method3,5-Dimethylphenol (DMP) Method
Linear Range 10 - 80 µg/mLNot explicitly stated, but protocols use standards up to at least 500 µL of 0.02% GalA
Limit of Detection (LOD) 1.6 ± 0.4 µg/mLNot explicitly stated
Limit of Quantification (LOQ) 5 ± 1 µg/mLNot explicitly stated
Key Interferences Neutral sugars can cause browning and interfere with the assay.[4]High concentrations of neutral sugars can alter color development.[6]

Experimental Protocols

Protocol 1: m-Hydroxydiphenyl Method

This protocol is based on the method described by Blumenkrantz and Asboe-Hansen.

Materials:

  • This compound standard solution (e.g., 100 µg/mL in deionized water)

  • Concentrated Sulfuric Acid (95-97%)

  • Sodium Tetraborate solution (0.0125 M in concentrated H₂SO₄)

  • m-hydroxydiphenyl reagent (0.15% w/v in 0.5% NaOH, prepare fresh daily and store in the dark)

  • Sample solutions containing unknown concentrations of this compound

  • Test tubes (borosilicate glass)

  • Ice bath

  • Water bath (100°C)

  • Spectrophotometer

Procedure:

  • Standard Curve Preparation: Prepare a series of this compound standards in the range of 10 to 80 µg/mL.

  • Sample Preparation: Dilute samples as necessary to fall within the linear range of the assay.

  • Reaction Setup:

    • Pipette 400 µL of each standard or sample into a glass test tube.

    • Place the tubes in an ice bath.

    • Carefully add 2.4 mL of the cold Sodium Tetraborate/Sulfuric Acid solution to each tube.

    • Mix thoroughly using a vortex mixer while keeping the tubes in the ice bath.

  • Hydrolysis:

    • Transfer the tubes to a boiling water bath (100°C) for exactly 10 minutes.

    • Immediately cool the tubes in an ice bath.

  • Color Development:

    • Add 40 µL of the m-hydroxydiphenyl reagent to each tube.

    • Vortex immediately and thoroughly.

    • Incubate at room temperature for 10-20 minutes for color development.

  • Absorbance Measurement:

    • Measure the absorbance of the pink-colored solution at 520 nm against a reagent blank (containing water instead of the sample).

  • Calculation:

    • Construct a standard curve by plotting the absorbance at 520 nm versus the concentration of the this compound standards.

    • Determine the concentration of this compound in the samples from the standard curve.

Protocol 2: 3,5-Dimethylphenol (DMP) Microplate Method

This protocol is adapted for a microtiter plate format for higher throughput.

Materials:

  • This compound standard solution (e.g., 0.02% w/v in deionized water)

  • Concentrated Sulfuric Acid (80%)

  • 3,5-dimethylphenol (DMP) solution

  • Sample solutions containing unknown concentrations of this compound

  • Glass microtiter plate

  • Microplate reader with a 450 nm filter

  • Multichannel pipette

Procedure:

  • Standard Curve Preparation: Prepare a series of this compound standards. For example, add 0, 100, 200, 300, 400, and 500 µL of a 0.02% GalA solution to separate tubes and bring the final volume to 700 µL with deionized water.[5]

  • Sample Preparation: Dilute samples appropriately.

  • Reaction Setup:

    • Add a suitable volume of standard or sample to the wells of a glass microtiter plate.

    • Carefully add 80% sulfuric acid to each well. The reaction is exothermic, so this should be done with caution.

  • Hydrolysis:

    • Heat the microplate at 80°C for a defined period (e.g., 10 minutes).

    • Cool the plate to room temperature.

  • Color Development:

    • Add the DMP reagent to each well.

    • The color development is rapid (less than 30 seconds).[5]

  • Absorbance Measurement:

    • Immediately read the absorbance at 450 nm using a microplate reader.[5] It is crucial to read the plate quickly to minimize interference from neutral sugars, which react more slowly.[5]

  • Calculation:

    • Create a standard curve and determine the sample concentrations as described for the m-hydroxydiphenyl method.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the colorimetric determination of this compound.

experimental_workflow_m_hydroxydiphenyl cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_standards Prepare GalA Standards (10-80 µg/mL) add_h2so4 Add H₂SO₄/Tetraborate (Ice Bath) prep_standards->add_h2so4 prep_samples Prepare/Dilute Samples prep_samples->add_h2so4 hydrolysis Hydrolyze (100°C, 10 min) add_h2so4->hydrolysis Vortex cooling Cool in Ice Bath hydrolysis->cooling add_mhdp Add m-hydroxydiphenyl cooling->add_mhdp color_dev Color Development (RT, 10-20 min) add_mhdp->color_dev Vortex measure_abs Measure Absorbance (@ 520 nm) color_dev->measure_abs calc Calculate Concentration measure_abs->calc

Caption: Workflow for the m-hydroxydiphenyl method.

experimental_workflow_dmp_microplate cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_standards Prepare GalA Standards add_to_plate Pipette into Microplate prep_standards->add_to_plate prep_samples Prepare/Dilute Samples prep_samples->add_to_plate add_h2so4 Add 80% H₂SO₄ add_to_plate->add_h2so4 hydrolysis Hydrolyze (80°C) add_h2so4->hydrolysis cooling Cool to RT hydrolysis->cooling add_dmp Add DMP Reagent cooling->add_dmp measure_abs Measure Absorbance (@ 450 nm) add_dmp->measure_abs Immediate Reading calc Calculate Concentration measure_abs->calc

Caption: Workflow for the DMP microplate method.

References

Application Notes and Protocols for Utilizing D-Galacturonic Acid as a Carbon Source for Bacterial Growth

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Galacturonic acid, the primary monomer of pectin, is a significant carbon source for various microorganisms inhabiting plant-rich environments.[1][2][3] Understanding the metabolic pathways and regulatory networks governing this compound utilization in bacteria is crucial for various applications, including biotechnology, microbial ecology, and the development of novel antimicrobial strategies. Enteric pathogens, for instance, can use this compound from dietary pectin to establish themselves in the gut.[4] This document provides detailed application notes and experimental protocols for studying bacterial growth using this compound as a sole carbon source.

Metabolic Pathways for this compound Catabolism in Bacteria

Bacteria have evolved several pathways to catabolize this compound. The two primary pathways are the Isomerase (Ashwell) Pathway and the Oxidative Pathway.

Isomerase (Ashwell) Pathway

This pathway is prevalent in many bacteria, including Escherichia coli and Citrobacter rodentium.[1][4] It involves the conversion of this compound into pyruvate and glyceraldehyde-3-phosphate.[1] A key intermediate in this pathway is 2-keto-3-deoxy-phosphogluconate (KDPG), which is also found in the Entner-Doudoroff pathway.[1] In some organisms like Lactobacillus suebicus, a novel variation of this pathway connects the initial reactions to the phosphoketolase pathway.[1][5]

Ashwell_Pathway D_Galacturonic_acid This compound Tagaturonate Tagaturonate D_Galacturonic_acid->Tagaturonate UxaC Altronate Altronate Tagaturonate->Altronate UxaB KDG 2-Keto-3-deoxy-D-gluconate (KDG) Altronate->KDG UxaA KDPG 2-Keto-3-deoxy-6-phospho- D-gluconate (KDPG) KDG->KDPG KdgK Pyruvate Pyruvate KDPG->Pyruvate G3P Glyceraldehyde-3-phosphate KDPG->G3P

Caption: The Isomerase (Ashwell) Pathway for this compound catabolism.

Oxidative Pathway

Observed in bacteria such as Pseudomonas and Agrobacterium tumefaciens, this pathway oxidizes this compound to α-ketoglutarate, which then enters the tricarboxylic acid (TCA) cycle.[6] The initial step involves the oxidation of this compound to D-galactarolactone by uronate dehydrogenase.[6]

Oxidative_Pathway D_Galacturonic_acid This compound Galactarolactone D-Galactarolactone D_Galacturonic_acid->Galactarolactone Udh Galactarate meso-Galactarate Galactarolactone->Galactarate Spontaneous/ Lactonase Keto_deoxy_galactarate 5-Keto-4-deoxy-D-glucarate Galactarate->Keto_deoxy_galactarate Dehydratase alpha_KGSA α-Ketoglutaric semialdehyde Keto_deoxy_galactarate->alpha_KGSA alpha_KG α-Ketoglutarate alpha_KGSA->alpha_KG TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle

Caption: The Oxidative Pathway for this compound catabolism.

Signaling and Regulation

In several pathogenic bacteria, this compound acts as both a nutrient and a signaling molecule to regulate virulence. In enterohemorrhagic E. coli (EHEC) and Citrobacter rodentium, the transcriptional regulator ExuR senses this compound.[4] In the absence of this sugar acid, ExuR activates the expression of the Locus of Enterocyte Effacement (LEE) pathogenicity island, which is essential for virulence.[4] When this compound is present, it binds to ExuR, leading to the derepression of genes for its catabolism and repression of the LEE genes.[4][7] In Caulobacter crescentus, the LacI-family transcriptional repressor HumR regulates the metabolism of this compound.[8][9]

Signaling_Pathway cluster_conditions Environmental Conditions cluster_regulation Regulatory Events cluster_genes Gene Expression GalA_absent This compound (Absent) ExuR_active ExuR Active GalA_absent->ExuR_active GalA_present This compound (Present) ExuR_inactive ExuR-GalA Complex (Inactive) GalA_present->ExuR_inactive LEE_genes LEE Genes (Virulence) ExuR_active->LEE_genes Activates Catabolic_genes Catabolic Genes (uxa, uxu, exuT) ExuR_active->Catabolic_genes Represses ExuR_inactive->LEE_genes Represses ExuR_inactive->Catabolic_genes Derepresses

Caption: Regulation of virulence and metabolism by this compound in EHEC.

Quantitative Data on Bacterial Growth

The efficiency of this compound utilization varies among different bacterial species. The following table summarizes key growth parameters.

Bacterial SpeciesGrowth ConditionBiomass Yield (g biomass / g substrate)Specific Production/Consumption Rates (mmol g⁻¹ h⁻¹)Reference
Lactobacillus suebicusAnaerobic, chemostat0.09 ± 0.0Acetate production: 6.0 ± 0.1Lactate production: 5.2 ± 0.1[1]
Bacteroides ruminicola 23Anaerobic, batchNot reported95% utilization in 24h[10]
Bacteroides ruminicola D31dAnaerobic, batchNot reported92% utilization in 24h[10]
Butyrivibrio fibrisolvens D16fAnaerobic, batchNot reported89% utilization in 48h[10]

Experimental Protocols

Protocol 1: Preparation of Minimal Medium with this compound

This protocol describes the preparation of a carbon-free minimal medium that can be supplemented with this compound as the sole carbon source.[11]

Materials:

  • Na₂HPO₄•5H₂O

  • KH₂PO₄

  • NaCl

  • NH₄Cl

  • This compound monohydrate

  • Trace metal solution (see below)

  • MgSO₄•7H₂O solution (1 M, sterile)

  • CaCl₂ solution (1 M, sterile)

  • Deionized water (dH₂O)

  • Sterile filter (0.22 µm)

Trace Metal Solution Preparation (per 100 mL):

  • To 95 mL of dH₂O, add:

    • FeSO₄•7H₂O: 0.14 g

    • MnSO₄•5H₂O: 0.12 g

    • CuSO₄•5H₂O: 0.12 g

    • ZnSO₄•7H₂O: 0.14 g

  • Add 0.1 M HCl to dissolve the salts and bring the final volume to 100 mL.

  • Filter-sterilize the solution.

Procedure:

  • Prepare the basal salt solution (5X):

    • In 800 mL of dH₂O, dissolve:

      • Na₂HPO₄•5H₂O: 55 g

      • KH₂PO₄: 15 g

      • NaCl: 2.5 g

      • NH₄Cl: 5.0 g

    • Adjust the volume to 1 L with dH₂O.

    • Autoclave for 20 minutes at 121°C.

  • Prepare the this compound stock solution (20% w/v):

    • Dissolve 20 g of this compound monohydrate in 100 mL of dH₂O.

    • Filter-sterilize the solution.

  • Assemble the final medium (per 1 L):

    • To 750 mL of sterile dH₂O, aseptically add:

      • 200 mL of 5X basal salt solution

      • 10 mL of 20% this compound stock solution (final concentration 0.2%)

      • 2 mL of 1 M MgSO₄•7H₂O

      • 0.1 mL of 1 M CaCl₂

      • 1 mL of trace metal solution

    • Bring the final volume to 1 L with sterile dH₂O.

Protocol 2: Bacterial Growth Curve Analysis

This protocol details how to monitor bacterial growth in a 96-well microplate reader using the prepared minimal medium.[12][13]

Materials:

  • Bacterial strain of interest

  • Minimal medium with this compound (Protocol 1)

  • Minimal medium without carbon source (for negative control)

  • Sterile 96-well clear, flat-bottom microplates

  • Plate reader capable of incubation, shaking, and absorbance readings at 600 nm (OD₆₀₀)

  • Sterile pipette tips and multichannel pipette

Procedure:

  • Prepare the inoculum:

    • Streak the bacterial strain on a suitable agar plate and incubate to obtain single colonies.

    • Inoculate a single colony into a starter culture (e.g., 5 mL of a rich medium or the minimal medium with this compound) and grow overnight at the optimal temperature with shaking.

    • The next day, wash the cells by centrifuging the culture, removing the supernatant, and resuspending the pellet in carbon-free minimal medium. Repeat this step twice to remove any residual carbon source.

    • Measure the OD₆₀₀ of the washed cell suspension and adjust to a starting OD₆₀₀ of 0.1.

  • Set up the 96-well plate:

    • Use a plate layout to plan your experiment, including technical and biological replicates.

    • Add 180 µL of the appropriate medium to each well (e.g., minimal medium with this compound, no-carbon control).

    • Add 20 µL of the prepared inoculum to each well to achieve a starting OD₆₀₀ of approximately 0.01.

    • Include blank wells containing only the medium.

  • Incubate and measure:

    • Place the plate in the microplate reader.

    • Incubate at the optimal temperature for the bacterium with continuous shaking.

    • Measure the OD₆₀₀ of each well every 15-30 minutes for 24-48 hours.

  • Data analysis:

    • Subtract the average OD₆₀₀ of the blank wells from the OD₆₀₀ of the experimental wells at each time point.

    • Plot the corrected OD₆₀₀ values against time on a semi-logarithmic scale to visualize the growth curve.

    • Calculate the maximum growth rate (µ_max) from the slope of the linear portion of the logarithmic growth phase.

    • Determine the lag phase duration and the maximum culture density (carrying capacity).

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prepare_Media Prepare Minimal Medium (with and without this compound) Setup_Plate Set up 96-well Plate (Controls, replicates, inoculum) Prepare_Media->Setup_Plate Prepare_Inoculum Prepare Bacterial Inoculum (Overnight culture and washing) Prepare_Inoculum->Setup_Plate Incubate_Measure Incubate in Plate Reader (Temperature, shaking, OD600 readings) Setup_Plate->Incubate_Measure Plot_Growth_Curve Plot Growth Curve (OD600 vs. Time) Incubate_Measure->Plot_Growth_Curve Calculate_Parameters Calculate Growth Parameters (Growth rate, lag phase, max OD) Plot_Growth_Curve->Calculate_Parameters

Caption: Workflow for bacterial growth curve analysis.

Conclusion

The study of this compound metabolism in bacteria offers valuable insights into microbial adaptation, nutrient acquisition, and host-pathogen interactions. The protocols and information provided herein serve as a comprehensive guide for researchers to design and execute experiments aimed at elucidating the role of this important sugar acid in bacterial physiology.

References

Application Notes and Protocols for D-Galacturonic Acid Utilization in Biofuel Production

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pectin-rich agricultural residues, such as sugar beet pulp and citrus peels, represent an abundant and underutilized feedstock for the sustainable production of biofuels and platform chemicals.[1] The primary component of pectin is D-galacturonic acid (D-GalUA), a C6 sugar acid that is not readily metabolized by many industrially relevant microorganisms like Saccharomyces cerevisiae.[2] This document provides detailed application notes and experimental protocols for the engineering of microbial strains to efficiently utilize D-GalUA and for the subsequent production and analysis of biofuels.

Metabolic Pathways for this compound Utilization

Microorganisms employ several metabolic pathways for the catabolism of D-GalUA. The most well-characterized pathways are the fungal reductive pathway and the bacterial isomerase pathway.

Fungal Reductive Pathway

The fungal pathway is evolutionarily conserved among filamentous fungi capable of pectin degradation.[3] It involves the reduction of D-GalUA to L-galactonate, followed by a series of enzymatic reactions to yield pyruvate and glycerol, which can then enter central carbon metabolism.[4] This pathway has been successfully engineered into S. cerevisiae to enable D-GalUA utilization.[2][5]

Fungal_Galacturonic_Acid_Pathway D_GalUA_ext This compound (extracellular) D_GalUA_int This compound (intracellular) D_GalUA_ext->D_GalUA_int GatA/AnGatA (Transporter) L_Galactonate L-Galactonate D_GalUA_int->L_Galactonate GaaA/GAR1 (D-GalUA reductase) NAD(P)H -> NAD(P)+ Keto_deoxy_L_galactonate 2-keto-3-deoxy- L-galactonate L_Galactonate->Keto_deoxy_L_galactonate Lgd1/GaaB (L-galactonate dehydratase) Pyruvate Pyruvate Keto_deoxy_L_galactonate->Pyruvate GaaC (2-keto-3-deoxy-L-galactonate aldolase) L_Glyceraldehyde L-Glyceraldehyde Keto_deoxy_L_galactonate->L_Glyceraldehyde GaaC (2-keto-3-deoxy-L-galactonate aldolase) Central_Metabolism Central Carbon Metabolism Pyruvate->Central_Metabolism Glycerol Glycerol L_Glyceraldehyde->Glycerol GaaD (L-glyceraldehyde reductase) NAD(P)H -> NAD(P)+ Glycerol->Central_Metabolism

Caption: Fungal pathway for this compound catabolism.

Bacterial Isomerase Pathway

The bacterial pathway, found in organisms like Erwinia chrysanthemi, involves the isomerization of D-GalUA to D-tagaturonate, which is then further metabolized to pyruvate and D-glyceraldehyde-3-phosphate.[6][7] While this pathway is also a candidate for metabolic engineering, the fungal pathway has been more commonly expressed in yeast for biofuel production.

Data Presentation: Performance of Engineered Strains

The following tables summarize quantitative data from various studies on the utilization of D-GalUA for the production of biofuels and other value-added chemicals.

Table 1: Ethanol Production from this compound in Engineered Saccharomyces cerevisiae

StrainGenetic ModificationsCo-substrateD-GalUA Consumed (g/L)Ethanol Titer (g/L)Ethanol Yield (g/g D-GalUA)Reference
Engineered S. cerevisiaeExpression of fungal D-GalUA pathway genes (gaaA, gaaC, gaaD, lgd1) and a transporter (gat1)80 g/L Fructose~1.0 (in 24h)Not reported specifically for D-GalUANot reported[8]
Gly/GalUACRISPR/Cas9 integration of fungal D-GalUA pathway (AnGatA, AnGaaA, TrLGD1, AnGaaC, AnGaaD)GlycerolNot specifiedIncreased ethanol production statedNot specified[5]

Table 2: Production of Other Value-Added Chemicals from this compound

ProductHost OrganismGenetic ModificationsD-GalUA Consumed (g/L)Product Titer (g/L)Product Yield (g/g D-GalUA)Reference
L-GalactonateTrichoderma reesei Δlgd1Deletion of lgd1~8.57.20.6 - 0.9[9][10][11]
L-GalactonateAspergillus niger ΔgaaBDeletion of gaaB~6.05.40.9[10][11]
meso-Galactaric acidSaccharomyces cerevisiaeExpression of D-GalUA transporter (GatA)Not specified~8.0Not specified[8]
Mucic acidMarine Trichoderma sp.CRISPR/Cas9 disruption of D-GalUA pathway and insertion of uronate dehydrogenaseNot specified251.0 - 1.1[12]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of D-GalUA utilization for biofuel production.

Protocol 1: Preparation of Sugar Beet Pulp Hydrolysate

This protocol describes the acid pretreatment and enzymatic hydrolysis of sugar beet pulp (SBP) to release fermentable sugars, including D-GalUA.

Materials:

  • Dried Sugar Beet Pulp (SBP)

  • Sulfuric acid (H₂SO₄)

  • Deionized water

  • Commercial cellulase and pectinase enzyme preparations

  • Sodium citrate buffer (0.05 M, pH 4.8)

  • Autoclave

  • Shaking incubator or water bath

  • Filtration apparatus

Procedure:

  • Acid Pretreatment:

    • Suspend 100 g of dried SBP in 1 L of 1% (v/v) H₂SO₄.[13]

    • Autoclave the suspension at 121°C for 40 minutes.[13]

    • Filter the pretreated SBP and wash thoroughly with deionized water until the pH is neutral.

    • Dry the pretreated SBP at 70°C for 24 hours.[13]

  • Enzymatic Hydrolysis:

    • Prepare a slurry of the pretreated SBP in 0.05 M sodium citrate buffer (pH 4.8) to the desired solids loading (e.g., 10-20% w/v).[14]

    • Add commercial cellulase and pectinase enzymes at optimized loadings.[14]

    • Incubate the mixture at a temperature optimal for the enzymes (typically 45-50°C) with agitation for 48-72 hours.[12][13]

    • After hydrolysis, centrifuge the mixture to separate the liquid hydrolysate from the solid residue.

    • The supernatant (hydrolysate) containing fermentable sugars can be used for fermentation.

Protocol 2: Engineering Saccharomyces cerevisiae for this compound Utilization using CRISPR/Cas9

This protocol outlines a general workflow for expressing the fungal D-GalUA pathway in S. cerevisiae using CRISPR/Cas9-mediated genome integration.

CRISPR_Workflow start Start design_gRNA Design gRNA targeting genomic integration site start->design_gRNA prepare_donor Prepare linear donor DNA (D-GalUA pathway genes with homology arms) start->prepare_donor clone_gRNA Clone gRNA into Cas9 expression vector (pCAS) design_gRNA->clone_gRNA cotransform Co-transform yeast with pCAS plasmid and donor DNA clone_gRNA->cotransform prepare_donor->cotransform select_transformants Select transformants on appropriate selective medium cotransform->select_transformants verify_integration Verify genomic integration by PCR and sequencing select_transformants->verify_integration functional_assay Functionally test engineered strain for D-GalUA utilization verify_integration->functional_assay end End functional_assay->end

Caption: Workflow for CRISPR/Cas9-mediated gene integration in yeast.

Materials:

  • S. cerevisiae strain

  • Cas9/gRNA expression plasmid (e.g., pCAS)[15]

  • Oligonucleotides for gRNA and donor DNA construction

  • DNA fragments encoding the D-GalUA pathway genes (e.g., from Aspergillus niger and Trichoderma reesei)

  • Yeast transformation reagents (e.g., lithium acetate, PEG)

  • Selective growth media

Procedure:

  • gRNA Design and Cloning:

    • Design a 20-bp guide RNA (gRNA) sequence targeting a specific locus in the yeast genome for integration.

    • Clone the gRNA sequence into a Cas9 expression vector.[15][16]

  • Donor DNA Preparation:

    • Construct a linear donor DNA molecule containing the expression cassettes for the D-GalUA pathway genes.

    • Flank the expression cassettes with 40-60 bp homology arms corresponding to the regions upstream and downstream of the Cas9 cut site.[15]

  • Yeast Transformation:

    • Prepare competent S. cerevisiae cells using the lithium acetate/PEG method.

    • Co-transform the yeast cells with the Cas9/gRNA plasmid and the linear donor DNA.[16]

  • Selection and Verification:

    • Plate the transformed cells on a selective medium to isolate successful transformants.

    • Screen individual colonies by PCR to verify the correct integration of the donor DNA.

    • Sequence the integration junctions to confirm scarless insertion.

  • Functional Analysis:

    • Cultivate the engineered strain in a defined medium containing D-GalUA as the sole or a co-carbon source.

    • Monitor cell growth and substrate consumption to confirm the functionality of the engineered pathway.

Protocol 3: Batch Fermentation and Biofuel Analysis

This protocol describes a standard batch fermentation process in a bioreactor to assess biofuel production from D-GalUA by an engineered microbial strain.

Materials:

  • Engineered microbial strain

  • Fermentation medium (containing D-GalUA, nitrogen source, salts, and vitamins)

  • Bioreactor with pH, temperature, and dissolved oxygen control

  • Inoculum culture

  • HPLC system with a suitable column (e.g., Aminex HPX-87H) and refractive index (RI) detector

Procedure:

  • Inoculum Preparation:

    • Inoculate a seed culture of the engineered strain in a suitable medium and incubate until it reaches the mid- to late-exponential growth phase.[17]

  • Bioreactor Setup and Fermentation:

    • Sterilize the bioreactor containing the fermentation medium.

    • Inoculate the bioreactor with the seed culture to a predetermined starting optical density.

    • Maintain the desired fermentation conditions (e.g., pH 5.0, temperature 30°C).[18] For anaerobic fermentation, sparge with nitrogen gas.

    • Aseptically draw samples at regular intervals to monitor cell growth, substrate consumption, and product formation.[18]

  • HPLC Analysis of Fermentation Broth:

    • Centrifuge the collected samples to pellet the cells.

    • Filter the supernatant through a 0.22 µm filter.

    • Analyze the filtrate by HPLC to quantify the concentrations of D-GalUA, ethanol, and other metabolites.[3][19][20]

      • Column: Bio-Rad Aminex HPX-87H or equivalent.

      • Mobile Phase: Dilute sulfuric acid (e.g., 0.005 M).

      • Flow Rate: 0.6 mL/min.

      • Column Temperature: 60-65°C.

      • Detector: Refractive Index (RI).

    • Quantify the compounds by comparing peak areas to those of known standards.

Protocol 4: Quantification of this compound

This section details two common methods for quantifying D-GalUA.

A. Colorimetric Microplate Assay

This method is suitable for high-throughput screening of many samples.

Materials:

  • This compound Colorimetric Microplate Assay Kit (or individual reagents: sulfuric acid, carbazole, borate)

  • Microplate reader

  • Samples containing D-GalUA

Procedure (based on a commercial kit): [21]

  • Prepare D-GalUA standards of known concentrations.

  • Add samples and standards to the wells of a 96-well microplate.

  • Add the reaction buffer and incubate at 90°C for 20 minutes.

  • After cooling, add the dye reagent and mix.

  • Read the absorbance at 525 nm.

  • Calculate the D-GalUA concentration in the samples based on the standard curve.

B. Enzymatic Assay

This method is highly specific for D-glucuronic and D-galacturonic acids.

Materials:

  • D-Glucuronic Acid/D-Galacturonic Acid Assay Kit (Megazyme or equivalent)[10]

  • Spectrophotometer

  • Cuvettes

Procedure (based on Megazyme K-URONIC kit): [10]

  • Pipette buffer, NAD+, and sample into a cuvette.

  • Read the initial absorbance at 340 nm (A₁).

  • Add uronate dehydrogenase to start the reaction.

  • Read the final absorbance at 340 nm (A₂) after the reaction is complete.

  • The change in absorbance (A₂ - A₁) is proportional to the amount of uronic acid in the sample.

Signaling Pathways and Logical Relationships

The successful engineering of microorganisms for D-GalUA utilization involves a logical progression of steps, from the identification of key metabolic genes to the construction and validation of the engineered strain.

Logical_Workflow identify_pathway Identify heterologous D-GalUA metabolic pathway select_genes Select genes for key enzymes and transporter identify_pathway->select_genes codon_optimize Codon-optimize genes for expression in host select_genes->codon_optimize construct_cassettes Construct expression cassettes (promoter, gene, terminator) codon_optimize->construct_cassettes integrate_genome Integrate cassettes into host genome (e.g., CRISPR) construct_cassettes->integrate_genome verify_strain Verify genetic modification and expression integrate_genome->verify_strain optimize_fermentation Optimize fermentation conditions (pH, temperature, co-substrates) verify_strain->optimize_fermentation biofuel_production Biofuel Production optimize_fermentation->biofuel_production

Caption: Logical workflow for engineering a D-GalUA utilizing strain.

References

Application Notes and Protocols for D-Galacturonic Acid-Based Hydrogels in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and application of D-Galacturonic acid (PGA)-based hydrogels for controlled drug delivery.

Application Notes

This compound, the primary component of pectin, is a naturally occurring polysaccharide that offers significant advantages for the development of hydrogel-based drug delivery systems. Its biocompatibility, biodegradability, and the presence of carboxylic acid groups for chemical modification make it a versatile platform for encapsulating and releasing a wide range of therapeutic agents. These hydrogels can be engineered to respond to specific physiological stimuli, such as pH, enabling targeted drug release.

Key Advantages of this compound-Based Hydrogels:
  • Biocompatibility and Biodegradability: PGA is a natural polymer that is well-tolerated in biological systems and can be broken down into non-toxic byproducts.

  • Tunable Properties: The mechanical strength, swelling behavior, degradation rate, and drug release kinetics of PGA hydrogels can be tailored by modifying the crosslinking method, polymer concentration, and other formulation parameters.

  • Stimuli-Responsive Behavior: The carboxylic acid groups in PGA impart a pH-sensitive nature to the hydrogels, allowing for enhanced drug release in specific environments, such as the slightly acidic tumor microenvironment or different segments of the gastrointestinal tract.

  • Versatile Drug Encapsulation: Both hydrophilic and hydrophobic drugs can be incorporated into PGA hydrogels through various loading techniques.

Crosslinking Strategies:

The formation of a stable hydrogel network from PGA chains requires crosslinking. Common strategies include:

  • Ionic Crosslinking: Divalent cations like Ca²⁺ can interact with the carboxylate groups of PGA chains, forming "egg-box" junctions and leading to gelation. This method is simple and occurs under mild conditions.

  • Covalent Crosslinking: More stable hydrogels can be formed by creating covalent bonds between PGA chains. This can be achieved using crosslinking agents that react with the carboxylic acid or hydroxyl groups of this compound. Common covalent crosslinking strategies include:

    • Carbodiimide Chemistry: Using activators like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form amide bonds with diamine crosslinkers such as adipic acid dihydrazide (ADH).

    • Thiol-Disulfide Exchange: Modifying PGA with cysteine allows for the formation of disulfide crosslinks under physiological conditions, creating biodegradable hydrogels.

Experimental Protocols

Protocol 1: Synthesis of PGA Hydrogel via Adipic Acid Dihydrazide (ADH) Crosslinking

This protocol describes the synthesis of a chemically crosslinked PGA hydrogel using EDC/NHS chemistry to activate the carboxylic acid groups of PGA, followed by crosslinking with ADH.

Materials:

  • Polygalacturonic acid (PGA)

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Adipic acid dihydrazide (ADH)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Dialysis tubing (MWCO 12-14 kDa)

  • Lyophilizer

Procedure:

  • PGA Solution Preparation: Dissolve 1 g of PGA in 100 mL of MES buffer (0.1 M, pH 6.0) with gentle stirring until a homogenous solution is obtained.

  • Activation of Carboxylic Groups: Add 0.5 g of NHS and 0.8 g of EDC to the PGA solution. Stir the reaction mixture at room temperature for 30 minutes to activate the carboxyl groups.

  • Crosslinking with ADH: Dissolve 0.4 g of ADH in 10 mL of MES buffer and add it dropwise to the activated PGA solution. Continue stirring at room temperature for 24 hours.

  • Hydrogel Formation and Purification: The solution will gradually form a hydrogel. Transfer the hydrogel to dialysis tubing and dialyze against deionized water for 3 days, changing the water frequently to remove unreacted reagents.

  • Lyophilization: Freeze the purified hydrogel at -80°C and then lyophilize for 48 hours to obtain a porous scaffold.

Protocol 2: Synthesis of Disulfide-Crosslinked PGA-Cysteine (PGAcys) Hydrogel

This protocol details the modification of PGA with cysteine to introduce thiol groups, followed by oxidative crosslinking to form a disulfide-bonded hydrogel.[1]

Materials:

  • Polygalacturonic acid (PGA)

  • L-cysteine hydrochloride

  • EDC and NHS

  • MES buffer (0.1 M, pH 6.0)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Dialysis tubing (MWCO 12-14 kDa)

  • Lyophilizer

Procedure:

  • PGA-Cysteine Conjugation:

    • Dissolve 1 g of PGA in 100 mL of MES buffer.

    • Add 1.5 g of L-cysteine hydrochloride, 0.8 g of NHS, and 1.2 g of EDC.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Purify the resulting PGA-cysteine (PGAcys) conjugate by dialysis against deionized water for 3 days.

    • Lyophilize the purified solution to obtain PGAcys as a white powder. The degree of cysteine modification can be quantified using Ellman's reagent.

  • Hydrogel Formation:

    • Dissolve the lyophilized PGAcys powder in phosphate buffer (0.1 M, pH 7.4) to a desired concentration (e.g., 5% w/v).

    • Allow the solution to stand at 37°C. Gelation will occur via air oxidation of the thiol groups to form disulfide bonds. The gelation time will depend on the degree of cysteine modification and the polymer concentration.

Protocol 3: Drug Loading into PGA Hydrogels

This protocol describes a common method for loading a drug into a pre-formed hydrogel via equilibrium swelling.

Materials:

  • Lyophilized or hydrated PGA hydrogel

  • Drug of interest

  • Appropriate solvent for the drug (e.g., PBS, deionized water)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare Drug Solution: Prepare a stock solution of the drug at a known concentration in the chosen solvent. Create a series of dilutions to generate a standard calibration curve using the UV-Vis spectrophotometer at the drug's maximum absorbance wavelength (λmax).

  • Hydrogel Swelling and Drug Loading:

    • Weigh a known amount of dry (lyophilized) hydrogel (W_dry).

    • Immerse the hydrogel in a known volume and concentration of the drug solution.

    • Allow the hydrogel to swell at room temperature or 37°C for 24 hours to reach equilibrium.

  • Quantify Drug Loading:

    • After the swelling period, carefully remove the hydrogel.

    • Measure the absorbance of the remaining drug solution using the UV-Vis spectrophotometer.

    • Use the calibration curve to determine the final concentration of the drug in the solution.

    • Calculate the amount of drug loaded into the hydrogel using the following formulas:

    Drug Loading Content (%) = (Mass of drug in hydrogel / Mass of drug-loaded hydrogel) x 100

    Drug Loading Efficiency (%) = (Mass of drug in hydrogel / Initial mass of drug in solution) x 100

Protocol 4: In Vitro Drug Release Study

This protocol outlines a standard procedure for evaluating the in vitro release of a drug from a PGA hydrogel.

Materials:

  • Drug-loaded PGA hydrogel

  • Release medium (e.g., PBS at pH 7.4 and acetate buffer at pH 5.5 to simulate physiological and acidic tumor environments, respectively)

  • Shaking incubator or water bath

  • UV-Vis Spectrophotometer

Procedure:

  • Experimental Setup:

    • Place a known amount of the drug-loaded hydrogel into a container with a known volume of release medium (e.g., 10 mL).

    • Place the container in a shaking incubator at 37°C with gentle agitation (e.g., 100 rpm).

  • Sample Collection:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium (e.g., 1 mL).

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.

  • Quantification of Released Drug:

    • Measure the absorbance of the collected aliquots using a UV-Vis spectrophotometer at the drug's λmax.

    • Use the previously generated calibration curve to determine the concentration of the drug in each sample.

  • Data Analysis:

    • Calculate the cumulative amount of drug released at each time point, accounting for the drug removed during previous sampling.

    • Plot the cumulative percentage of drug release versus time.

    • The release kinetics can be fitted to various mathematical models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[2][3]

Protocol 5: Characterization of Hydrogel Properties

5.1 Swelling Ratio Determination

This protocol describes how to measure the swelling behavior of PGA hydrogels.[4][5][6][7][8]

Materials:

  • Lyophilized PGA hydrogel

  • Solutions of different pH (e.g., pH 1.2, 6.8, 7.4)

  • Analytical balance

Procedure:

  • Weigh a known amount of the dry hydrogel (W_dry).

  • Immerse the hydrogel in the desired swelling medium at 37°C.

  • At regular time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogel (W_swollen).

  • Continue until the hydrogel reaches a constant weight (equilibrium swelling).

  • Calculate the swelling ratio using the following formula:

    Swelling Ratio (%) = [(W_swollen - W_dry) / W_dry] x 100

5.2 In Vitro Degradation Study

This protocol outlines a method to assess the biodegradability of PGA hydrogels.[6][9]

Materials:

  • PGA hydrogel samples

  • PBS (pH 7.4)

  • Lyophilizer

  • Analytical balance

Procedure:

  • Weigh the initial dry weight of the hydrogel samples (W_initial).

  • Immerse the samples in PBS at 37°C.

  • At predetermined time points (e.g., 1, 3, 7, 14, 21, 28 days), remove the hydrogel samples from the PBS.

  • Gently wash the samples with deionized water to remove any salts.

  • Lyophilize the samples until a constant dry weight is achieved (W_remaining).

  • Calculate the percentage of weight loss as follows:

    Weight Loss (%) = [(W_initial - W_remaining) / W_initial] x 100

Quantitative Data

Table 1: Mechanical Properties of this compound-Based Hydrogels

Hydrogel FormulationCrosslinkerYoung's Modulus (kPa)Compressive Modulus (kPa)Storage Modulus (G') (Pa)
1% Apple Pectin1 M CaCl₂6--
2% Apple Pectin1 M CaCl₂---
4% Apple Pectin1 M CaCl₂100--
PGA-sHAsHA-CDI-10.7–26.9-
3% Pectin2.4 M CaCl₂ (pH 5)--3 x 10³
3% Pectin2.4 M CaCl₂ (pH 7)--3 x 10⁴

Data compiled from multiple sources.[10][11][12]

Table 2: Drug Loading and Release from this compound-Based Hydrogels

DrugHydrogel FormulationLoading Efficiency (%)Cumulative Release (Time)Release Conditions
Rosmarinic AcidPGAcysNot specified~80% (15 min)Not specified
DoxorubicinPectin/ZeinNot specifiedpH-dependentCytosolic acid environment
BudesonidePectin/Polyacrylamide80%--
Triamcinolone AcetonideThiolated Pectin79% (Drug Loading: 10%)3.28 mg/g (7 h)Not specified
Fusidic AcidAlkylated Pectin93-95%Slower than native pectinpH-dependent

Data compiled from multiple sources.[1][9]

Visualizations

Experimental and Cellular Interaction Workflows

experimental_workflow cluster_synthesis Hydrogel Synthesis cluster_drug_loading Drug Loading cluster_characterization Characterization cluster_release In Vitro Release PGA Polygalacturonic Acid Synthesis Crosslinking Reaction PGA->Synthesis Crosslinker Crosslinker (e.g., ADH, Cysteine) Crosslinker->Synthesis Purification Dialysis Synthesis->Purification Lyophilization Lyophilization Purification->Lyophilization Hydrogel PGA Hydrogel Lyophilization->Hydrogel Drug Drug Solution Loading Equilibrium Swelling Drug->Loading Hydrogel->Loading DrugLoadedHydrogel Drug-Loaded Hydrogel Loading->DrugLoadedHydrogel Swelling Swelling Study Degradation Degradation Study Mechanical Mechanical Testing DrugLoadedHydrogel->Swelling DrugLoadedHydrogel->Degradation DrugLoadedHydrogel->Mechanical DrugLoadedHydrogel2 Drug-Loaded Hydrogel ReleaseStudy Drug Release Study Quantification UV-Vis Quantification ReleaseStudy->Quantification DrugLoadedHydrogel2->ReleaseStudy

Caption: Experimental workflow for the synthesis, drug loading, and characterization of this compound-based hydrogels.

cellular_uptake_and_signaling cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Cancer Cell) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hydrogel Drug-Loaded Hydrogel ReleasedDrug Released Drug (e.g., Doxorubicin) Hydrogel->ReleasedDrug Diffusion Endocytosis Endocytosis ReleasedDrug->Endocytosis Endosome Endosome Endocytosis->Endosome Internalization DrugInCytoplasm Drug in Cytoplasm Endosome->DrugInCytoplasm Endosomal Escape IKK IKK DrugInCytoplasm->IKK Activates (in some pathways) DNA DNA DrugInCytoplasm->DNA Intercalation & Topoisomerase II Inhibition NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkB->IkB Phosphorylation & Degradation NFkB_n->DNA Binds to Promoter Transcription Gene Transcription DNA->Transcription Apoptosis Apoptosis DNA->Apoptosis

Caption: Cellular uptake and signaling pathway of a drug (e.g., Doxorubicin) released from a hydrogel.

References

Application Notes & Protocols: Maximizing D-Galacturonic Acid Yield in Pectin Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pectin is a complex structural heteropolysaccharide found in the primary cell walls of terrestrial plants, primarily composed of D-galacturonic acid (GalA) units linked by α-1,4 glycosidic bonds.[1][2][3][4][5] The GalA content is a critical parameter determining the purity and functional properties of pectin, especially for applications in the pharmaceutical, cosmetic, and food industries.[6][7] Pectin with a GalA content of at least 65% is considered suitable for industrial applications and is a standard requirement by organizations like the FAO.[2][6][8] This document provides detailed protocols for various pectin extraction methods, focusing on techniques and parameters that maximize the yield of this compound. Both conventional and modern "green" extraction technologies are discussed, with comparative data to aid in method selection.

Pectin Extraction Methodologies and Protocols

The choice of extraction method significantly influences not only the pectin yield but also its structural characteristics, including GalA content, degree of esterification (DE), and molecular weight.[2][6]

Conventional Method: Hot Acid Extraction (HAE)

Hot acid extraction is the traditional and most common commercial method for pectin isolation.[2][8] It involves hydrolyzing protopectin—the insoluble form of pectin in plant cell walls—into soluble pectin using an acidic aqueous medium at high temperatures.[8] While effective, this method can be time- and energy-consuming and may lead to some degradation of the pectin structure.[2][8]

Key Parameters:

  • Acid Type: Mineral acids (e.g., hydrochloric, nitric, sulfuric) and organic acids (e.g., citric acid) are commonly used.[9] Citric acid has been shown to yield pectin with a significantly higher GalA concentration (76.5–85.0%) compared to acetic or lactic acid.[2]

  • pH: Typically ranges from 1.5 to 2.5.[8][10] Lower pH values can increase yield but may also cause pectin degradation.

  • Temperature: Generally between 70–95°C.[3][9]

  • Time: Extraction times can range from 1 to 3 hours.[8]

Experimental Protocol: Citric Acid Extraction

  • Preparation of Raw Material: Dry the plant material (e.g., citrus peel, apple pomace) at 60°C until a constant weight is achieved. Grind the dried material into a fine powder (e.g., 60/70 mesh).[11]

  • Acidic Hydrolysis: Suspend the powdered material in a citric acid solution (pH adjusted to 2.5) at a solid-to-liquid ratio of 1:25 (w/v).[9]

  • Extraction: Heat the suspension in a reflux system at 95°C with agitation for 1.5 to 3 hours.[9][12]

  • Filtration: After extraction, filter the hot mixture through cheesecloth to separate the liquid extract from the solid residue.[12]

  • Pectin Precipitation: Cool the filtrate to room temperature. Add 96% ethanol to the filtrate in a 2:1 (v/v) ratio with constant stirring to precipitate the pectin. Allow the mixture to stand for at least 4 hours (or overnight) to ensure complete precipitation.[3][13]

  • Washing and Drying: Separate the precipitated pectin by centrifugation (4000 x g for 15 min). Wash the pectin pellet multiple times with 70% ethanol to remove impurities.[14]

  • Final Drying: Dry the purified pectin in a convection oven at 40-50°C to a constant weight.[14][15] Pulverize the dried pectin into a fine powder and store it in a desiccator.

Novel Methods for Enhanced Yield and Purity

Emerging technologies offer advantages such as reduced extraction time, lower energy consumption, and often result in pectin with higher purity and GalA content.[1][13]

MAE utilizes microwave energy to heat the solvent and sample matrix, leading to cell wall disruption and enhanced extraction efficiency. This method significantly shortens the extraction time compared to conventional heating.[11] Studies have shown that MAE can lead to the highest pectin yield and GalA content compared to other methods.[6]

Experimental Protocol: MAE of Pomelo Peel Pectin

  • Preparation: Use dried pomelo peel powder as the starting material.

  • Solvent: Prepare a 0.5 M HCl solution as the extraction solvent.

  • Extraction: Mix the peel powder with the HCl solvent at a solid-to-liquid ratio of 1:15 (w/v). Place the mixture in a microwave digestion system.[16]

  • Microwave Parameters: Set the microwave power to 450 W and the extraction time to 30 minutes.[11] The temperature will reach approximately 104°C.[11]

  • Post-Extraction: Follow steps 4-7 from the Hot Acid Extraction protocol for filtration, precipitation, washing, and drying.

UAE employs acoustic cavitation to disrupt plant cell walls, facilitating solvent penetration and enhancing mass transfer. It is an efficient, non-thermal method that can improve yield and reduce processing time.[4] Pulsed ultrasound-assisted extraction (PUAE) has been reported to produce pectin with a very high GalA content (up to 88.53 g/100 g).

Experimental Protocol: UAE of Orange Peel Pectin

  • Preparation: Use dried orange peel powder as the raw material.

  • Solvent: Prepare a citric acid solution with a pH of 1.5.[4]

  • Extraction: Mix 10g of orange peel powder with 200ml of the citric acid solution.[4]

  • Sonication: Place the mixture in an ultrasonic device. Apply ultrasonic pulses at 100% power (e.g., 130 W, 20 kHz) for 30 minutes.[4][14] To maintain a constant temperature (e.g., 80°C), use an on/off pulse cycle (e.g., 5 min on / 2 min off).[14]

  • Post-Extraction: Follow steps 4-7 from the Hot Acid Extraction protocol for filtration, precipitation, washing, and drying.

EAE uses specific enzymes, such as cellulases and hemicellulases, to hydrolyze cell wall components that entrap pectin, leading to its release under milder conditions than acid extraction.[12][13] This method can yield pectin with high GalA content, although overall pectin yield may sometimes be lower than other methods.[6][12]

Experimental Protocol: EAE of Cocoa Pod Husks

  • Preparation: Use dried cocoa pod husk powder as the feedstock.

  • Enzymatic Hydrolysis: Prepare a slurry with a 6.0% feedstock concentration. Add a cellulase enzyme preparation (e.g., Celluclast® 1.5 L) at a concentration of 40 µL per gram of feedstock.[12]

  • Incubation: Maintain the mixture at an optimal pH and temperature for the enzyme (e.g., pH 4.8, 50°C) and incubate for approximately 18.5 hours with agitation.[12]

  • Enzyme Inactivation: Heat the mixture to 90°C for 10 minutes to inactivate the enzymes.

  • Post-Extraction: Follow steps 4-7 from the Hot Acid Extraction protocol for filtration, precipitation, washing, and drying.

SWE is a green extraction technique that uses water at high temperatures (100–374°C) and pressures as the sole extraction solvent.[1] Under these conditions, the polarity of water decreases, allowing it to solubilize pectic polysaccharides efficiently. This method can preserve the complex structure of pectin and yield products with high GalA content (>70%).[17][18]

Experimental Protocol: SWE of Pomegranate Pectin

  • Preparation: Use dried pomegranate biomass.

  • Extraction System: Utilize a semi-continuous subcritical water system.

  • Parameters: Set the extraction temperature to 120°C and pressure to 50 bar. Use a binary solvent system of aqueous citric acid.[17] Maintain a flow rate of 5 mL/min for 30 minutes.[17]

  • Collection and Precipitation: Collect the extract as it exits the system. Precipitate the pectin using ethanol as described in the HAE protocol (Step 5).

  • Washing and Drying: Follow steps 6-7 from the Hot Acid Extraction protocol.

Comparative Data on Pectin Extraction

The following tables summarize quantitative data from various studies, comparing the effectiveness of different extraction methods in terms of pectin yield and this compound content.

Table 1: Comparison of Extraction Methods on Pectin Yield and GalA Content from Pomelo Peel

Extraction MethodPectin Yield (%)GalA Content (%)Reference
Microwave-Assisted (MAE)20.4371.36[6]
Ultrasound-Assisted (UAE)-69.62[6]
Hot Acid (HAE)-67.36[6]
Enzyme-Assisted (EAE)11.9456.34[6]

Table 2: GalA Content from Various Sources and Novel Extraction Methods

Raw MaterialExtraction MethodKey ParametersPectin Yield (%)GalA Content (%)Reference
Passion Fruit PeelPulsed Ultrasound (PUAE)--88.53
Passion Fruit PeelHigh-Pressure Pretreatment--80.94[19]
Cocoa Pod HuskMicrowave-Assisted (MAE)450 W, 30 min21.1072.86[11]
Jackfruit PeelSubcritical Water (SWE)140°C, 10% ethanol12.2872.11 - 94.76[20]
Tomato PomaceUltrasound-Assisted (UAE)pH 2, 86°C, 30 min10.565[21]
Walnut Green HusksAcid Extraction (Optimized)pH 1.75, 80°C, 120 min25.7664.49[22]
Banana PeelMicrowave-Assisted (MAE)300 W, 15 min22.9157.80[23]
Dragon Fruit PeelUltrasound-Assisted (UAE)0.2 N HCl, 90 min2.7154.4[24]

Visualized Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of the experimental processes and the factors influencing the final product quality.

PectinExtractionWorkflow cluster_prep 1. Raw Material Preparation cluster_extraction 2. Pectin Extraction cluster_purification 3. Isolation & Purification cluster_final 4. Final Product RawMaterial Plant Source (e.g., Citrus Peel) Drying Drying (60°C) RawMaterial->Drying Grinding Grinding & Sieving Drying->Grinding Extraction Extraction Method (HAE, MAE, UAE, EAE, SWE) Grinding->Extraction Filtration Filtration Extraction->Filtration Parameters Set Parameters (pH, Temp, Time, Power) Parameters->Extraction Precipitation Ethanol Precipitation Filtration->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Washing Washing with 70% Ethanol FinalDrying Final Drying (40-50°C) Washing->FinalDrying Centrifugation->Washing PectinPowder Purified Pectin Powder FinalDrying->PectinPowder

Caption: General workflow for pectin extraction from raw plant material.

ExtractionFactors cluster_methods Extraction Techniques cluster_params Key Influencing Parameters cluster_output Desired Outcome HAE Hot Acid (Conventional) Temp Temperature HAE->Temp Time Time HAE->Time pH pH / Acid Type HAE->pH MAE Microwave-Assisted MAE->Time MAE->pH Power Power (MAE/UAE) MAE->Power UAE Ultrasound-Assisted UAE->Temp UAE->Time UAE->pH UAE->Power EAE Enzyme-Assisted EAE->Temp EAE->Time EAE->pH Enzyme Enzyme Choice (EAE) EAE->Enzyme SWE Subcritical Water SWE->Temp SWE->Time GalA Maximized This compound Yield Temp->GalA Time->GalA pH->GalA Power->GalA Enzyme->GalA

References

Application Notes and Protocols for Studying D-Galacturonic Acid Metabolism by Gut Microbiota

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Galacturonic acid is the primary monosaccharide component of pectin, a major dietary fiber abundant in fruits and vegetables.[1][2][3] While indigestible by human enzymes, pectin and its constituent this compound are significant substrates for the gut microbiota.[4][5] The microbial metabolism of these compounds, particularly by prominent gut commensals such as Bacteroides species, leads to the production of short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate.[5][6] These SCFAs are crucial for host health, serving as an energy source for colonocytes, modulating immune responses, and maintaining the integrity of the gut barrier.[5]

The degradation of pectin and utilization of this compound by gut bacteria is a complex process orchestrated by a suite of enzymes encoded within Polysaccharide Utilization Loci (PULs).[1][7] Understanding the metabolic pathways and enzymatic activities involved in this compound metabolism is essential for elucidating the mechanisms by which dietary fibers impact gut microbiome composition and function. Furthermore, this knowledge can be leveraged for the development of prebiotics and targeted therapies for various gastrointestinal and systemic diseases.

These application notes provide detailed protocols for the cultivation of key gut bacteria, preparation of cell-free extracts for enzymatic assays, and the analysis of metabolic products. The accompanying data and visualizations offer a comprehensive overview of this compound metabolism by the gut microbiota.

Key Metabolic Pathway: The Isomerase Pathway in Bacteroides

The primary route for this compound catabolism in many gut bacteria, including Bacteroides thetaiotaomicron, is the isomerase pathway. This pathway converts this compound into intermediates that can enter central metabolism. The key enzymatic steps are outlined below.

D_Galacturonic_Acid_Metabolism D_GalA This compound D_Tag D-Tagaturonic acid D_GalA->D_Tag Uronate Isomerase (uxaC) D_Altr D-Altronic acid D_Tag->D_Altr Tagaturonate Reductase KDG 2-keto-3-deoxy- D-gluconic acid D_Altr->KDG Altronate Dehydratase Pyr_G3P Pyruvate + Glyceraldehyde-3-phosphate KDG->Pyr_G3P KDG Aldolase Central_Metabolism Central Metabolism (e.g., Glycolysis) Pyr_G3P->Central_Metabolism

Caption: Isomerase pathway for this compound metabolism.

Experimental Protocols

Protocol 1: Anaerobic Cultivation of Bacteroides thetaiotaomicron with this compound

This protocol describes the cultivation of Bacteroides thetaiotaomicron in a minimal medium with this compound as the sole carbon source.

Materials:

  • Bacteroides thetaiotaomicron strain (e.g., ATCC 29148)

  • Anaerobic chamber (e.g., Whitley A135 HEPA) with an atmosphere of 80% N₂, 10% CO₂, and 10% H₂

  • Hungate tubes or serum bottles with butyl rubber stoppers and aluminum crimp seals

  • Basal medium (BM) (composition per liter):

    • K₂HPO₄: 0.5 g

    • KH₂PO₄: 0.5 g

    • NaCl: 1.0 g

    • (NH₄)₂SO₄: 1.0 g

    • MgSO₄·7H₂O: 0.1 g

    • CaCl₂·2H₂O: 0.01 g

    • Resazurin (0.1% w/v solution): 1.0 ml

    • Hemin solution (0.05% w/v in 0.05 M NaOH): 10.0 ml

    • Vitamin K₁ solution (0.05% v/v in ethanol): 1.0 ml

    • Trace mineral solution: 10.0 ml

  • Sterile, anaerobic stock solution of this compound (10% w/v)

  • Syringes and needles (25G)

Procedure:

  • Prepare the basal medium and dispense into Hungate tubes or serum bottles inside the anaerobic chamber.

  • Seal the tubes/bottles and autoclave at 121°C for 20 minutes.

  • Allow the medium to cool to room temperature inside the anaerobic chamber.

  • Using a sterile syringe and needle, add the this compound stock solution to the basal medium to a final concentration of 0.5% (w/v).

  • Inoculate the medium with a fresh overnight culture of B. thetaiotaomicron (1% v/v).

  • Incubate the cultures at 37°C.

  • Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀) at regular intervals.

Protocol 2: Preparation of Cell-Free Extracts

This protocol details the preparation of cell-free extracts from bacterial cultures for subsequent enzyme assays.

Materials:

  • Bacterial culture from Protocol 1

  • Ice-cold lysis buffer (e.g., 50 mM HEPES, pH 7.5, containing 1 mM DTT)

  • Lysozyme (10 mg/ml stock)

  • DNase I (1 mg/ml stock)

  • Protease inhibitor cocktail

  • Sonication device or high-pressure homogenizer

  • Refrigerated centrifuge

Procedure:

  • Harvest bacterial cells from the late logarithmic growth phase by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Wash the cell pellet twice with ice-cold lysis buffer and resuspend in a minimal volume of the same buffer.

  • Add lysozyme, DNase I, and protease inhibitor cocktail to the cell suspension.

  • Lyse the cells by sonication on ice (e.g., 6 cycles of 30 seconds on, 30 seconds off) or by passing through a high-pressure homogenizer.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to remove cell debris.

  • Carefully collect the supernatant (cell-free extract) and store it on ice for immediate use or at -80°C for long-term storage.

  • Determine the protein concentration of the cell-free extract using a standard method (e.g., Bradford assay).

Protocol 3: Uronate Isomerase Enzyme Assay

This spectrophotometric assay measures the activity of uronate isomerase by coupling the reaction to a dehydrogenase.

Materials:

  • Cell-free extract from Protocol 2

  • Assay buffer: 50 mM HEPES, pH 8.0

  • This compound stock solution (100 mM)

  • NADH stock solution (10 mM)

  • Mannonate dehydrogenase

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing assay buffer, this compound (final concentration 5 mM), NADH (final concentration 0.2 mM), and an excess of mannonate dehydrogenase.

  • Incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.

  • Initiate the reaction by adding a small volume of the cell-free extract.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the enzyme activity based on the rate of NADH oxidation (ε = 6220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.

Protocol 4: Quantification of this compound and SCFAs by HPLC

This protocol outlines the analysis of culture supernatants for the quantification of substrate consumption and metabolite production.

Materials:

  • Culture supernatants from Protocol 1, filtered through a 0.22 µm syringe filter

  • High-Performance Liquid Chromatography (HPLC) system equipped with a refractive index (RI) detector and a suitable column (e.g., Aminex HPX-87H)

  • Mobile phase: 0.005 M H₂SO₄

  • Standards for this compound, acetic acid, propionic acid, and butyric acid

Procedure:

  • Set up the HPLC system with the appropriate column and mobile phase.

  • Set the column temperature to 60°C and the flow rate to 0.6 ml/min.

  • Prepare a standard curve for each analyte by injecting known concentrations.

  • Inject the filtered culture supernatants into the HPLC system.

  • Identify and quantify the peaks corresponding to this compound and SCFAs by comparing their retention times and peak areas to the standard curves.

Quantitative Data Summary

BacteriumSubstrateGrowth Rate (µ) (h⁻¹)Substrate Consumption Rate (mmol/gCDW/h)Acetate Yield (mol/mol substrate)Propionate Yield (mol/mol substrate)Butyrate Yield (mol/mol substrate)Reference
Bacteroides thetaiotaomicronThis compound0.45 ± 0.035.2 ± 0.41.2 ± 0.10.3 ± 0.050.1 ± 0.02Fictional Data
Bacteroides ovatusThis compound0.38 ± 0.024.5 ± 0.31.1 ± 0.10.4 ± 0.060.05 ± 0.01Fictional Data
Faecalibacterium prausnitziiThis compound0.25 ± 0.043.1 ± 0.50.8 ± 0.10.1 ± 0.030.9 ± 0.1Fictional Data

Note: The data presented in this table is illustrative and intended to serve as a template. Actual values should be determined experimentally.

Experimental Workflow Visualization

Experimental_Workflow cluster_culture Bacterial Cultivation cluster_analysis Sample Analysis Culture Anaerobic Culture (this compound) Growth_Monitoring Growth Monitoring (OD600) Culture->Growth_Monitoring Harvest Harvest Cells & Supernatant Culture->Harvest CFE_Prep Cell-Free Extract Preparation Harvest->CFE_Prep HPLC HPLC Analysis (Substrate & SCFAs) Harvest->HPLC Enzyme_Assay Enzyme Assays CFE_Prep->Enzyme_Assay

Caption: General workflow for studying this compound metabolism.

Conclusion

The protocols and information provided herein offer a robust framework for investigating the metabolism of this compound by gut microbiota. By employing these methods, researchers can gain valuable insights into the enzymatic machinery and metabolic outputs of key gut commensals. This knowledge is fundamental to understanding the intricate relationship between diet, the gut microbiome, and host health, and will aid in the development of novel strategies for promoting well-being and treating disease.

References

Investigation of D-Galacturonic Acid's Metal-Binding Properties: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Galacturonic acid, the principal monosaccharide component of pectin, plays a crucial role in various biological and industrial processes.[1] Its structure, featuring a carboxylic acid group, endows it with significant metal-binding capabilities.[1] This ability to chelate metal ions is fundamental to its function in plant cell walls, its applications in the food and pharmaceutical industries, and its potential for heavy metal remediation.[1] The interaction with divalent cations, such as calcium, is particularly noteworthy, leading to the formation of "egg-box" structures that are vital for the gelling properties of pectin. Understanding the coordination chemistry, stability, and thermodynamics of this compound-metal complexes is essential for harnessing its full potential in drug delivery, as a stabilizing agent, and in detoxification applications.

This document provides detailed application notes and experimental protocols for the investigation of the metal-binding properties of this compound. It is intended to guide researchers in characterizing the formation and stability of these complexes, thereby facilitating the development of novel applications.

Coordination Chemistry

The primary binding site for metal ions on the this compound molecule is the carboxylate group (-COO⁻).[2][3] Spectroscopic studies, including Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy, have confirmed the formation of carboxylate complexes with a variety of metal cations.[3] In some instances, non-carboxylic oxygen atoms, such as those in the hydroxyl groups or the ring oxygen, may also participate in the coordination, leading to the formation of chelate rings.[3] The stoichiometry of these complexes can vary, with metal-to-ligand molar ratios of 1:2 being common for divalent metals like Co(II), Cu(II), and Ni(II), while a 1:1 ratio has been observed for oxovanadium(IV).[3]

The interaction with lanthanide ions has also been studied, revealing the formation of both [LnL] and [LnL2] complexes, where L represents the this compound ligand.

Quantitative Data: Stability of Metal Complexes

The stability of a metal complex in solution is quantified by its stability constant (K) or formation constant (β). A higher value indicates a stronger interaction between the metal ion and the ligand. The following tables summarize the reported stability constants for this compound with various metal ions. It is important to note that these values are dependent on experimental conditions such as pH, temperature, and ionic strength.

Table 1: Stability Constants of this compound Complexes with Lanthanide Ions

Metal Ionlog β₁ (ML)log β₂ (ML₂)Conditions
La(III)1.413.9427 °C, 0.1 M NaClO₄, pH 4.0
Ce(III)1.453.9827 °C, 0.1 M NaClO₄, pH 4.0
Pr(III)1.504.0527 °C, 0.1 M NaClO₄, pH 4.0
Nd(III)1.554.1227 °C, 0.1 M NaClO₄, pH 4.0
Gd(III)1.604.2027 °C, 0.1 M NaClO₄, pH 4.0
Lu(III)1.684.3527 °C, 0.1 M NaClO₄, pH 4.0

Table 2: Stability Constants of this compound Complexes with Divalent Metal Ions

Metal Ionlog KConditions
Cu(II)2.22 ± 0.04pH 5.0
Cd(II)Not specifiedNot specified

Experimental Protocols

The following protocols provide detailed methodologies for key experiments used to characterize the metal-binding properties of this compound.

Protocol 1: Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes. It involves monitoring the pH of a solution containing the ligand and metal ion as a strong base is added.

Materials:

  • This compound

  • Metal salt (e.g., CuCl₂, NiCl₂, CoCl₂)

  • Standardized HCl solution (0.1 M)

  • Standardized NaOH solution (0.1 M, carbonate-free)

  • Background electrolyte (e.g., 0.1 M KCl or NaClO₄)

  • High-purity water (Milli-Q or equivalent)

  • Calibrated pH meter with a glass electrode

  • Thermostatted titration vessel

  • Magnetic stirrer

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in high-purity water.

    • Prepare a stock solution of the metal salt in high-purity water. The concentration should be accurately known.

    • Prepare a solution of the background electrolyte.

  • Titration Setup:

    • In the thermostatted vessel, add a known volume of this compound solution, the metal salt solution (to achieve the desired ligand-to-metal ratio), and the background electrolyte.

    • Add a sufficient amount of standardized HCl to lower the initial pH to ~2.5-3.0.

    • Immerse the calibrated pH electrode and the tip of the burette containing the standardized NaOH solution into the vessel.

    • Start stirring the solution gently.

  • Titration:

    • Add small increments of the NaOH solution and record the pH value after each addition, ensuring the reading has stabilized.

    • Continue the titration until the pH reaches ~10-11.

  • Data Analysis:

    • Plot the pH values against the volume of NaOH added to obtain the titration curve.

    • The stability constants are calculated from the titration data using specialized software (e.g., Hyperquad, BEST) which fits the data to a model that includes the protonation constants of the ligand and the formation constants of the metal complexes.

Workflow for Potentiometric Titration

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_ligand Prepare D-Galacturonic Acid Solution mix Mix Ligand, Metal, and Electrolyte prep_ligand->mix prep_metal Prepare Metal Salt Solution prep_metal->mix prep_base Prepare Standardized NaOH Solution titrate Titrate with NaOH prep_base->titrate acidify Acidify with HCl mix->acidify acidify->titrate record Record pH vs. Volume of NaOH titrate->record plot Plot Titration Curve record->plot calculate Calculate Stability Constants (Software) plot->calculate

Caption: Workflow for determining stability constants via potentiometric titration.

Protocol 2: Characterization of Metal Binding by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the binding constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n).

Materials:

  • This compound

  • Metal salt

  • High-purity water or a suitable buffer (e.g., HEPES, MES)

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in the chosen buffer.

    • Prepare a solution of the metal salt in the exact same buffer. It is crucial that the buffers are identical to minimize heats of dilution.

    • Degas both solutions thoroughly before use to prevent air bubbles.

  • ITC Experiment:

    • Load the this compound solution into the sample cell of the calorimeter.

    • Load the metal salt solution into the injection syringe.

    • Set the experimental parameters (temperature, stirring speed, injection volume, and spacing between injections). A typical starting point is 25°C.

    • Perform a control titration by injecting the metal salt solution into the buffer alone to determine the heat of dilution.

    • Perform the main experiment by titrating the metal salt solution into the this compound solution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the peaks in the thermogram to obtain the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of metal to ligand.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument to determine Kₐ, ΔH, and n. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the following equations:

      • ΔG = -RTln(Kₐ)

      • ΔG = ΔH - TΔS

Logical Flow of an ITC Experiment

ITC_Logical_Flow cluster_setup Setup cluster_run Execution cluster_process Processing cluster_analysis Analysis prep_samples Prepare and Degas Ligand and Metal Solutions in Identical Buffer load_cell Load Ligand into Sample Cell prep_samples->load_cell load_syringe Load Metal into Injection Syringe prep_samples->load_syringe run_exp Run Experiment (Metal into Ligand) load_cell->run_exp run_control Run Control Titration (Metal into Buffer) load_syringe->run_control load_syringe->run_exp subtract Subtract Heat of Dilution run_control->subtract integrate Integrate Thermogram Peaks run_exp->integrate integrate->subtract plot_isotherm Plot Binding Isotherm subtract->plot_isotherm fit_model Fit Data to a Binding Model plot_isotherm->fit_model determine_params Determine Kₐ, ΔH, n fit_model->determine_params calculate_thermo Calculate ΔG and ΔS determine_params->calculate_thermo

Caption: Logical flow diagram of an Isothermal Titration Calorimetry experiment.

Protocol 3: Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms and can be used to identify the binding sites of metal ions on the this compound molecule.

Materials:

  • This compound

  • Paramagnetic or diamagnetic metal salt

  • D₂O (Deuterium oxide)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of this compound in D₂O.

    • Acquire a ¹H and ¹³C NMR spectrum of the free ligand.

  • Titration:

    • Prepare a stock solution of the metal salt in D₂O.

    • Add small aliquots of the metal salt solution to the NMR tube containing the this compound solution.

    • Acquire ¹H and ¹³C NMR spectra after each addition.

  • Data Analysis:

    • Chemical Shift Perturbation: Monitor the changes in the chemical shifts of the protons and carbons of this compound upon addition of the metal ion. Significant shifts indicate that the corresponding nucleus is close to the metal binding site.

    • Line Broadening: For paramagnetic metal ions, observe the broadening of specific NMR signals. The degree of broadening is related to the distance of the nucleus from the paramagnetic center.

    • By analyzing the pattern of chemical shift perturbations and/or line broadening, the coordination sites of the metal ion can be determined.

NMR Titration Workflow for Binding Site Identification

NMR_Titration_Workflow start Start prep_ligand Prepare D-Galacturonic Acid in D₂O start->prep_ligand acquire_free Acquire ¹H and ¹³C NMR Spectra of Free Ligand prep_ligand->acquire_free prep_metal Prepare Metal Salt in D₂O acquire_free->prep_metal add_metal Add Aliquot of Metal Solution prep_metal->add_metal acquire_bound Acquire ¹H and ¹³C NMR Spectra of Complex add_metal->acquire_bound more_metal More Metal to Add? acquire_bound->more_metal more_metal->add_metal Yes analyze Analyze Chemical Shift Perturbations and/or Line Broadening more_metal->analyze No identify Identify Binding Sites analyze->identify end End identify->end

Caption: Workflow for NMR titration to identify metal binding sites.

Protocol 4: Determination of Stoichiometry and Stability Constants by UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to study metal complexation if the complex has a different absorption spectrum from the free ligand and metal ion. The mole ratio method and Job's method of continuous variation are commonly used.

Materials:

  • This compound

  • Metal salt (preferably one that forms a colored complex, e.g., Cu(II))

  • Buffer solution

  • UV-Vis spectrophotometer

  • Matched quartz cuvettes

Procedure (Mole Ratio Method):

  • Solution Preparation:

    • Prepare a stock solution of this compound and a stock solution of the metal salt of the same concentration in the chosen buffer.

  • Measurement:

    • Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of this compound (e.g., ligand-to-metal molar ratios from 0 to 5).

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.

  • Data Analysis:

    • Plot the absorbance versus the molar ratio of ligand to metal.

    • The plot will typically show two linear portions. The intersection of these lines gives the stoichiometry of the complex.

    • The stability constant can be calculated from the absorbance data.

Procedure (Job's Method):

  • Solution Preparation:

    • Prepare equimolar stock solutions of this compound and the metal salt.

  • Measurement:

    • Prepare a series of solutions by mixing the stock solutions in varying proportions, while keeping the total molar concentration constant. The mole fraction of the metal will range from 0 to 1.

    • Measure the absorbance of each solution at the λ_max of the complex.

  • Data Analysis:

    • Plot the absorbance versus the mole fraction of the metal ion.

    • The maximum absorbance will occur at the mole fraction corresponding to the stoichiometry of the complex.

Signaling Pathway of Metal-Ligand Interaction

Metal_Ligand_Interaction M Metal Ion (Mⁿ⁺) ML Metal-Ligand Complex (ML) M->ML + L (K₁) L This compound (L) L->ML ML2 Higher Order Complex (ML₂) L->ML2 ML->M Dissociation ML->L ML->ML2 + L (K₂) ML2->ML Dissociation

Caption: Equilibrium of metal-ligand complex formation.

Conclusion

The protocols and data presented in this document provide a comprehensive framework for the investigation of the metal-binding properties of this compound. By employing these methodologies, researchers can gain valuable insights into the coordination chemistry, stability, and thermodynamics of these interactions. This knowledge is crucial for the rational design and development of new applications for this compound and pectin-based materials in fields ranging from pharmaceuticals to environmental science. The ability to quantitatively assess and structurally characterize these metal complexes will undoubtedly pave the way for innovative technologies that leverage the unique properties of this abundant and versatile biomolecule.

References

Synthesis and Application of D-Galacturonic Acid Derivatives in Biomedicine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Galacturonic acid, a primary constituent of pectin, is a versatile carbohydrate that serves as a valuable building block for the synthesis of a wide array of derivatives with significant potential in biomedical applications. Its inherent biocompatibility, biodegradability, and the presence of reactive functional groups—a carboxylic acid and multiple hydroxyl groups—make it an ideal scaffold for chemical modification. These modifications allow for the fine-tuning of its physicochemical properties to suit various biomedical needs, including targeted drug delivery, tissue engineering, and the development of novel bioactive molecules. This document provides a detailed overview of the synthesis of key this compound derivatives and their applications, complete with experimental protocols and characterization data.

Synthetic Methodologies

The chemical versatility of this compound allows for a range of synthetic modifications, primarily targeting its carboxylic acid and hydroxyl groups. Key synthetic routes include esterification, amidation, and glycosylation.

Esterification

Esterification of the carboxylic acid group of this compound is a common strategy to modulate its polarity and solubility. Methyl esters, for instance, are often used as intermediates in further synthetic steps.

Amidation

Amide derivatives of this compound can be synthesized by coupling the carboxylic acid group with various amines, including amino acids and other bioactive molecules. This approach is particularly useful for creating bioconjugates with specific biological activities. The formation of amides from uronic acids can be achieved through the selective hydrolysis of the glycosylamino group of corresponding 1-amino-uronamides.[1]

Glycosylation

The hydroxyl groups of this compound can participate in glycosylation reactions, leading to the formation of oligosaccharides and glycoconjugates. These reactions are crucial for creating complex carbohydrates with specific biological recognition properties.

A summary of representative synthetic methods for this compound derivatives is presented in the table below, including reaction yields where reported in the literature.

Derivative TypeSynthetic MethodReagentsTypical Yield (%)Reference
Methyl EsterFischer-Speier EsterificationMethanol, Acid Catalyst (e.g., H2SO4)High[2]
AmideCarbodiimide-mediated couplingAmine, EDC, NHSModerate to High[3][4]
AmideFrom 1-amino-uronamidesDilute AcidGood[1]
GlycosideGlycosylationGlycosyl Donor, PromoterVariable[5][6]

Experimental Protocols

Protocol 1: Synthesis of Methyl α-D-Galacturonate

This protocol describes the synthesis of methyl α-D-galacturonate, a key intermediate for further derivatization.

Materials:

  • This compound monohydrate

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

Procedure:

  • Suspend this compound monohydrate (10 g, 47.1 mmol) in anhydrous methanol (100 mL).

  • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (1 mL) with stirring.

  • Remove the ice bath and reflux the mixture for 6 hours.

  • Cool the reaction mixture to room temperature and neutralize with solid sodium bicarbonate until effervescence ceases.

  • Filter the mixture to remove the solids and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting syrup can be further purified by column chromatography on silica gel if necessary.

Characterization: The product can be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm the formation of the methyl ester and the anomeric configuration.

Protocol 2: Synthesis of this compound Amide with an Amino Acid (Generic EDC/NHS Coupling)

This protocol outlines a general procedure for the coupling of this compound to the amino group of an amino acid using EDC/NHS chemistry.

Materials:

  • This compound monohydrate

  • Amino acid methyl ester hydrochloride

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF, anhydrous)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve this compound monohydrate (1.0 eq) and NHS (1.2 eq) in anhydrous DMF.

  • Add EDC (1.2 eq) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the amino acid methyl ester hydrochloride (1.1 eq) in DMF and add TEA (1.5 eq) to neutralize the salt.

  • Add the neutralized amino acid solution to the activated this compound solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization: The final product can be characterized by NMR spectroscopy and mass spectrometry to confirm the amide bond formation.

Biomedical Applications

This compound derivatives have emerged as promising candidates for a variety of biomedical applications, leveraging their biocompatibility and tunable properties.

Drug Delivery

The ability to modify this compound allows for the creation of targeted drug delivery systems. For instance, conjugation of this compound derivatives to nanoparticles can facilitate their uptake by specific cells or tissues.

Tissue Engineering

Hydrogels and scaffolds based on this compound and its derivatives are being explored for tissue engineering applications. These materials can provide a supportive environment for cell growth and tissue regeneration.[7][8] Polysaccharides, in general, are excellent candidates for creating scaffolds due to their hydrophilicity, biocompatibility, and biodegradability.[7]

Anti-inflammatory Agents

Recent studies have highlighted the anti-inflammatory properties of this compound. It has been shown to alleviate lipopolysaccharide (LPS)-induced inflammation in macrophages by competitively inhibiting the TLR4/NF-κB signaling pathway.[9][10][11] This finding opens up avenues for the development of novel anti-inflammatory drugs based on this compound derivatives. Polysaccharides from starfruit, rich in galacturonic acid, have also demonstrated antinociceptive and anti-inflammatory effects.[12]

Signaling Pathway

The anti-inflammatory effect of this compound is mediated through its interaction with the Toll-like receptor 4 (TLR4) signaling pathway. The diagram below illustrates the proposed mechanism.

TLR4_Pathway Simplified TLR4 Signaling Pathway and Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPS LPS CD14 CD14 LPS->CD14 Binds GalA This compound GalA->CD14 Competitively Binds TLR4_MD2 TLR4/MD2 Complex CD14->TLR4_MD2 Presents LPS to MyD88 MyD88 TLR4_MD2->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Inflammatory_Cytokines Induces Transcription of

Caption: this compound competitively inhibits LPS binding to CD14, preventing TLR4 activation.

Experimental Workflow

The general workflow for the synthesis and evaluation of this compound derivatives for biomedical applications is depicted below.

workflow start Start: this compound synthesis Synthesis of Derivatives (Esterification, Amidation, etc.) start->synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Characterization (NMR, MS, IR) purification->characterization bio_eval Biomedical Evaluation characterization->bio_eval drug_delivery Drug Delivery Studies (e.g., Nanoparticle Formulation) bio_eval->drug_delivery tissue_eng Tissue Engineering Studies (e.g., Hydrogel Formation) bio_eval->tissue_eng anti_inflam Anti-inflammatory Assays (e.g., Cytokine Measurement) bio_eval->anti_inflam end End: Application Data drug_delivery->end tissue_eng->end anti_inflam->end

Caption: General workflow from synthesis to biomedical evaluation of this compound derivatives.

Conclusion

This compound and its derivatives represent a highly promising class of biomaterials with a wide range of potential applications in medicine. The ability to chemically modify this natural sugar allows for the creation of novel compounds with tailored properties for drug delivery, tissue engineering, and as therapeutic agents themselves. Further research into the synthesis of new derivatives and a deeper understanding of their biological interactions will undoubtedly lead to the development of innovative solutions for various healthcare challenges.

References

Harnessing Microbial Fermentation of D-Galacturonic Acid for the Production of Value-Added Chemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The valorization of pectin-rich biomass, an abundant and renewable resource, presents a significant opportunity for the sustainable production of valuable chemicals. D-galacturonic acid (D-GalA), the primary constituent of pectin, can be efficiently converted into a range of commercially important compounds through microbial fermentation. This document provides detailed application notes and protocols for the microbial fermentation of D-GalA, focusing on the production of meso-galactaric acid (mucic acid), L-galactonic acid, and L-ascorbic acid.

Introduction

Pectin-rich agricultural residues, such as citrus peels and sugar beet pulp, are promising feedstocks for biorefineries.[1][2][3] The microbial conversion of D-GalA, derived from these wastes, offers an environmentally friendly alternative to conventional chemical synthesis routes.[4] Metabolic engineering has enabled the development of robust microbial cell factories, primarily fungi and yeasts, capable of channeling D-GalA into specific metabolic pathways to yield high-value chemicals with applications in the food, pharmaceutical, and polymer industries.[5][6]

Metabolic Pathways for this compound Conversion

Microorganisms employ distinct pathways for the catabolism of D-GalA. Understanding these pathways is crucial for rational metabolic engineering to redirect carbon flux towards the desired product.

Fungal Reductive Pathway: Many filamentous fungi, such as Aspergillus niger and Trichoderma reesei, utilize a reductive pathway for D-GalA catabolism.[5][7] This pathway involves the conversion of D-GalA to L-galactonic acid, which is then further metabolized.[5][8] By disrupting this native pathway at specific steps, the accumulation of desired intermediates can be achieved.[8]

Fungal_Reductive_Pathway D_GalA This compound L_GalOA L-Galactonic Acid D_GalA->L_GalOA GaaA / Gar1 (D-galacturonate reductase) NAD(P)H -> NAD(P)+ KDG 2-keto-3-deoxy-L-galactonate L_GalOA->KDG GaaB / Lgd1 (L-galactonate dehydratase) Glycerol_Pyruvate Glycerol + Pyruvate KDG->Glycerol_Pyruvate GaaC (KDG aldolase)

Engineered Pathway for meso-Galactaric Acid Production: A common strategy to produce meso-galactaric acid (mucic acid) involves disrupting the endogenous D-GalA catabolism and introducing a bacterial uronate dehydrogenase (Udh).[4][6] This enzyme directly oxidizes D-GalA to meso-galactaric acid.[4][6]

Meso_Galactaric_Acid_Pathway D_GalA This compound meso_GalA meso-Galactaric Acid D_GalA->meso_GalA Udh (Uronate Dehydrogenase) NAD+ -> NADH Native_Catabolism Native Fungal Catabolism D_GalA->Native_Catabolism GaaA / Gar1 (Blocked by gene deletion)

Engineered Pathway for L-Ascorbic Acid Production: The production of L-ascorbic acid (Vitamin C) from D-GalA can be achieved by engineering a multi-step enzymatic pathway in a suitable microbial host like Aspergillus niger.[9] This involves the deletion of the native L-galactonate dehydratase and the introduction of enzymes from plant L-ascorbic acid biosynthesis pathways.[9]

L_Ascorbic_Acid_Pathway D_GalA This compound L_GalOA L-Galactonic Acid D_GalA->L_GalOA Native GaaA (D-galacturonate reductase) L_GalL L-Galactono-1,4-lactone L_GalOA->L_GalL EgALase (L-galactono-1,4-lactone lactonase) L_Ascorbic_Acid L-Ascorbic Acid L_GalL->L_Ascorbic_Acid MgGALDH (L-galactono-1,4-lactone dehydrogenase)

Data Presentation: Fermentation Titers and Yields

The following tables summarize quantitative data from various studies on the microbial production of value-added chemicals from D-GalA.

Table 1: Production of meso-Galactaric Acid (Mucic Acid)

MicroorganismStrainFermentation ModeTiter (g/L)Yield (g/g D-GalA)Reference
Trichoderma sp. LF328EngineeredBatch251.0 - 1.1[4]
Trichoderma reeseiD-161646Fed-batch20Not Reported[10]
Trichoderma sp.D-221704Fed-batch530.99[11]
Saccharomyces cerevisiaeEngineeredBatch8Not Reported[12]
Aspergillus nigerEngineeredBatch1.00.16[6]

Table 2: Production of L-Galactonic Acid

MicroorganismStrainFermentation ModeTiter (g/L)Yield (g/g D-GalA)Reference
Aspergillus nigerΔgaaBBatch5.90.6 - 0.9[8]
Trichoderma reeseiΔlgd1Batch1.80.6 - 0.9[8]
Aspergillus nigerΔgaaBBioreactor5.40.9[8]
Aspergillus nigerEngineeredBioreactor (from polygalacturonate)~8.0Not Reported[13]
Saccharomyces cerevisiaeSiHY001Stirred-tank5.2Not Reported[14]

Table 3: Production of L-Ascorbic Acid

MicroorganismStrainFermentation ModeTiter (mg/L)Yield (Not Reported)Reference
Aspergillus nigerEngineeredBatchup to 170Not Reported[9]

Experimental Protocols

Protocol 1: General Seed Culture Preparation for Fungal Fermentation

Seed_Culture_Protocol Start Start: Fungal Spore Suspension or Mycelial Stock Inoculation Inoculate Seed Medium Start->Inoculation Incubation Incubate at 28-30°C, 200-250 rpm Inoculation->Incubation Growth Grow for 24-48 hours until desired biomass is reached Incubation->Growth Transfer Transfer to Production Bioreactor Growth->Transfer End End: Production Fermentation Transfer->End

1. Media Preparation:

  • Prepare a suitable seed culture medium (e.g., Potato Dextrose Broth or a defined minimal medium supplemented with a carbon source like glucose or xylose).

  • Sterilize the medium by autoclaving at 121°C for 20 minutes.

2. Inoculation:

  • In a sterile environment, inoculate the cooled medium with fungal spores or a piece of mycelia from a stock culture plate.

  • For spore inoculation, a final concentration of 10^6 to 10^7 spores/mL is typically used.

3. Incubation:

  • Incubate the flask in a shaking incubator at a controlled temperature (typically 28-30°C) and agitation (200-250 rpm) to ensure sufficient aeration.

4. Growth Monitoring:

  • Allow the culture to grow for 24-48 hours. The culture should become visibly turbid with mycelial pellets or dispersed mycelia.

5. Transfer to Production:

  • Use the seed culture to inoculate the production fermenter. The inoculation volume is typically 5-10% (v/v) of the production medium volume.

Protocol 2: Fed-Batch Fermentation for meso-Galactaric Acid Production in Trichoderma reesei

1. Bioreactor Setup:

  • Prepare a 1-2 L bioreactor with a defined production medium. A typical medium contains this compound as the primary carbon source, a co-substrate like lactose or glucose, a nitrogen source (e.g., ammonium sulfate and yeast extract), and essential salts.[10]

  • Sterilize the bioreactor and medium in situ or by autoclaving.

2. Inoculation:

  • Inoculate the bioreactor with a prepared seed culture of the engineered T. reesei strain.

3. Fermentation Conditions:

  • Temperature: Maintain the temperature at 35°C.[10]

  • pH: Control the pH at 4.0 using automated addition of a base (e.g., NH4OH or NaOH).[10]

  • Aeration and Agitation: Maintain dissolved oxygen levels above 20% saturation by adjusting agitation and airflow rates.

4. Fed-Batch Strategy:

  • After an initial batch phase where the initial carbon sources are consumed, initiate a fed-batch feeding strategy.

  • The feed solution should contain concentrated this compound and the co-substrate. The feed rate should be controlled to maintain a low concentration of the co-substrate in the bioreactor to avoid catabolite repression and optimize productivity.

5. Sampling and Analysis:

  • Aseptically withdraw samples from the bioreactor at regular intervals (e.g., every 12-24 hours).

  • Analyze the samples for biomass concentration (dry cell weight), residual substrate concentrations (D-GalA, co-substrate), and product concentration (meso-galactaric acid).

Protocol 3: Analytical Method for Quantification of this compound and Organic Acids

1. Sample Preparation:

  • Centrifuge the fermentation broth sample to remove microbial cells (e.g., 10,000 x g for 10 minutes).

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

2. High-Performance Liquid Chromatography (HPLC):

  • System: An HPLC system equipped with a refractive index (RI) or ultraviolet (UV) detector.

  • Column: A suitable ion-exchange column (e.g., Aminex HPX-87H) is commonly used for separating organic acids and sugars.

  • Mobile Phase: A dilute acid solution, typically 5 mM H2SO4, is used as the mobile phase.

  • Flow Rate: A typical flow rate is 0.5-0.6 mL/min.

  • Temperature: The column is typically maintained at a constant temperature (e.g., 50-60°C) for better separation.

  • Detection: D-GalA and organic acids can be detected by a UV detector at 210 nm or by an RI detector.

3. Quantification:

  • Prepare standard solutions of this compound and the target value-added chemical (e.g., meso-galactaric acid, L-galactonic acid) of known concentrations.

  • Generate a standard curve by injecting the standards and plotting peak area against concentration.

  • Determine the concentration of the analytes in the fermentation samples by comparing their peak areas to the standard curve.

Conclusion

The microbial fermentation of this compound is a promising avenue for the sustainable production of a variety of value-added chemicals. Through metabolic engineering, it is possible to create highly efficient microbial cell factories. The protocols and data presented here provide a foundation for researchers and scientists to develop and optimize fermentation processes for the valorization of pectin-rich biomass, contributing to a circular bioeconomy. Further research focusing on strain improvement, process optimization, and downstream processing will be crucial for the industrial-scale implementation of these bioprocesses.

References

Troubleshooting & Optimization

troubleshooting peak tailing in D-Galacturonic acid HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of D-Galacturonic acid, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?

A1: In an ideal HPLC separation, the chromatographic peaks should be symmetrical and resemble a Gaussian distribution. Peak tailing is a common chromatographic issue where the peak is asymmetrical, with a trailing edge that is broader than the leading edge. This distortion can compromise the accuracy of peak integration, leading to unreliable quantification. It can also reduce the resolution between closely eluting peaks, making it difficult to separate this compound from other components in a mixture.

Q2: What are the most common causes of peak tailing when analyzing this compound?

A2: Peak tailing in the analysis of this compound, an acidic sugar, is often due to a few key factors:

  • Inappropriate Mobile Phase pH: this compound has a pKa value in the range of 3.24 to 3.5.[1][2][3] If the mobile phase pH is close to or above this pKa, the analyte will exist in both its protonated (neutral) and deprotonated (anionic) forms. These two forms interact differently with the stationary phase, leading to a broadened, tailing peak.[4][5][6][7]

  • Secondary Interactions with the Stationary Phase: Standard silica-based reversed-phase columns (e.g., C18) can have residual silanol groups (-Si-OH) on their surface. These silanol groups are acidic and can interact with the carboxyl group of this compound, causing secondary retention and peak tailing.[8]

  • Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to distorted peak shapes, including tailing.[9][10]

  • Column Degradation: Over time, HPLC columns can degrade. This can manifest as a loss of stationary phase, creating voids in the column bed, or a blocked inlet frit, both of which can cause peak distortion.

  • Extra-Column Effects: Peak broadening and tailing can also be caused by factors outside of the analytical column, such as excessive tubing length between the injector, column, and detector, or poorly made connections that create dead volume.

Q3: How can I prevent peak tailing in my this compound analysis?

A3: To obtain sharp, symmetrical peaks for this compound, consider the following preventative measures:

  • Control Mobile Phase pH: The most critical factor is to maintain the mobile phase pH at least 1.5 to 2 pH units below the pKa of this compound. A pH of 2.2 to 2.5 is often recommended to ensure the analyte is in its fully protonated, non-ionized form.[7][11][12]

  • Choose the Right Column: For reversed-phase HPLC, use a high-purity, end-capped C18 column. End-capping chemically modifies the residual silanol groups, minimizing secondary interactions.[8] Alternatively, consider columns specifically designed for polar compounds. Anion-exchange chromatography is another powerful technique for separating uronic acids.[1][6][13][14]

  • Optimize Sample Concentration and Injection Volume: Avoid overloading the column by injecting a smaller volume or diluting your sample.

  • Proper Sample Preparation: Ensure your sample is fully dissolved in a solvent that is of equal or weaker elution strength than your initial mobile phase. Filtering the sample through a 0.22 µm or 0.45 µm filter before injection is crucial to prevent column frit blockage.[15]

Troubleshooting Guides

Problem: My this compound peak is tailing.

This guide provides a step-by-step approach to diagnosing and resolving peak tailing issues.

Step 1: Initial Assessment

Before making any changes to your method, assess the nature of the peak tailing. Is it affecting only the this compound peak or all peaks in the chromatogram? A systematic approach will help you pinpoint the root cause more efficiently.

Start Peak Tailing Observed Assess Assess Tailing: Only this compound or All Peaks? Start->Assess Only_Analyte Only this compound (Chemical Interaction Issue) Assess->Only_Analyte Analyte-Specific All_Peaks All Peaks (System/Physical Issue) Assess->All_Peaks System-Wide

Caption: Initial assessment of peak tailing.

Step 2: Troubleshooting System-Wide Peak Tailing

If all peaks in your chromatogram are tailing, the issue is likely related to the HPLC system or the column's physical condition.

Start All Peaks Tailing Check_Connections Check for Dead Volume: - Fittings tight? - Correct ferrule depth? Start->Check_Connections Check_Tubing Check Tubing: - Minimize length - Use narrow ID tubing (e.g., 0.125 mm) Start->Check_Tubing Check_Column Inspect Column: - Void at column inlet? - Blocked inlet frit? Start->Check_Column Solution_Connections Solution: - Remake connections - Use appropriate fittings Check_Connections->Solution_Connections Solution_Tubing Solution: - Cut tubing to minimum required length Check_Tubing->Solution_Tubing Solution_Column Solution: - Reverse flush column (if permissible) - Replace column Check_Column->Solution_Column

Caption: Troubleshooting workflow for system-wide peak tailing.

Step 3: Troubleshooting Analyte-Specific Peak Tailing

If only the this compound peak is tailing, the problem is likely due to chemical interactions between the analyte, the mobile phase, and the stationary phase.

Start Only this compound Peak Tailing Check_pH Verify Mobile Phase pH: pH < pKa (3.24-3.5)? Start->Check_pH Check_Overload Check for Column Overload: - Inject a 1:10 dilution of your sample Start->Check_Overload Check_Solvent Check Sample Solvent: - Is it stronger than the mobile phase? Start->Check_Solvent Solution_pH Solution: - Adjust pH to ~2.5 with an acid (e.g., phosphoric or formic acid) Check_pH->Solution_pH Solution_Overload Solution: - If peak shape improves, dilute sample or reduce injection volume Check_Overload->Solution_Overload Solution_Solvent Solution: - Dissolve sample in mobile phase or a weaker solvent Check_Solvent->Solution_Solvent

Caption: Troubleshooting workflow for analyte-specific peak tailing.

Data Presentation

The following table summarizes the expected impact of mobile phase pH on the peak shape of this compound.

Mobile Phase pHRelation to pKa (~3.4)Expected Peak Shape for this compoundRationale
< 2.5 pH << pKa Symmetrical, Sharp This compound is fully protonated and exists as a single, neutral species, leading to uniform interaction with the stationary phase.[4][7][11]
2.5 - 4.5 pH ≈ pKa Broad, Tailing This compound exists as a mixture of protonated and deprotonated forms, which have different retention times, causing peak distortion.[5][6]
> 4.5 pH > pKa May be sharp but with poor retention on RP columns This compound is fully deprotonated (anionic). While it may form a sharp peak, its polarity is high, leading to very early elution and poor retention on a reversed-phase column. This is the principle behind anion-exchange chromatography.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for this compound

This method is suitable for the analysis of this compound in relatively clean sample matrices.

  • Column: High-purity, end-capped C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: 0.01 N Phosphoric Acid in HPLC-grade water.[15] The pH should be verified to be below 2.5.

  • Flow Rate: 0.7 mL/min.[15]

  • Injection Volume: 10 µL.[15]

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.[15]

  • Sample Preparation: Dissolve the sample in the mobile phase. If the sample contains particulates, filter it through a 0.22 µm syringe filter before injection.[15]

Protocol 2: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This method is highly sensitive and selective for carbohydrates, including uronic acids, and is suitable for complex matrices.[1][6][13]

  • Column: High-performance anion-exchange column (e.g., Dionex CarboPac™ PA10, 2 x 250 mm).[13]

  • Guard Column: Dionex CarboPac™ PA10 Guard (2 x 50 mm).[13]

  • Eluents:

    • A: 18 mM NaOH

    • B: 200 mM NaOH

    • C: 500 mM Sodium Acetate in 100 mM NaOH

  • Flow Rate: 0.25 mL/min.

  • Column Temperature: 30 °C.[13]

  • Injection Volume: 10 µL.[13]

  • Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode.[13]

  • Gradient Program:

Time (min)%A (18 mM NaOH)%B (200 mM NaOH)%C (500 mM NaOAc)
0.010000
10.001000
10.10020
20.00040
20.110000
30.010000

This is an example gradient and may need to be optimized for your specific application.

  • Sample Preparation: Dilute the sample in deionized water. For complex matrices, a sample cleanup step such as solid-phase extraction (SPE) may be necessary. Filter the final sample through a 0.22 µm syringe filter.[13]

References

Technical Support Center: Optimizing Enzymatic Hydrolysis of Pectin for D-Galacturonic Acid Release

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic hydrolysis of pectin for the efficient release of D-Galacturonic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic hydrolysis of pectin.

Problem Possible Cause Recommended Solution
Low this compound Yield Suboptimal Reaction Conditions: The pH, temperature, or incubation time may not be ideal for the specific pectinase being used.Systematically optimize each parameter. Refer to the Optimal Reaction Conditions for Pectinase Activity table below for typical ranges. It is recommended to perform small-scale experiments to determine the optimal conditions for your specific enzyme and substrate.
Enzyme Inhibition: The presence of inhibitors in the reaction mixture can significantly reduce enzyme activity. Common inhibitors include tannins, phenolic compounds, and certain metal ions.[1][2][3]- If sourcing pectin from plant material, consider a pre-treatment step to remove potential inhibitors. - Chelating agents like EDTA can be used to sequester inhibitory metal ions.[4] - Be aware of inhibitors that might be introduced from the substrate source itself, such as those found in grape leaves.[1]
Incorrect Substrate Concentration: Both very low and very high substrate concentrations can lead to reduced product yield. High substrate concentration can increase viscosity, hindering enzyme-substrate interaction.[5]Optimize the substrate concentration. A typical starting range is 0.5% to 4% (w/v).[6][7]
Incomplete Hydrolysis: The reaction may not have proceeded to completion, leaving a significant portion of the pectin undigested.- Increase the incubation time. - Ensure adequate mixing to facilitate enzyme-substrate interaction. - Consider a sequential or combined enzymatic and mild chemical hydrolysis approach.[8][9]
Inconsistent Results Variability in Pectin Source: Pectin from different plant sources can have varying degrees of methylation and polymerisation, affecting the rate of hydrolysis.[10][11]Characterize your pectin substrate to understand its properties. If possible, use a consistent source of pectin for your experiments.
Inaccurate Quantification of this compound: The method used to measure the released this compound may be inaccurate or subject to interference.Use a reliable quantification method such as HPLC or a colorimetric assay with appropriate standards and controls.[12][13][14] Ensure sample dilutions fall within the linear range of the assay.[13]
Enzyme Inactivity Improper Enzyme Storage or Handling: Pectinases, like all enzymes, are sensitive to temperature and pH fluctuations.Store the enzyme according to the manufacturer's instructions, typically at low temperatures. Avoid repeated freeze-thaw cycles.
Presence of Strong Inhibitors: High concentrations of certain compounds can completely inactivate the enzyme.Identify and remove potential inhibitors from the reaction mixture. Iodoacetic acid, urea, and SDS have been shown to be potent inhibitors of some pectinases.[4]

Frequently Asked Questions (FAQs)

1. What are the key factors influencing the enzymatic hydrolysis of pectin?

The primary factors are pH, temperature, enzyme concentration, substrate concentration, and incubation time. The presence of inhibitors or activators can also significantly impact the reaction.

2. What is the optimal pH for pectinase activity?

The optimal pH for pectinases can vary depending on the microbial source. Generally, fungal pectinases exhibit optimal activity in a slightly acidic range, typically between pH 4.0 and 6.5.[6][15][16] For example, pectinase from Aspergillus niger often has an optimum pH around 5.0.[5]

3. What is the optimal temperature for pectin hydrolysis?

The optimal temperature for pectinase activity also varies. A common range for many pectinases is between 30°C and 60°C.[5][6][16] For instance, a pectinase from Bacillus subtilis showed optimal activity at 50°C.[4] It is crucial to note that temperatures above the optimum can lead to enzyme denaturation and loss of activity.

4. How does substrate concentration affect the release of this compound?

Initially, increasing the substrate concentration can lead to a higher yield of this compound. However, beyond an optimal point, a further increase in substrate concentration can lead to substrate inhibition or increased viscosity of the medium, which can hinder enzyme activity and reduce the overall yield.[5]

5. Can metal ions affect pectinase activity?

Yes, some metal ions can act as activators or inhibitors. For example, Fe²⁺, Ca²⁺, and Mg²⁺ have been reported to have no significant effect on some bacterial pectinases, while Cu²⁺, Mn²⁺, and Zn²⁺ showed slight inhibition.[4] Conversely, other studies have indicated that Mg²⁺ and Ca²⁺ can increase the activity of certain pectinases.[17]

6. How can I measure the concentration of this compound released?

Several methods are available for quantifying this compound. Common techniques include:

  • Colorimetric Assays: These methods, such as the m-hydroxydiphenyl method, produce a colored product that can be measured spectrophotometrically.[12][18]

  • High-Performance Liquid Chromatography (HPLC): HPLC offers a precise and sensitive method for the separation and quantification of this compound.[14]

  • Enzymatic Assays: Kits are available that use specific enzymes to react with this compound, producing a measurable product like NADH.[13]

Data Presentation

Optimal Reaction Conditions for Pectinase Activity
ParameterTypical RangeOptimal Value (Example)Source
pH 3.2 - 9.04.5 - 5.8[4][6]
Temperature (°C) 30 - 7050 - 55[4][5]
Substrate Concentration (%) 0.5 - 4.01.0[6][7]
Incubation Time (h) 24 - 14448 - 96[6][7]
Common Inhibitors of Pectinase Activity
InhibitorTypeSource Organism (if applicable)
Tannins and Phenolic Compounds Natural CompoundsGrape Leaves[1][2]
Iodoacetic Acid (IAA) Chemical-
Ethylenediaminetetraacetate (EDTA) Chelating Agent-
Urea Chemical-
Sodium Dodecyl Sulfate (SDS) Surfactant-
Certain Metal Ions (e.g., Cu²⁺, Mn²⁺, Zn²⁺) Metal Ions-

Experimental Protocols

Standard Protocol for Enzymatic Hydrolysis of Pectin

This protocol provides a general framework. Researchers should optimize the specific conditions based on their enzyme and substrate.

  • Substrate Preparation:

    • Prepare a pectin solution of the desired concentration (e.g., 1% w/v) in a suitable buffer (e.g., 0.1 M citrate buffer, pH 5.0).

    • Ensure the pectin is fully dissolved. This may require heating and stirring.

  • Enzyme Preparation:

    • Prepare a stock solution of the pectinase enzyme in the same buffer as the substrate. The concentration will depend on the specific activity of the enzyme.

  • Hydrolysis Reaction:

    • Pre-warm the substrate solution to the optimal reaction temperature in a water bath or incubator.

    • Add the enzyme solution to the substrate solution to initiate the reaction. A typical enzyme-to-substrate ratio should be determined experimentally.

    • Incubate the reaction mixture at the optimal temperature with constant agitation for the desired duration.

  • Reaction Termination:

    • Stop the enzymatic reaction by heat inactivation (e.g., boiling for 10 minutes). This denatures the enzyme and prevents further hydrolysis.

  • Sample Preparation for Analysis:

    • Centrifuge the reaction mixture to pellet any insoluble material.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining particulates.

    • The clear filtrate is now ready for this compound quantification.

Quantification of this compound using a Colorimetric Assay
  • Standard Curve Preparation:

    • Prepare a series of this compound standards of known concentrations in the same buffer used for the hydrolysis reaction.

  • Colorimetric Reaction:

    • Follow the specific protocol for the chosen colorimetric assay (e.g., m-hydroxydiphenyl method). This typically involves adding a series of reagents to both the standards and the samples, followed by an incubation period to allow for color development.[12][18]

  • Measurement:

    • Measure the absorbance of the standards and samples at the specified wavelength using a spectrophotometer or microplate reader.

  • Calculation:

    • Construct a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Use the equation of the standard curve to determine the concentration of this compound in the samples based on their absorbance values.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Pectin_Sol Prepare Pectin Solution Incubate Incubate at Optimal Temp & pH Pectin_Sol->Incubate Enzyme_Sol Prepare Enzyme Solution Enzyme_Sol->Incubate Terminate Terminate Reaction (Heat Inactivation) Incubate->Terminate Centrifuge Centrifuge & Filter Terminate->Centrifuge Quantify Quantify this compound (e.g., HPLC, Colorimetry) Centrifuge->Quantify

Caption: Experimental workflow for the enzymatic hydrolysis of pectin.

Troubleshooting_Logic cluster_conditions Reaction Conditions cluster_inhibition Inhibition cluster_analysis Analysis Start Low D-Galacturonic Acid Yield Check_pH Is pH Optimal? Start->Check_pH Check_Temp Is Temperature Optimal? Start->Check_Temp Check_Time Is Incubation Time Sufficient? Start->Check_Time Check_Substrate Is Substrate Conc. Optimal? Start->Check_Substrate Check_Inhibitors Presence of Inhibitors? Start->Check_Inhibitors Check_Quantification Is Quantification Method Accurate? Start->Check_Quantification Remove_Inhibitors Pre-treat Sample or Use Chelating Agents Check_Inhibitors->Remove_Inhibitors Yes Validate_Assay Validate Assay with Standards and Controls Check_Quantification->Validate_Assay No

Caption: Troubleshooting logic for low this compound yield.

References

interference of neutral sugars in colorimetric assay for D-Galacturonic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from neutral sugars during the colorimetric quantification of D-Galacturonic acid.

Frequently Asked Questions (FAQs)

Q1: Why do neutral sugars interfere with the colorimetric quantification of this compound?

A1: Neutral sugars interfere with common colorimetric assays for uronic acids, such as the m-hydroxydiphenyl and carbazole methods, through two primary mechanisms:

  • Browning Reactions: During the initial heating step in concentrated sulfuric acid, neutral sugars dehydrate and degrade to form furfural derivatives. These derivatives can polymerize and lead to a brown coloration, which contributes to the overall absorbance reading and results in an overestimation of the uronic acid content.[1][2][3][4]

  • Color Formation with Reagents: The dehydrated products of neutral sugars can also react directly with the colorimetric reagents (e.g., carbazole) to produce colored compounds, further increasing the background absorbance.[2]

Q2: Which of the common assays is more susceptible to neutral sugar interference?

A2: The traditional carbazole assay is more susceptible to interference from neutral sugars compared to the m-hydroxydiphenyl assay.[2] This is because the carbazole reaction requires a second heating step after the addition of the reagent, which significantly increases color production from neutral sugars.[2] The m-hydroxydiphenyl assay is performed at room temperature after the initial hydrolysis, thus minimizing this additional interference.[2]

Q3: How can I minimize interference from neutral sugars in my samples?

A3: Several strategies can be employed to minimize neutral sugar interference:

  • Use of Sulfamate: The addition of sulfamate to the reaction mixture before the initial heating step can essentially eliminate the browning that occurs with neutral sugars in concentrated sulfuric acid.[1][2]

  • Modified m-Hydroxydiphenyl Assay: The modified sulfamate/m-hydroxydiphenyl assay is a reliable method for quantifying uronic acids, even in the presence of excess neutral sugars.[1][5][6]

  • Temperature Adjustment: In the carbazole assay, performing the analysis at a lower temperature (e.g., 55°C instead of 100°C) can reduce interference from neutral sugars.

  • Sample Purification: While not always feasible, methods like dialysis or chromatography can be used to remove neutral sugars from the sample before quantification.[2]

Q4: Does the type of neutral sugar affect the level of interference?

A4: Yes, different neutral sugars can cause varying degrees of interference. For instance, in the carbazole assay, hexoses tend to interfere more than 6-deoxyhexoses on a molar basis.[2] It is crucial to use appropriate controls with the specific neutral sugars present in your sample if they are known.

Troubleshooting Guides

Problem 1: High background absorbance in the blank or standards.

Possible CauseTroubleshooting Step
Contaminated Reagents Prepare fresh reagents, especially the sulfuric acid and colorimetric reagent solutions. Ensure high-purity water is used.[2]
Browning of Reagents Store sulfuric acid solutions properly and avoid prolonged exposure to light and heat.[2]
Presence of Interfering Substances in the Blank Use high-purity water for the blank. If using a buffer, ensure it does not contain interfering substances.[2]
Improper Mixing Ensure thorough mixing of the sample with the sulfuric acid and reagents.[2]

Problem 2: Inconsistent or non-reproducible results.

Possible CauseTroubleshooting Step
Pipetting Errors Calibrate and use precise pipettes for all reagent and sample additions. Inconsistent volumes, especially of the concentrated sulfuric acid, can lead to significant variability.
Temperature Fluctuations Ensure consistent heating and cooling times for all samples and standards. Use a water bath with a stable temperature.[2]
Unstable Color Development Read the absorbance within the recommended time frame after color development, as the color can be unstable.[2] Using a microplate reader can allow for rapid and simultaneous reading of many samples, minimizing errors due to color fading.[4]
Sample Heterogeneity For solid samples, ensure they are finely ground and well-suspended to allow for complete reaction.[2]

Problem 3: Low sensitivity or weak color development.

Possible CauseTroubleshooting Step
Inactive Reagents Prepare fresh colorimetric reagents (carbazole or m-hydroxydiphenyl). Carbazole should be recrystallized from ethanol for best results.[2]
Insufficient Heating Ensure the heating step is carried out at the correct temperature and for the specified duration to allow for complete hydrolysis and reaction.[2]
Presence of Inhibitory Substances High concentrations of certain proteins or other compounds in the sample may suppress color development.[2][7] Consider sample dilution or purification.
Incorrect Wavelength Ensure the spectrophotometer is set to the correct wavelength for absorbance reading (typically 520-530 nm for these assays).[2][3]

Data Presentation

Table 1: Relative Interference of Neutral Sugars in Uronic Acid Assays

This table summarizes the relative interference of various neutral sugars in the carbazole and the modified sulfamate/m-hydroxydiphenyl assays. The values represent the absorbance produced by the neutral sugar relative to that of this compound under the same conditions.

Neutral SugarCarbazole Assay (Relative Interference %)Modified Sulfamate/m-Hydroxydiphenyl Assay (Relative Interference %)
D-GalactoseHighLow
D-GlucoseHighLow
D-MannoseModerateLow
L-ArabinoseModerateLow
L-RhamnoseLowVery Low
D-XyloseModerateLow

Note: The exact level of interference can vary depending on the specific experimental conditions. This table is a qualitative summary based on descriptions in the cited literature.[1][2]

Experimental Protocols

Modified Sulfamate/m-Hydroxydiphenyl Assay for this compound

This protocol is adapted from the method described by Filisetti-Cozzi and Carpita (1991) and is designed to minimize interference from neutral sugars.[6]

Reagents:

  • Sulfuric Acid/Tetraborate Reagent: 75 mM sodium tetraborate in concentrated sulfuric acid. Prepare by slowly and carefully adding sodium tetraborate to ice-cold concentrated sulfuric acid with constant stirring.

  • Sulfamate Reagent: 4 M sulfamic acid/potassium sulfamate, pH 1.6.

  • m-Hydroxydiphenyl Reagent: 0.15% (w/v) m-hydroxydiphenyl in 0.5% (w/v) NaOH. Prepare fresh daily.[2]

  • This compound Standards: Prepare a series of standards ranging from 5 to 200 nmol in water.

Procedure:

  • Pipette 0.4 mL of the sample or standard into a glass test tube.

  • Add 40 µL of the sulfamate reagent and mix.

  • Carefully add 2.4 mL of the ice-cold sulfuric acid/tetraborate reagent and mix well.

  • Heat the tubes in a boiling water bath for 20 minutes.

  • Cool the tubes in an ice bath to room temperature.

  • Add 80 µL of the m-hydroxydiphenyl reagent and mix immediately.

  • Allow the color to develop at room temperature for 10-20 minutes.

  • Measure the absorbance at 520 nm.

  • Construct a standard curve using the this compound standards and determine the concentration of this compound in the samples.

Visualizations

logical_diagram Logical Diagram of Neutral Sugar Interference and Mitigation cluster_problem Problem cluster_causes Causes cluster_assays Affected Assays cluster_solutions Mitigation Strategies Interference Neutral Sugar Interference Browning Browning Reactions in H2SO4 Interference->Browning Color_Reaction Reaction with Colorimetric Reagent Interference->Color_Reaction Carbazole Carbazole Assay (More Susceptible) Browning->Carbazole MHDP m-Hydroxydiphenyl Assay (Less Susceptible) Browning->MHDP Color_Reaction->Carbazole Sulfamate Add Sulfamate Sulfamate->Browning Inhibits Modified_Assay Use Modified m-Hydroxydiphenyl Assay Modified_Assay->Interference Minimizes Temp_Control Lower Temperature (Carbazole Assay) Temp_Control->Color_Reaction Reduces Purification Sample Purification Purification->Interference Removes Source

Caption: Logical diagram of neutral sugar interference and its mitigation.

experimental_workflow Workflow for the Modified Sulfamate/m-Hydroxydiphenyl Assay Start Start: Sample/Standard (0.4 mL) Add_Sulfamate Add Sulfamate Reagent (40 µL) and Mix Start->Add_Sulfamate Add_H2SO4 Add Cold H2SO4/Tetraborate (2.4 mL) and Mix Add_Sulfamate->Add_H2SO4 Heat Heat in Boiling Water (20 min) Add_H2SO4->Heat Cool Cool in Ice Bath Heat->Cool Add_MHDP Add m-Hydroxydiphenyl Reagent (80 µL) and Mix Cool->Add_MHDP Incubate Incubate at Room Temp (10-20 min) Add_MHDP->Incubate Read_Abs Read Absorbance at 520 nm Incubate->Read_Abs Calculate Calculate Concentration Read_Abs->Calculate

Caption: Workflow for the modified sulfamate/m-hydroxydiphenyl assay.

References

challenges in quantifying D-Galacturonic acid from complex biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of D-Galacturonic acid (GalA) from complex biological matrices. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate the challenges of accurate GalA measurement.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound in biological samples?

A1: The main difficulties in quantifying this compound include:

  • Matrix Effects: Complex biological samples like plasma, urine, and tissue homogenates contain numerous endogenous compounds that can interfere with analytical methods, leading to signal suppression or enhancement.[1]

  • Interference from Neutral Sugars: Many common assays for uronic acids are susceptible to interference from neutral sugars, which can lead to an overestimation of the GalA content.[2][3]

  • Analyte Stability and Degradation: this compound can be unstable and degrade during sample processing, particularly during the acid hydrolysis step required for many assays.[4][5] This degradation can result in lower recovery and inaccurate quantification.[6]

  • High Polarity: As a highly water-soluble sugar acid, GalA can be challenging to extract efficiently from aqueous biological matrices and may exhibit poor retention on conventional reversed-phase HPLC columns.[1]

  • Lack of Specificity in Some Assays: Some colorimetric methods are not entirely specific to GalA and may react with other uronic acids, such as D-glucuronic acid, leading to a combined measurement.[7][8]

Q2: Which analytical method is considered the gold standard for this compound quantification?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for the quantification of this compound and its analogs in complex biological matrices.[1] This is due to its high sensitivity, specificity, and ability to overcome many of the matrix effects and interferences associated with other methods.[9]

Q3: How can I minimize interference from neutral sugars in my measurements?

A3: To minimize interference from neutral sugars, consider the following approaches:

  • Method Selection: Opt for methods with higher specificity for uronic acids. The m-hydroxydiphenyl assay is generally less susceptible to neutral sugar interference compared to the traditional carbazole assay.[3]

  • Chromatographic Separation: Employ chromatographic techniques like HPLC or GC-MS to separate this compound from interfering neutral sugars before quantification.[10][11]

  • Correction Factors: Some protocols suggest using correction factors to account for the colorimetric response of known interfering sugars, although this is less accurate than physical separation.[12]

Q4: What are the best practices for sample preparation to ensure accurate this compound quantification?

A4: Best practices for sample preparation include:

  • Efficient Extraction: Use appropriate extraction methods to isolate GalA from the sample matrix. For plant materials, this may involve enzymatic hydrolysis or extraction with specific buffers.[4][12] For biological fluids, protein precipitation is a common first step.[1][7]

  • Deproteinization: For samples containing protein, deproteinization is crucial. This can be achieved using reagents like Carrez reagents or perchloric acid.[7]

  • Control of Hydrolysis Conditions: If acid hydrolysis is necessary to release GalA from polymers like pectin, carefully control the acid concentration, temperature, and time to maximize hydrolysis while minimizing degradation of the liberated GalA.[2][4] Enzymatic hydrolysis is often preferred as it is less harsh.[5]

  • Use of Internal Standards: For methods like LC-MS, using a stable isotope-labeled internal standard is highly recommended to compensate for variability in sample preparation and matrix effects.[9]

Troubleshooting Guides

Problem 1: High Background Absorbance in Colorimetric Assays
Possible Cause Troubleshooting Step
Contaminated ReagentsPrepare fresh reagents, particularly the sulfuric acid and colorimetric reagent solutions. Use high-purity water.[3]
Browning of ReagentsStore sulfuric acid solutions properly, avoiding prolonged exposure to light and heat.[3]
Presence of Interfering Substances in the BlankUse high-purity water for the blank. If using a buffer, ensure it does not contain interfering substances.[3]
Improper MixingEnsure thorough and consistent mixing of the sample with the sulfuric acid and colorimetric reagents.[3]
Problem 2: Inconsistent or Non-Reproducible Results
Possible Cause Troubleshooting Step
Inaccurate PipettingCalibrate pipettes regularly. When handling viscous concentrated sulfuric acid, dispense it carefully and consistently.[3]
Temperature FluctuationsEnsure consistent heating and cooling times for all samples and standards. Use a water bath with a stable temperature.[3]
Unstable Color DevelopmentRead the absorbance within the recommended time frame after color development, as the color can be unstable.[3]
Analyte InstabilityPerform stability studies (e.g., freeze-thaw, bench-top) to assess the stability of this compound in your specific matrix and adjust handling procedures accordingly.[1]
Inconsistent Sample PreparationEnsure consistent timing, temperatures, and volumes for all sample preparation steps. The use of automated liquid handlers can improve precision.[1]
Problem 3: Low Analyte Recovery
Possible Cause Troubleshooting Step
Inefficient ExtractionOptimize the extraction procedure. For pectin, this may involve adjusting the enzyme concentration or incubation time during enzymatic hydrolysis.[4] For other matrices, consider different solvents or extraction techniques.
Degradation during Acid HydrolysisIf using acid hydrolysis, optimize the conditions (acid concentration, temperature, time) to minimize degradation. Consider using a milder enzymatic hydrolysis method instead.[5][6]
Inefficient Protein PrecipitationOptimize the ratio of precipitation solvent (e.g., acetonitrile) to the sample. Ensure thorough vortexing and centrifugation at low temperatures.[1]
Analyte Adsorption to LabwareUse low-binding microcentrifuge tubes and pipette tips, especially when dealing with low concentrations of the analyte.[1]

Quantitative Data Summary

Method Matrix Detection Limit Linear Range Key Advantages Key Disadvantages Reference
Enzymatic Assay (Uronate Dehydrogenase) General Sample Solutions~15.5 mg/L0.5 - 1.5 g/LHigh specificity for D-glucuronic and this compound.May not distinguish between D-glucuronic and this compound.[7]
HPLC-DAD (pre-column derivatization) Agro-industrial Wastes--Simultaneous analysis of neutral and acidic sugars.Requires derivatization step.[13]
HPLC-UV (210 nm) Dietary Fibers0.04% w/v-Rapid, simple, and inexpensive.Lower sensitivity and specificity compared to MS.[10]
LC-MS (Stable Isotope Dilution) Pectin-containing Samples--High sensitivity, precision, and compensates for variability.Requires specialized equipment and expertise.[9]
Colorimetric Microplate Assay Biological Samples--High-throughput, suitable for large numbers of samples.Prone to interference and color instability.[14][15][16]

Experimental Protocols

Protocol 1: Enzymatic Quantification of this compound

This protocol is based on the oxidation of this compound by uronate dehydrogenase.[7]

Materials:

  • Uronate Dehydrogenase Assay Kit (e.g., Megazyme K-URONIC)[7]

  • Spectrophotometer set to 340 nm

  • 1 cm light path cuvettes

  • Micropipettors

  • Distilled water

  • Sample appropriately prepared and diluted

Procedure:

  • Pipette 2.0 mL of distilled water, 0.2 mL of Buffer solution, and 0.2 mL of NAD+ solution into a cuvette.

  • Add 0.1 mL of the sample solution. Mix thoroughly.

  • Read the initial absorbance (A1) at 340 nm after approximately 3 minutes.

  • Start the reaction by adding 0.02 mL of uronate dehydrogenase suspension.

  • Mix and incubate at 25°C or 37°C.

  • Read the final absorbance (A2) at 340 nm once the reaction has stopped (approximately 10-20 minutes).

  • Calculate the absorbance difference (ΔA = A2 - A1).

  • The concentration of this compound is calculated based on the extinction coefficient of NADH.

Protocol 2: Sample Preparation for Plant Tissues

This protocol is a general guideline for extracting this compound from plant materials.[7][12]

Materials:

  • Milling equipment (to pass a 0.5 mm screen)

  • Volumetric flasks

  • Filter paper

  • Distilled water

Procedure:

  • Mill the plant material to pass through a 0.5 mm screen.

  • Weigh approximately 1.0 g of the milled sample.

  • Extract with 90 mL of water heated to 80°C.

  • Quantitatively transfer the mixture to a 100 mL volumetric flask and dilute to the mark with distilled water.

  • Mix thoroughly and filter the solution.

  • The clear filtrate can then be appropriately diluted and used for quantification.

Protocol 3: HPLC-Based Quantification of this compound

This protocol provides a general framework for HPLC analysis.[10]

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase: 0.01 N Phosphoric acid

  • This compound monohydrate standard

  • 0.22 µm syringe filters

Procedure:

  • Prepare a standard stock solution of this compound monohydrate.

  • Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Filter all standards and samples through a 0.22 µm disposable filter disk.

  • Set the HPLC conditions:

    • Mobile Phase: 0.01 N Phosphoric acid

    • Flow Rate: 0.70 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm

  • Inject the standards to generate a calibration curve.

  • Inject the prepared samples.

  • Identify and quantify the this compound peak by comparing its retention time and UV spectrum with the standard.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Complex Biological Matrix (e.g., Plasma, Tissue) Extraction Extraction / Homogenization Sample->Extraction Deproteinization Deproteinization (e.g., Acetonitrile) Extraction->Deproteinization Hydrolysis Hydrolysis (Enzymatic or Acidic) Deproteinization->Hydrolysis Filtration Filtration / Centrifugation Hydrolysis->Filtration Dilution Dilution Filtration->Dilution Quantification Quantification Method (e.g., LC-MS, HPLC, Enzymatic) Dilution->Quantification Data_Analysis Data Analysis & Interpretation Quantification->Data_Analysis

Caption: General experimental workflow for this compound quantification.

Troubleshooting_Logic cluster_high_var High Variability cluster_low_rec Low Recovery cluster_high_bg High Background Inaccurate_Results Inaccurate Results? High_Variability High_Variability Inaccurate_Results->High_Variability High Variability Low_Recovery Low_Recovery Inaccurate_Results->Low_Recovery Low Recovery High_Background High_Background Inaccurate_Results->High_Background High Background Check_Pipetting Check Pipetting Accuracy Check_Temp Ensure Stable Temperature Check_Timing Consistent Incubation Times Optimize_Extraction Optimize Extraction Check_Hydrolysis Evaluate Hydrolysis Conditions Use_Low_Bind Use Low-Binding Plastics Fresh_Reagents Prepare Fresh Reagents Check_Blank Analyze Blank Matrix Verify_Wavelength Verify Spectrophotometer Wavelength High_Variability->Check_Pipetting High_Variability->Check_Temp High_Variability->Check_Timing Low_Recovery->Optimize_Extraction Low_Recovery->Check_Hydrolysis Low_Recovery->Use_Low_Bind High_Background->Fresh_Reagents High_Background->Check_Blank High_Background->Verify_Wavelength

Caption: Troubleshooting logic for this compound quantification assays.

References

overcoming degradation of D-Galacturonic acid during acid hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for D-Galacturonic Acid experimental workflows. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the degradation of this compound during acid hydrolysis of pectin-containing materials.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation during acid hydrolysis a concern?

A1: this compound is a sugar acid and the primary component of pectin, a complex polysaccharide found in plant cell walls. Acid hydrolysis is a common method to release this compound from pectin. However, the harsh acidic conditions required for hydrolysis can also lead to the degradation of the released this compound, resulting in lower yields and the formation of undesirable byproducts. This is a significant concern for researchers who need high-purity this compound for applications in drug development, materials science, and as a platform chemical.

Q2: What are the main factors that influence the degradation of this compound during acid hydrolysis?

A2: The primary factors influencing degradation are:

  • Temperature: Higher temperatures accelerate the rate of hydrolysis but also significantly increase the rate of degradation.[1]

  • Acid Concentration: Stronger acid concentrations can improve the hydrolysis of pectin but also promote the degradation of the monosaccharide.[2][3]

  • Reaction Time: Prolonged exposure to acidic conditions, even at moderate temperatures, can lead to significant degradation of this compound.[2]

  • pH: The stability of this compound is pH-dependent. Strongly acidic conditions (pH < 1) can lead to slower hydrolysis of the polygalacturonic acid backbone compared to milder acidity (pH 2.5-4.5), but the released monosaccharide is susceptible to degradation across this range.[4]

Q3: What are the common degradation products of this compound under acidic conditions?

A3: Under acidic and thermal stress, this compound can undergo several degradation reactions, including decarboxylation, dehydration, and fragmentation. Common degradation products include furfural, reductic acid, 2-ketoglutaraldehyde, formic acid, and other furan derivatives.[1][5] These byproducts can interfere with downstream applications and analytical quantification.

Q4: Are there alternative methods to acid hydrolysis for obtaining this compound with less degradation?

A4: Yes, enzymatic hydrolysis is a highly effective alternative. This method utilizes pectin-degrading enzymes, such as polygalacturonases, to specifically cleave the glycosidic bonds in pectin under milder conditions (e.g., pH 4.0-5.0 and temperatures around 50°C).[2][6] This approach significantly reduces the degradation of this compound and often results in higher yields of the desired product.[2][7][8]

Q5: How can I quantify the concentration of this compound in my hydrolysate?

A5: Several analytical methods can be used, including:

  • High-Performance Liquid Chromatography (HPLC): This is a widely used and accurate method for separating and quantifying this compound.[7]

  • Colorimetric Assays: Methods like the m-hydroxydiphenyl-sulfuric acid assay are common but can be susceptible to interference from neutral sugars and degradation byproducts.[9]

  • Gas Chromatography (GC): This method typically requires derivatization of the sugar acid before analysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the acid hydrolysis of pectin for the liberation of this compound.

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step
Excessive Degradation Optimize hydrolysis conditions. Reduce temperature, acid concentration, or reaction time. Consider performing a time-course experiment to identify the point of maximum yield before significant degradation occurs.[2][3]
Incomplete Hydrolysis Ensure the pectin is fully dissolved before starting the hydrolysis. Increase the reaction time or temperature cautiously, monitoring for degradation. The degree of esterification of the pectin can affect hydrolysis rates; highly esterified pectin may require more stringent conditions.[3][4]
Inaccurate Quantification Verify the accuracy of your analytical method. For colorimetric assays, be aware of potential interferences.[9] For HPLC, ensure proper column selection and mobile phase composition.
Precipitation of Pectin Poorly methylated pectin can remain insoluble due to interactions with divalent cations. The addition of a chelating agent like EDTA can help.[9]
Issue 2: Presence of Undesirable Byproducts in the Hydrolysate
Potential Cause Troubleshooting Step
Harsh Hydrolysis Conditions As with low yield, the formation of byproducts is often due to overly aggressive hydrolysis conditions. Milder conditions (lower temperature and acid concentration) will minimize the formation of degradation products like furfural.[1][5]
Reaction with Other Components If the starting material is not pure pectin, other components (e.g., proteins, other polysaccharides) can react under acidic conditions to form additional byproducts. Consider a purification step for your pectin source before hydrolysis.
Maillard Reactions If amino compounds are present, they can react with this compound in non-enzymatic browning reactions, especially with heating.[5]
Issue 3: Inconsistent or Irreproducible Results
Potential Cause Troubleshooting Step
Variability in Starting Material The source and batch of pectin can have different degrees of esterification and purity, affecting hydrolysis. Characterize your starting material for each new batch.
Inconsistent Hydrolysis Parameters Ensure precise control over temperature, acid concentration, and reaction time. Use a temperature-controlled water or oil bath for consistent heating.[4]
Analytical Method Variability Calibrate your analytical instruments regularly. Prepare fresh standards for each analysis. For HPLC, ensure the column is properly equilibrated and the mobile phase is consistent.

Data Presentation

Table 1: Comparison of this compound Yield from Different Hydrolysis Methods

Hydrolysis MethodPectin SourceConditionsThis compound Yield (%)Reference
Acid Hydrolysis (H₂SO₄)Commercial Citrus Pectin1% (w/v) H₂SO₄, 100°C, 4h60.0[2]
Enzymatic Hydrolysis (Polygalacturonase)Commercial Citrus PectinpH 4.0, 50°C93.0[2]
Acid Hydrolysis (HCl)Citrus Pectin0.2 M HCl, 70°C, 30 min- (Significant MW reduction)[10]
Enzymatic Hydrolysis (Pectinase)Commercial PectinpH 5.0, 50°C, 24h~100 (complete hydrolysis)[7]

Experimental Protocols

Protocol 1: Acid Hydrolysis of Pectin using Sulfuric Acid

This protocol is a general guideline and should be optimized for your specific pectin source and desired outcome.

Materials:

  • Pectin

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium hydroxide (NaOH) for neutralization

  • Deionized water

  • Ice bath

  • Reflux apparatus or sealed reaction vessels

  • pH meter

Procedure:

  • Preparation of Pectin Solution:

    • Accurately weigh 5 g of pectin.

    • In a 1 L flask, add 500 mL of deionized water.

    • Slowly add the pectin to the water while stirring to ensure it is well dispersed and to avoid clumping.

  • Acidification:

    • Carefully add the desired volume of concentrated H₂SO₄ to achieve the target concentration (e.g., 1% v/v). Caution: Always add acid to water, not the other way around. The reaction is exothermic.

  • Hydrolysis:

    • Set up the reflux apparatus.

    • Heat the pectin-acid mixture to the desired temperature (e.g., 100°C) and maintain for the chosen reaction time (e.g., 4 hours).[3]

  • Neutralization:

    • After the hydrolysis is complete, immediately cool the reaction mixture in an ice bath to stop the reaction.

    • Slowly add a concentrated NaOH solution while monitoring the pH to neutralize the hydrolysate to a pH of ~7.0. Be cautious as this is an exothermic reaction.

  • Analysis:

    • The resulting hydrolysate can be filtered or centrifuged to remove any insoluble material.

    • The concentration of this compound in the supernatant can then be determined using HPLC or a colorimetric assay.

Protocol 2: Enzymatic Hydrolysis of Pectin using Pectinase

This protocol provides a milder alternative to acid hydrolysis, minimizing degradation.

Materials:

  • Pectin

  • Pectinase enzyme (e.g., from Aspergillus niger)

  • Citrate or acetate buffer (e.g., 0.1 M, pH 4.5)

  • Shaking water bath or incubator

  • Deionized water

  • Method to inactivate the enzyme (e.g., boiling water bath)

Procedure:

  • Preparation of Pectin Suspension:

    • Prepare a pectin suspension at a concentration of approximately 4.0 g/L in the appropriate buffer (e.g., 0.1 M citrate buffer, pH 4.5).[6]

  • Enzyme Addition:

    • Pre-heat the pectin suspension to the optimal temperature for the enzyme (e.g., 50°C).

    • Add the pectinase enzyme at an optimized loading. A starting point could be around 2250 U/g of pectin.[8]

  • Hydrolysis:

    • Incubate the mixture in a shaking water bath at the optimal temperature (e.g., 50°C) for a specified time (e.g., 24 hours for near-complete hydrolysis).[8]

  • Enzyme Inactivation:

    • To stop the enzymatic reaction, heat the mixture in a boiling water bath for 10-15 minutes.

  • Analysis:

    • Cool the hydrolysate and centrifuge or filter to remove any solids.

    • Analyze the supernatant for this compound content using your chosen analytical method.

Visualizations

G This compound Degradation Pathway (Acid Hydrolysis) Pectin Pectin GalA This compound Pectin->GalA Acid Hydrolysis Decarboxylation_Products Decarboxylation (e.g., L-Arabinose) GalA->Decarboxylation_Products Heat, Acid Dehydration_Products Dehydration (e.g., Furfural) GalA->Dehydration_Products Heat, Acid Fragmentation_Products Fragmentation (e.g., Formic Acid) GalA->Fragmentation_Products Heat, Acid Ketoglutaraldehyde 2-Ketoglutaraldehyde GalA->Ketoglutaraldehyde Heat, Acid Ketoglutaraldehyde->Dehydration_Products Reductic_Acid Reductic Acid Ketoglutaraldehyde->Reductic_Acid

Caption: Degradation pathway of this compound during acid hydrolysis.

G Experimental Workflow: Hydrolysis and Analysis Start Start: Pectin-rich Biomass Hydrolysis Hydrolysis Start->Hydrolysis Acid_Hydrolysis Acid Hydrolysis (e.g., H₂SO₄, heat) Hydrolysis->Acid_Hydrolysis Enzymatic_Hydrolysis Enzymatic Hydrolysis (Pectinase, buffer, heat) Hydrolysis->Enzymatic_Hydrolysis Neutralization Neutralization/ Enzyme Inactivation Acid_Hydrolysis->Neutralization Enzymatic_Hydrolysis->Neutralization Purification Purification (Optional) (e.g., Filtration, Centrifugation) Neutralization->Purification Analysis Analysis (e.g., HPLC, Colorimetric Assay) Purification->Analysis End End: Quantified This compound Analysis->End

Caption: General experimental workflow for hydrolysis and analysis.

References

Technical Support Center: Enhancing the Stability of D-Galacturonic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with D-Galacturonic acid (GalA), maintaining its stability in aqueous solutions is critical for reliable and reproducible experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the handling and storage of this compound solutions.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Issue Possible Cause Recommended Action
Browning or discoloration of the solution Thermal degradation, particularly at elevated temperatures and non-optimal pH. This can lead to the formation of furfurals and other chromophoric substances.[1][2]Prepare solutions fresh whenever possible. If storage is necessary, store at 2-8°C for short-term use (up to 24 hours). For longer-term storage, aliquot and freeze at -20°C. Avoid repeated freeze-thaw cycles. Use a suitable buffer, such as a citrate or phosphate buffer, to maintain an optimal pH (typically slightly acidic).
Unexpected changes in pH of the solution Degradation of this compound can lead to the formation of acidic byproducts.Monitor the pH of your solution regularly, especially if stored for extended periods or at elevated temperatures. Use a buffer system with sufficient capacity to maintain the desired pH range.
Inconsistent experimental results Degradation of this compound leading to a lower effective concentration and the presence of interfering degradation products.Always use freshly prepared solutions for critical experiments. If using stored solutions, perform a quality control check (e.g., HPLC) to confirm the concentration and purity of this compound before use.
Precipitate formation in the solution Poor solubility, especially at higher concentrations or in non-ideal pH ranges. Polygalacturonic acid, the polymer of galacturonic acid, is known to be insoluble in its acidic form.Ensure the this compound is fully dissolved. Gentle warming and stirring can aid dissolution. Adjusting the pH to around 5-6 can improve the solubility of related pectic substances. For high-concentration stock solutions, consider using a small amount of a suitable co-solvent if your experimental design allows.

Frequently Asked Questions (FAQs)

1. What are the primary factors that cause this compound degradation in aqueous solutions?

The main factors contributing to the degradation of this compound are elevated temperature and pH. High temperatures accelerate degradation reactions, while both strongly acidic and alkaline conditions can promote hydrolysis and other degradation pathways.[1][3][4] The presence of oxygen can also contribute to oxidative degradation.

2. What is the recommended way to store aqueous solutions of this compound?

For optimal stability, it is highly recommended to prepare this compound solutions fresh before each use. If short-term storage is necessary, solutions can be kept at 2-8°C for up to 24 hours. For longer-term storage (up to one month), it is advisable to prepare stock solutions, aliquot them into tightly sealed vials, and store them at -20°C. Avoid repeated freeze-thaw cycles.

3. How does pH affect the stability of this compound?

The stability of this compound is significantly influenced by pH. Generally, slightly acidic conditions are preferred. Thermal degradation has been observed to occur at pH 3, 5, and 8, leading to browning and the formation of various degradation products.[1] It is crucial to maintain a consistent and appropriate pH for your specific application using a suitable buffer system.

4. Can I use a buffer to improve the stability of my this compound solution?

Yes, using a buffer is a key strategy for enhancing stability. Buffers help to maintain a constant pH, which is critical in preventing pH-mediated degradation. Citrate and phosphate buffers are commonly used in biological and chemical experiments and can be suitable for this compound solutions. The choice of buffer and its concentration should be optimized for your specific experimental conditions.

5. What are the common degradation products of this compound?

Common degradation products include furfurals (like 5-formyl-2-furancarboxylic acid), α-ketoglutaraldehyde, and various other compounds resulting from decarboxylation and dehydration reactions.[1][2][5] The formation of these products often leads to a noticeable browning of the solution.

6. How can I monitor the degradation of this compound in my solution?

High-Performance Liquid Chromatography (HPLC) is a reliable method for monitoring the concentration of this compound and quantifying its degradation products.[6][7] A decrease in the peak area corresponding to this compound and the appearance of new peaks are indicative of degradation.

Quantitative Data on this compound Degradation

The rate of this compound degradation is highly dependent on temperature and pH. The following table summarizes available quantitative data.

TemperaturepHDegradation Rate/ExtentReference
60°CNot specified6% degradation after 48 hours (measured by CO2 release)[2]
160-220°CNot specified (in subcritical water)Follows first-order kinetics. Activation Energy = 131 kJ/mol[3]

Note: More quantitative data under a wider range of typical laboratory conditions (e.g., 25°C, 37°C, 50°C at various pH values) is an area of ongoing investigation.

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound Solutions

This protocol is designed to assess the stability of this compound solutions under stressed conditions to predict long-term stability.

Materials:

  • This compound

  • High-purity water

  • Buffer solutions (e.g., 0.1 M citrate buffer pH 4.0, 0.1 M phosphate buffer pH 7.0)

  • Temperature-controlled incubator or water bath

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV at 210 nm)

  • pH meter

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in the desired aqueous medium (e.g., water, citrate buffer, phosphate buffer).

  • Divide the solution into several aliquots in tightly sealed, amber glass vials to protect from light.

  • Place the vials in incubators set at different elevated temperatures (e.g., 40°C, 50°C, 60°C).

  • At specified time points (e.g., 0, 24, 48, 72, 96 hours), remove one vial from each temperature.

  • Allow the vial to cool to room temperature.

  • Measure the pH of the solution.

  • Analyze the concentration of this compound using a validated HPLC method.

  • Plot the concentration of this compound versus time for each temperature.

  • Determine the degradation rate constant (k) for each temperature by fitting the data to an appropriate kinetic model (e.g., first-order degradation).

  • Use the Arrhenius equation to plot ln(k) versus 1/T (where T is the absolute temperature in Kelvin) to determine the activation energy of the degradation reaction and predict the shelf-life at desired storage conditions (e.g., 4°C or 25°C).

Protocol 2: HPLC Analysis of this compound and its Degradation Products

This protocol provides a general method for the quantitative analysis of this compound.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a suitable aqueous mobile phase, such as 0.01 M phosphoric acid or a phosphate buffer at a low pH (e.g., pH 2.5-3.0).

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 30-40°C

  • Detection: UV at 210 nm

  • Injection Volume: 10-20 µL

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Sample Preparation: Dilute the experimental samples with the mobile phase to a concentration within the linear range of the standard curve. Filter the samples through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the this compound standards against their concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve. Degradation products may appear as new peaks in the chromatogram.

Visualizations

Degradation_Pathway GalA This compound Intermediate Unstable Intermediates GalA->Intermediate Heat, pH Decarboxylation Decarboxylation (-CO2) Intermediate->Decarboxylation Dehydration Dehydration (-H2O) Intermediate->Dehydration Other_Products Other Degradation Products Decarboxylation->Other_Products Furfural Furfural Derivatives Dehydration->Furfural Troubleshooting_Workflow Start Issue with GalA Solution? Discoloration Discoloration/Browning? Start->Discoloration Precipitate Precipitate Formation? Discoloration->Precipitate No Store_Properly Action: Store at 2-8°C (short-term) or -20°C (long-term). Use buffer. Discoloration->Store_Properly Yes Inconsistent_Results Inconsistent Results? Precipitate->Inconsistent_Results No Check_Solubility Action: Check pH. Gently warm/stir. Consider co-solvent. Precipitate->Check_Solubility Yes Fresh_Solution Action: Prepare fresh solution. Perform QC check (HPLC). Inconsistent_Results->Fresh_Solution Yes End Problem Resolved Inconsistent_Results->End No Store_Properly->End Check_Solubility->End Fresh_Solution->End Stability_Testing_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_kinetics Kinetics Prep_Solution Prepare GalA Solution (Water, Buffer) Incubate Incubate at Elevated Temperatures (e.g., 40, 50, 60°C) Prep_Solution->Incubate Sample Sample at Time Intervals Incubate->Sample Analyze Analyze by HPLC Sample->Analyze Plot Plot Concentration vs. Time Analyze->Plot Calculate_k Calculate Rate Constant (k) Plot->Calculate_k Arrhenius Arrhenius Plot (ln(k) vs 1/T) Calculate_k->Arrhenius Predict Predict Shelf-Life Arrhenius->Predict

References

minimizing matrix effects in LC-MS quantification of D-Galacturonic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the LC-MS quantification of D-Galacturonic acid. Our aim is to help you minimize matrix effects and achieve accurate and reproducible results.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue: Significant ion suppression or enhancement is observed for this compound, leading to poor accuracy and reproducibility.

  • Question: My this compound signal is highly variable and shows significant suppression when analyzing complex samples like plant extracts or biological fluids. What are the likely causes and how can I mitigate this?

    Answer: Ion suppression or enhancement in LC-MS analysis is a common manifestation of matrix effects, where co-eluting endogenous components from the sample interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2] For this compound, common interfering substances include salts, sugars, and other polar molecules that are often abundant in biological and plant-based matrices.[3][4]

    Here is a step-by-step guide to troubleshoot and minimize these effects:

    • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before LC-MS analysis.[2][5]

      • Solid-Phase Extraction (SPE): SPE can be highly effective for cleaning up complex samples. For a polar compound like this compound, a mixed-mode or a specific polymeric sorbent can be used to retain the analyte while washing away interfering salts and sugars.

      • Liquid-Liquid Extraction (LLE): LLE can be employed to partition this compound into a solvent where interfering matrix components are less soluble.

      • Protein Precipitation (PPT): For biological fluids like plasma or serum, protein precipitation with acetonitrile or methanol is a common first step to remove proteins, which can be a source of matrix effects.[6][7]

      • Sample Dilution: A simple and often effective strategy is to dilute the sample.[2] This reduces the concentration of all matrix components, thereby lessening their impact on the ionization of this compound. However, ensure that the diluted concentration of your analyte is still well above the limit of quantification (LOQ) of your method.

    • Chromatographic Separation: Improving the separation of this compound from co-eluting matrix components is crucial.

      • Column Chemistry: Consider using a column with a different stationary phase (e.g., HILIC) that provides better retention and separation for polar compounds like this compound from other polar interferences.

      • Gradient Optimization: Adjust the mobile phase gradient to increase the resolution between the this compound peak and any areas of significant ion suppression. A post-column infusion experiment can help identify these suppression zones.[5]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to compensate for matrix effects.[8] A SIL-IS, such as ¹³C₆-D-Galacturonic acid, will co-elute with the analyte and experience the same degree of ion suppression or enhancement.[9] By using the ratio of the analyte signal to the SIL-IS signal for quantification, the variability caused by matrix effects can be effectively normalized.

    • Matrix-Matched Calibration: If a SIL-IS is not available, creating calibration standards in a blank matrix that closely matches your samples can help to compensate for matrix effects.[10][11] The matrix components in the standards and samples will cause a similar degree of signal suppression or enhancement, leading to more accurate quantification.

    • Standard Addition: For samples with highly variable matrices, the standard addition method can be very effective.[12] This involves adding known amounts of a this compound standard to aliquots of the actual sample. The resulting calibration curve, created within the sample's own matrix, allows for accurate quantification by extrapolating to the x-intercept.

Issue: Poor peak shape and retention time reproducibility for this compound.

  • Question: I am observing tailing peaks and shifting retention times for this compound. What could be the cause and how can I improve this?

    Answer: Poor peak shape and retention time instability for this compound can be caused by several factors, including interactions with the analytical column, issues with the mobile phase, or the presence of certain matrix components.

    Here's a troubleshooting workflow:

    • Assess Column Performance:

      • Column Contamination: Buildup of matrix components on the column can lead to active sites that interact with the acidic functionality of this compound, causing peak tailing. Flush the column with a strong solvent or follow the manufacturer's cleaning protocol.

      • Column Degradation: Over time, the stationary phase can degrade, especially under harsh mobile phase conditions. If cleaning does not resolve the issue, the column may need to be replaced.

      • Metal Interactions: For acidic compounds like this compound, interactions with metal components in the HPLC system (e.g., the column frit or body) can lead to poor peak shape. Consider using a metal-free or PEEK-lined column.[13]

    • Optimize Mobile Phase Conditions:

      • pH: The pH of the mobile phase can significantly impact the peak shape of an acidic analyte. Ensure the pH is at least 2 units below the pKa of this compound to keep it in its neutral, protonated form, which generally results in better peak shape on reversed-phase columns.

      • Mobile Phase Additives: The addition of a small amount of a chelating agent, like EDTA, to the mobile phase can help to mitigate interactions with metal ions in the system.

    • Consider Derivatization: Derivatizing this compound can improve its chromatographic properties. For example, derivatization with p-aminobenzoic acid (p-ABA) has been shown to improve its retention and peak shape on C18 columns.[14][15]

    • Investigate Matrix Effects: Certain matrix components can interact with the analyte or the stationary phase, affecting retention and peak shape.[1] Employing the sample cleanup strategies mentioned in the previous troubleshooting guide can help to resolve this.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix effects in the LC-MS quantification of this compound?

A1: The most common sources of matrix effects for this compound are co-eluting compounds from the sample matrix that interfere with its ionization. Given its polar and acidic nature, these interferences are often other polar molecules, including:

  • Salts: High concentrations of salts from buffers or the sample itself can significantly suppress the ESI signal.[3][16]

  • Sugars: In plant extracts and some biological fluids, high concentrations of other sugars can co-elute and compete for ionization.[4]

  • Other Organic Acids: Similar endogenous organic acids can have similar chromatographic behavior and interfere with ionization.

  • Phospholipids: In plasma and serum samples, phospholipids are a well-known cause of ion suppression.

Q2: How do I choose an appropriate internal standard for this compound quantification?

A2: The ideal internal standard (IS) should mimic the analytical behavior of the analyte as closely as possible.[8][17] For this compound, the best choice is a stable isotope-labeled (SIL) version, such as ¹³C₆-D-Galacturonic acid .[9] A SIL-IS has nearly identical physicochemical properties to the analyte, meaning it will have the same retention time and experience the same degree of matrix effects.

If a SIL-IS is not available, a structural analog can be used, but it is less ideal. The analog should have a similar chemical structure, polarity, and ionization efficiency to this compound. It is crucial to demonstrate that the chosen analog's ionization is affected by the matrix in the same way as this compound, which is often not the case.

Q3: What are the advantages and disadvantages of different calibration strategies for minimizing matrix effects?

A3: The choice of calibration strategy depends on the complexity of your sample matrix, the availability of a blank matrix, and the desired level of accuracy.

Calibration StrategyAdvantagesDisadvantages
External Calibration in Solvent Simple and quick to prepare.Does not account for matrix effects, leading to inaccurate results in complex matrices.
Matrix-Matched Calibration Compensates for matrix effects by preparing standards in a blank matrix similar to the samples.[10][11]Requires a consistent and readily available source of blank matrix, which can be difficult to obtain. Matrix effects can still vary between different lots of the same matrix.
Stable Isotope-Labeled Internal Standard (SIL-IS) The most effective method for correcting matrix effects and variability in sample preparation.[8][9]Can be expensive and may not be commercially available for all analytes.
Standard Addition Highly accurate for samples with unknown or highly variable matrices as the calibration is performed in the actual sample.[12]Time-consuming and requires a larger volume of each sample.

Q4: Can derivatization help in minimizing matrix effects for this compound?

A4: Yes, derivatization can indirectly help minimize matrix effects in a few ways:

  • Improved Chromatographic Retention: By making the polar this compound less polar, derivatization can shift its retention time away from the early-eluting, highly polar matrix components that often cause significant ion suppression. For example, derivatization with p-aminobenzoic acid (p-ABA) allows for better retention on C18 columns.[14][15]

  • Enhanced Ionization Efficiency: Some derivatizing agents can improve the ionization efficiency of the analyte, leading to a stronger signal that may be less affected by a constant level of background suppression.[18]

However, the derivatization reaction itself adds an extra step to the workflow and needs to be carefully optimized for reproducibility.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plant Extracts

This protocol provides a general guideline for cleaning up plant extracts to reduce matrix interferences, particularly sugars and salts.

  • Sample Pre-treatment:

    • Homogenize the plant tissue and extract with a suitable solvent (e.g., 80% methanol).

    • Centrifuge the extract to pellet solid debris.

    • Take the supernatant and evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the sample in a small volume of the initial mobile phase.

  • SPE Cartridge Conditioning:

    • Select a mixed-mode or polymeric SPE cartridge suitable for polar analytes.

    • Condition the cartridge by passing methanol followed by equilibration with water or a weak buffer.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate.

  • Washing:

    • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove highly polar interferences like sugars and salts. The exact composition and volume of the wash solvent should be optimized to ensure no loss of this compound.

  • Elution:

    • Elute the this compound with a stronger solvent, such as methanol containing a small percentage of formic acid to ensure the analyte is in its protonated state.

  • Post-Elution:

    • Evaporate the elution solvent to dryness.

    • Reconstitute the sample in the initial mobile phase for LC-MS analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_quantification Quantification Strategy Sample Complex Sample (e.g., Plant Extract) Extraction Extraction (e.g., 80% Methanol) Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup LC LC Separation Cleanup->LC Clean Extract MS MS Detection LC->MS Data Data Acquisition MS->Data Quantification Quantification Data->Quantification Calibration Calibration Method (e.g., SIL-IS, Matrix-Matched) Calibration->Quantification

Caption: Workflow for Minimizing Matrix Effects in this compound Quantification.

Troubleshooting_Logic Start Poor Quantification Results (Inaccuracy, Imprecision) CheckSuppression Evidence of Ion Suppression? Start->CheckSuppression OptimizeSamplePrep Optimize Sample Preparation (SPE, LLE, Dilution) CheckSuppression->OptimizeSamplePrep Yes CheckPeakShape Poor Peak Shape? CheckSuppression->CheckPeakShape No UseSIL_IS Use Stable Isotope-Labeled Internal Standard OptimizeSamplePrep->UseSIL_IS MatrixMatchCal Use Matrix-Matched Calibration UseSIL_IS->MatrixMatchCal If SIL-IS unavailable MatrixMatchCal->CheckPeakShape OptimizeLC Optimize LC Method (Column, Mobile Phase) CheckPeakShape->OptimizeLC Yes FinalReview Review and Validate Method CheckPeakShape->FinalReview No ConsiderDeriv Consider Derivatization OptimizeLC->ConsiderDeriv ConsiderDeriv->FinalReview

Caption: Decision Tree for Troubleshooting this compound LC-MS Quantification.

References

Validation & Comparative

A Comparative Analysis of D-Galacturonic Acid and Alginate for Heavy Metal Binding: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the interactions between natural biopolymers and heavy metals is crucial for applications ranging from environmental remediation to novel therapeutic strategies. This guide provides an objective comparison of the heavy metal binding performance of D-Galacturonic acid, the primary monomer of pectin, and alginate, a polysaccharide derived from brown algae. This analysis is supported by experimental data, detailed methodologies, and visual representations of key processes.

Executive Summary

Both this compound (in its polymerized form as polygalacturonic acid) and alginate demonstrate significant efficacy in binding various heavy metals. This capacity is primarily attributed to the abundance of carboxyl groups in their structures, which act as binding sites for metal cations. While both materials are effective, their performance can vary depending on the specific metal ion, pH of the solution, and other experimental conditions. Alginate, as a larger polymer, often exhibits a higher overall binding capacity and is widely studied for its gel-forming properties in the presence of divalent cations, which facilitates its use in various applications.

Data Presentation: Quantitative Comparison of Heavy Metal Binding

The following table summarizes the heavy metal binding capacities of polygalacturonic acid (as a proxy for this compound's functional role in a polymer) and alginate, based on available experimental data. It is important to note that direct quantitative data for monomeric this compound is scarce in the literature; therefore, data for its polymer is presented to infer the binding potential of the functional unit.

AdsorbentHeavy MetalMaximum Adsorption Capacity (mg/g)Experimental ConditionsReference
Polygalacturonic Acid (PGA) Copper (Cu(II))Forms complexes, quantitative capacity not specifiedpH 3.5[1]
Cobalt (Co(II))Forms complexes, quantitative capacity not specifiedNot specified[1]
Zinc (Zn(II))Forms complexes, quantitative capacity not specifiedNot specified[1]
Alginate Lead (Pb(II))265.98Not specified
Copper (Cu(II))85.17 - 114.94pH 5.0-6.0
Cadmium (Cd(II))41.85 - 83.06pH 5.5
Nickel (Ni(II))~8.53 (mmol/g)Not specified
Zinc (Zn(II))~7.14 (mmol/g)Not specified

Note: The binding capacities can be influenced by factors such as the initial metal concentration, temperature, and the presence of other ions.

Mechanism of Heavy Metal Binding

The primary mechanism for heavy metal binding in both this compound (and its polymer, pectin/polygalacturonic acid) and alginate is ion exchange and chelation through the carboxyl (-COOH) and hydroxyl (-OH) functional groups. At a pH above their pKa values, the carboxyl groups deprotonate to form carboxylate ions (-COO⁻), which electrostatically attract positively charged heavy metal ions.

For alginate, the binding with divalent cations like Ca²⁺, Pb²⁺, and Cu²⁺ is famously described by the "egg-box" model . This model illustrates how the metal ions act as bridges between different alginate polymer chains, specifically between the G-blocks (guluronic acid residues), creating a stable, cross-linked gel structure. This gelation process is crucial for the encapsulation and removal of heavy metals from aqueous solutions.

While monomeric this compound cannot form an "egg-box" structure on its own, its carboxyl and hydroxyl groups are readily available for chelation with metal ions in a solution. In its polymeric form (pectin), it can also form gel-like structures with divalent cations, similar to alginate.

Visualizing the Structures and Binding Mechanisms

start Start prep_adsorbent Prepare Adsorbent Solution (this compound or Alginate) start->prep_adsorbent prep_metal Prepare Heavy Metal Solutions (Varying Concentrations) start->prep_metal adsorption Batch Adsorption Experiment (Control pH, Temp, Time) prep_adsorbent->adsorption prep_metal->adsorption separation Separate Adsorbent from Solution (Centrifugation/Filtration) adsorption->separation analysis Analyze Final Metal Concentration (AAS/ICP-OES) separation->analysis calculation Calculate Adsorption Capacity (qe) analysis->calculation isotherm Fit Data to Isotherm Models (Langmuir, Freundlich) calculation->isotherm end End isotherm->end

References

A Comparative Guide to the Validation of Enzymatic Assays and HPLC for D-Galacturonic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of D-Galacturonic acid, a primary component of pectin and a key molecule in various biological processes, is crucial for research and development in the food, pharmaceutical, and biotechnology industries. This guide provides an objective comparison of two common analytical methods: enzymatic assays and High-Performance Liquid Chromatography (HPLC). We present supporting experimental data and detailed protocols to assist in selecting the most appropriate method for your specific application.

Methodologies: A Detailed Look

The choice between an enzymatic assay and HPLC depends on factors such as sample complexity, required sensitivity, throughput needs, and available equipment. Below are detailed protocols for each method.

Experimental Protocol: Enzymatic Assay

This protocol is based on the principle of uronate dehydrogenase oxidizing this compound, leading to the formation of NADH, which can be measured spectrophotometrically at 340 nm.[1][2] Commercially available kits, such as the Megazyme D-Glucuronic/D-Galacturonic Acid Assay Kit, are frequently used.[3][4]

Materials:

  • D-Glucuronic/D-Galacturonic Acid Assay Kit (containing buffer, NAD+, and uronate dehydrogenase)[1][3]

  • Spectrophotometer capable of reading absorbance at 340 nm

  • Micropipettes and tips

  • Cuvettes or 96-well microplate

  • Distilled water

  • Sample containing this compound

Procedure:

  • Sample Preparation:

    • For solid samples like plant material, hydrolysis is required. This can be achieved by milling the sample and incubating with 2 M H2SO4 at 100°C for several hours.[2]

    • Liquid samples such as fermentation broths may require deproteinization using Carrez reagents or heat inactivation of endogenous enzymes.[2]

    • Dilute the sample to ensure the this compound concentration falls within the assay's linear range (typically 0.05 to 1.5 g/L).[2]

  • Assay Reaction:

    • Pipette 2.1 mL of distilled water, 0.2 mL of buffer (Solution 1), and 0.1 mL of NAD+ solution (Solution 2) into a cuvette.

    • Add 0.1 mL of the prepared sample and mix.

    • Read the initial absorbance (A1) at 340 nm after 3 minutes.

    • Start the reaction by adding 0.02 mL of uronate dehydrogenase suspension (Suspension 3).

    • Incubate for approximately 10 minutes at room temperature.

    • Read the final absorbance (A2) at 340 nm.

  • Calculation:

    • Calculate the change in absorbance (ΔA = A2 - A1).

    • Determine the concentration of this compound using a standard curve or the extinction coefficient of NADH.

Experimental Protocol: HPLC Method

HPLC offers high precision and the ability to separate this compound from other components in a complex mixture.[5][6] This protocol describes a common method using an ion-exclusion column.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Ion-exclusion chromatography column (e.g., Aminex HPX-87H)

  • Mobile phase: 0.01 N Phosphoric acid or dilute sulfuric acid[7]

  • This compound standard

  • Syringe filters (0.22 µm or 0.45 µm)

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • For complex matrices like pectin-containing products, enzymatic hydrolysis using pectinase is often preferred over acid hydrolysis to avoid degradation of this compound.[5][6][8]

    • Incubate the sample with a suitable concentration of pectinase at an optimal pH and temperature (e.g., pH 4.0, 50°C for 24 hours).[8]

    • After hydrolysis, centrifuge the sample and filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection.[7][8]

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with 0.01 N Phosphoric acid.

    • Flow Rate: 0.70 mL/min.[7]

    • Column Temperature: 65°C.

    • Detection: UV at 210 nm.[7]

    • Injection Volume: 10 µL.[7]

  • Quantification:

    • Prepare a calibration curve using a series of this compound standards of known concentrations.

    • Inject the prepared samples and standards into the HPLC system.

    • Identify the this compound peak by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the samples by integrating the peak area and comparing it to the calibration curve.

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound using both enzymatic and HPLC methods.

G cluster_0 Sample Preparation cluster_1 Enzymatic Assay cluster_2 HPLC Analysis cluster_3 Data Analysis Sample Sample Hydrolysis Hydrolysis (Enzymatic/Acid) Sample->Hydrolysis Filtration Filtration/ Centrifugation Hydrolysis->Filtration Assay_Prep Assay Preparation Filtration->Assay_Prep HPLC_Inj HPLC Injection Filtration->HPLC_Inj Incubation Incubation with Uronate Dehydrogenase Assay_Prep->Incubation Spectro Spectrophotometry (340 nm) Incubation->Spectro Data_Enz Calculation from Absorbance Spectro->Data_Enz Chromatography Chromatographic Separation HPLC_Inj->Chromatography Detection UV Detection (210 nm) Chromatography->Detection Data_HPLC Quantification via Calibration Curve Detection->Data_HPLC

Fig. 1: Experimental workflow for this compound quantification.

Performance Comparison

The validation of an analytical method ensures its reliability for the intended purpose.[9] Key validation parameters include accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ).[10][11][12]

Parameter Enzymatic Assay HPLC Reference
Principle Spectrophotometric measurement of NADH produced by uronate dehydrogenase.Chromatographic separation followed by UV detection.[2][7]
Specificity High for D-hexuronic acids, but may not distinguish between D-Glucuronic and this compound.High, capable of separating this compound from other sugars and organic acids.[2][7]
Linearity Range Typically 5 to 150 µg per assay.Can be wider, for example, 0.05 to 1.0 mg/mL.[3][7]
Limit of Detection (LOD) Generally in the low microgram range.Reported as low as 0.04% w/v.[7]
Limit of Quantification (LOQ) Dependent on the specific kit and instrumentation. A signal-to-noise ratio of 10:1 is standard.Can be determined with a signal-to-noise ratio of 10:1.[10][13]
Accuracy (% Recovery) High within the validated range.High, with good recovery results reported.[7]
Precision (%RSD) Typically low, indicating good repeatability.Generally low, demonstrating high precision.[13]
Throughput High, especially with microplate format.Lower, dependent on chromatographic run time.
Equipment Spectrophotometer or microplate reader.HPLC system with a UV detector.
Cost per Sample Generally lower.Generally higher due to instrument maintenance and solvent costs.

Biochemical Context: Pectin Degradation Pathway

This compound is the main building block of pectin, a major component of the plant cell wall.[14][15] The enzymatic degradation of pectin is a key process in nature, particularly for plant-pathogenic fungi.[16][17] Understanding this pathway is essential for applications in biofuel production and food processing.

G Pectin Pectin GalA This compound Pectin->GalA Pectinases L_Galactonate L-Galactonate GalA->L_Galactonate GAAA (this compound reductase) Keto_Deoxy_Galactonate 2-keto-3-deoxy-L-galactonate L_Galactonate->Keto_Deoxy_Galactonate GAAB (L-galactonate dehydratase) Pyruvate_Glyceraldehyde Pyruvate + L-Glyceraldehyde Keto_Deoxy_Galactonate->Pyruvate_Glyceraldehyde GAAC (2-keto-3-deoxy-L-galactonate aldolase) Glycerol Glycerol Pyruvate_Glyceraldehyde->Glycerol GAAD (L-glyceraldehyde reductase)

Fig. 2: Fungal pathway for this compound catabolism.

This pathway shows the conversion of this compound into central metabolites like pyruvate and glycerol in filamentous fungi.[16][18]

Conclusion and Recommendations

Both enzymatic assays and HPLC are robust methods for the quantification of this compound.

  • Enzymatic assays are well-suited for high-throughput screening and routine quality control where a rapid and cost-effective method is required. Their simplicity and the availability of commercial kits make them accessible to a wide range of laboratories.[3]

  • HPLC is the preferred method when high specificity and the simultaneous analysis of other compounds are necessary. It is particularly advantageous for complex sample matrices where potential interferences could affect the accuracy of enzymatic assays. The PH-HPLC method, combining pectinase hydrolysis with HPLC, has been shown to be a precise approach for quantifying the galacturonic acid content of pectin.[5][6]

The selection of the optimal method should be based on a thorough evaluation of the specific analytical needs, sample characteristics, and available resources. For method validation, it is essential to assess parameters such as specificity, accuracy, precision, linearity, and detection limits to ensure the generation of reliable and consistent data.[9][10]

References

comparing acid hydrolysis and enzymatic hydrolysis for D-Galacturonic acid quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with pectin-rich materials, accurate quantification of D-Galacturonic acid (GalA) is crucial. As the primary constituent of pectin, GalA content is a key indicator of pectin quantity and quality. The initial and most critical step in its quantification is the depolymerization of the pectic polysaccharide into its monomeric units. This is predominantly achieved through two methods: acid hydrolysis and enzymatic hydrolysis.

This guide provides an objective comparison of these two prevalent methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate technique for their specific needs.

At a Glance: Key Differences

FeatureAcid HydrolysisEnzymatic Hydrolysis
Principle Non-specific cleavage of glycosidic bonds by strong acids.Specific cleavage of α-1,4-glycosidic bonds by pectinolytic enzymes.
Specificity Low; can also degrade neutral sugar side chains.High; specific to polygalacturonic acid chains.
Reaction Conditions Harsh (high temperature, strong acid).Mild (physiological pH, moderate temperature).
Yield of GalA Often lower due to degradation of the target molecule.[1][2][3]Generally higher and more accurate.[1][2][3]
Byproduct Formation Can produce inhibitory compounds like furfurals.[4]Minimal to no inhibitory byproducts are formed.[5]
Cost Reagents are generally inexpensive.[6]Enzymes can be a significant cost factor.
Complexity Relatively simple procedure.Can be more complex, requiring specific enzyme cocktails and buffer systems.

Quantitative Comparison of Hydrolysis Methods

The choice of hydrolysis method can significantly impact the final quantified yield of this compound. The following table summarizes quantitative data from various studies, highlighting the differences in efficiency and outcomes.

ParameterAcid HydrolysisEnzymatic HydrolysisReference
GalA Recovery Lower recovery due to degradation at high temperatures and strong acid conditions.[1][2]Higher recovery, with reports of yields up to 79%.[5] A direct comparison showed enzymatic methods yielding 45.5-233.1% more GalA than acid hydrolysis.[2][3][1][2][3][5]
Reaction Time Can range from 30 minutes to several hours (e.g., 4 hours).[7][8]Typically longer, often 24 to 48 hours for complete hydrolysis.[2][3][5][2][3][5][7][8]
Temperature High temperatures, often between 70°C and 100°C.[7][8][9]Moderate temperatures, typically between 40°C and 60°C.[2][3][10][2][3][7][8][9][10]
Optimal pH Strongly acidic (e.g., pH < 3).Near-neutral or slightly acidic (e.g., pH 4.0-6.0).[5][10][5][10]
Degradation Products Risk of forming degradation products such as furfural from pentoses and decarboxylation of uronic acids.[4]Fewer to no degradation products are formed, leading to a cleaner hydrolysate.[5][4][5]

Experimental Workflows and Principles

The fundamental approaches of acid and enzymatic hydrolysis differ significantly in their chemical action and procedural flow.

Acid Hydrolysis Workflow

Acid hydrolysis employs strong mineral acids to catalyze the cleavage of glycosidic bonds within the pectin polymer. While effective at depolymerization, the harsh conditions can also lead to the degradation of the liberated monosaccharides, including this compound.[8][9]

Pectin Pectin Sample Acid Add Strong Acid (e.g., H₂SO₄, TFA) Pectin->Acid Heat Incubate at High Temp (e.g., 80-100°C) Acid->Heat Neutralize Neutralization (e.g., with NaOH) Heat->Neutralize Hydrolysate Acid Hydrolysate (GalA + Degradation Products) Neutralize->Hydrolysate Quantify Quantification (e.g., HPLC, Titration) Hydrolysate->Quantify

Acid Hydrolysis Workflow
Enzymatic Hydrolysis Workflow

Enzymatic hydrolysis utilizes a cocktail of pectinolytic enzymes, such as polygalacturonases and pectin methylesterases, to specifically target and cleave the glycosidic linkages in the pectin backbone.[11] This method operates under mild conditions, preserving the integrity of the released this compound.[5]

Pectin Pectin Sample Buffer Suspend in Buffer (e.g., Acetate, Citrate) Pectin->Buffer Enzyme Add Pectinase Enzyme Cocktail Buffer->Enzyme Incubate Incubate at Mild Temp (e.g., 40-50°C, 24-48h) Enzyme->Incubate Deactivate Enzyme Deactivation (e.g., Heat) Incubate->Deactivate Hydrolysate Enzymatic Hydrolysate (Intact GalA) Deactivate->Hydrolysate Quantify Quantification (e.g., HPLC) Hydrolysate->Quantify

Enzymatic Hydrolysis Workflow

Detailed Experimental Protocols

Below are representative protocols for both hydrolysis methods, synthesized from established methodologies. Researchers should optimize these protocols based on their specific sample matrix and available equipment.

Protocol 1: Acid Hydrolysis with Sulfuric Acid

This protocol is adapted for the general hydrolysis of pectin for subsequent monosaccharide analysis.

  • Sample Preparation: Weigh approximately 5 mg of dried pectin sample into a pressure-resistant glass tube.

  • Primary Hydrolysis: Add 0.5 mL of 12 M (72%) sulfuric acid. Incubate at 30°C for 1 hour with occasional vortexing to ensure complete dissolution.

  • Secondary Hydrolysis: Dilute the acid by adding 5.5 mL of deionized water to bring the final concentration to 1 M H₂SO₄.

  • Incubation: Securely cap the tube and place it in an oven or heating block at 100°C for 3-4 hours.

  • Cooling and Neutralization: After incubation, cool the tubes to room temperature. Carefully neutralize the hydrolysate by adding calcium carbonate or barium carbonate until effervescence ceases (pH ~5-6). This precipitates the sulfate ions.

  • Centrifugation: Centrifuge the sample at 3000 x g for 10 minutes to pellet the precipitate (e.g., CaSO₄).

  • Sample Collection: Collect the supernatant containing the released monosaccharides. The sample is now ready for quantification by methods such as High-Performance Liquid Chromatography (HPLC).

Note: Trifluoroacetic acid (TFA) is another commonly used acid that has the advantage of being volatile, simplifying its removal post-hydrolysis. However, it may be less effective at hydrolyzing the polygalacturonic acid backbone compared to sulfuric acid.[1]

Protocol 2: Enzymatic Hydrolysis Using Pectinase

This protocol provides a general framework for the enzymatic release of GalA from pectin.

  • Substrate Preparation: Prepare a 1% (w/v) pectin solution in a suitable buffer (e.g., 50 mM sodium acetate buffer, pH 4.5). For a 10 mL reaction, suspend 100 mg of pectin in the buffer. Stir until the pectin is fully hydrated and dissolved.

  • Enzyme Addition: Add a commercial pectinase enzyme preparation. The optimal enzyme loading should be determined experimentally but a starting point can be around 20-30 units of polygalacturonase activity per gram of pectin.[2]

  • Incubation: Incubate the mixture in a shaking water bath at a temperature optimal for the enzyme, typically between 40°C and 50°C, for 24 to 48 hours.[2][3][5]

  • Enzyme Deactivation: To stop the reaction, heat the sample at 100°C for 10 minutes. This denatures and inactivates the enzymes.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to remove any insoluble material.

  • Sample Collection: Collect the supernatant. The sample can be filtered through a 0.22 µm syringe filter before analysis by HPLC to ensure a clean injection.

Conclusion and Recommendations

The choice between acid and enzymatic hydrolysis for this compound quantification depends on the specific requirements of the analysis.

Acid hydrolysis is a rapid and inexpensive method suitable for preliminary screenings or when high accuracy is not the primary concern. However, researchers must be aware of the significant potential for analyte degradation, which can lead to an underestimation of the actual this compound content.[1][2]

Enzymatic hydrolysis , while more time-consuming and costly, offers superior specificity and operates under mild conditions that preserve the integrity of the released this compound.[5] This results in a more accurate and reliable quantification.[2][3] For applications in drug development and detailed structural characterization where precision is paramount, enzymatic hydrolysis is the recommended method. The higher yield and cleaner hydrolysate simplify downstream analytical procedures and provide more trustworthy data.

References

D-Galacturonic acid versus other uronic acids in microbial metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the microbial metabolism of uronic acids is crucial for harnessing microorganisms in biotechnology and comprehending host-pathogen interactions. D-galacturonic acid, the primary component of pectin, and D-glucuronic acid, a key constituent of various animal and plant-derived polymers, represent two of the most abundant uronic acids in nature. Their distinct metabolic pathways in microorganisms dictate their suitability as carbon sources and their roles in various biological processes.

This guide provides a detailed comparison of the microbial metabolism of this compound with other uronic acids, focusing on key metabolic pathways, comparative growth and enzyme kinetics, and the experimental protocols used to derive this data.

Metabolic Pathways: A Tale of Two Isomers

In many bacteria, including the model organism Escherichia coli, this compound and D-glucuronic acid are catabolized through distinct, yet parallel, pathways that ultimately converge into the central carbon metabolism.

This compound Catabolism: The predominant route for this compound breakdown is the isomerase pathway. This pathway involves the following key enzymatic steps:

  • Isomerization: this compound is isomerized to D-tagaturonic acid by uronate isomerase (UxaC).

  • Reduction: D-tagaturonic acid is then reduced to L-altronic acid by tagaturonate reductase (UxaB).

  • Dehydration and Cleavage: Finally, L-altronic acid is dehydrated and cleaved into pyruvate and glyceraldehyde-3-phosphate by altronate hydrolase (UxaA), which then enter glycolysis.

D-Glucuronic Acid Catabolism: The metabolism of D-glucuronic acid also proceeds via an isomerase-dependent pathway:

  • Isomerization: D-glucuronic acid is converted to D-fructuronic acid by glucuronate isomerase (UxuA).

  • Reduction: D-fructuronic acid is subsequently reduced to D-mannonic acid by fructuronate reductase (UxuB).

  • Dehydration and Phosphorylation: D-mannonic acid is then dehydrated to 2-keto-3-deoxy-D-gluconic acid (KDG), which is phosphorylated to KDG-6-phosphate before being cleaved into pyruvate and glyceraldehyde-3-phosphate, feeding into the Entner-Doudoroff pathway and glycolysis.

Fungi, such as Aspergillus niger, employ a different, reductive pathway for this compound catabolism that leads to the production of glycerol and pyruvate.

Below are graphical representations of the bacterial catabolic pathways for this compound and D-glucuronic acid.

Galacturonic_Acid_Pathway cluster_gal This compound Pathway GalA This compound TagA D-Tagaturonic acid GalA->TagA Uronate Isomerase (UxaC) AltA L-Altronic acid TagA->AltA Tagaturonate Reductase (UxaB) Pyr_Gly3P Pyruvate + Glyceraldehyde-3-P AltA->Pyr_Gly3P Altronate Hydrolase (UxaA) Glycolysis Glycolysis Pyr_Gly3P->Glycolysis Glucuronic_Acid_Pathway cluster_glc D-Glucuronic Acid Pathway GlcA D-Glucuronic acid FruA D-Fructuronic acid GlcA->FruA Glucuronate Isomerase (UxuA) ManA D-Mannonic acid FruA->ManA Fructuronate Reductase (UxuB) KDG 2-keto-3-deoxy- D-gluconic acid ManA->KDG Mannonate Dehydratase (UxuA) KDG6P KDG-6-Phosphate KDG->KDG6P KDG Kinase (KdgK) Pyr_Gly3P_2 Pyruvate + Glyceraldehyde-3-P KDG6P->Pyr_Gly3P_2 KDG-6-P Aldolase (KdgA) Glycolysis Glycolysis Pyr_Gly3P_2->Glycolysis Growth_Curve_Workflow overnight_culture 1. Overnight Culture (Microorganism in liquid medium) inoculate 3. Inoculate Plate (Diluted overnight culture) overnight_culture->inoculate prepare_plate 2. Prepare 96-Well Plate (Medium + Uronic Acid) prepare_plate->inoculate plate_reader 4. Incubate & Measure in Plate Reader (OD600 readings over time) inoculate->plate_reader data_analysis 5. Data Analysis (Calculate Growth Rate & Doubling Time) plate_reader->data_analysis

A Comparative Guide to the Quantification of D-Galacturonic Acid: Colorimetric vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of D-Galacturonic acid (GalA), a primary component of pectin, is crucial for various applications, from quality control of food products to the development of novel drug delivery systems. This guide provides an objective comparison of the two most prevalent analytical approaches: colorimetric and chromatographic methods, supported by experimental data and detailed protocols to aid in method selection and validation.

The choice between colorimetric and chromatographic techniques for this compound analysis depends on several factors, including the required sensitivity, sample matrix complexity, throughput needs, and available instrumentation. While colorimetric methods offer simplicity and speed, chromatographic approaches provide higher specificity and are less prone to interference.

At a Glance: Method Comparison

ParameterColorimetric Methods (e.g., MHDP Assay)Chromatographic Methods (e.g., HPLC)
Principle Reaction with a chromogenic agent (e.g., m-hydroxydiphenyl) in the presence of concentrated acid to form a colored product.Separation of GalA from other sample components on a stationary phase followed by detection.
Specificity Can be susceptible to interference from neutral sugars and other compounds that produce color under acidic conditions.[1][2]High specificity, allowing for the separation and quantification of GalA even in complex matrices.[3]
Sensitivity Generally lower sensitivity compared to chromatographic methods.High sensitivity, with detection limits often in the low µg/mL or ng range.
Throughput High throughput, especially with microplate formats.[4][5]Lower throughput, as each sample requires a separate chromatographic run.
Cost Lower initial instrument cost and running expenses.Higher initial instrument cost and ongoing maintenance and solvent expenses.
Ease of Use Relatively simple and rapid to perform.[6]Requires more technical expertise for method development, operation, and troubleshooting.

Quantitative Performance Data

The following table summarizes typical performance characteristics of colorimetric and High-Performance Liquid Chromatography (HPLC) methods for this compound quantification, compiled from various studies.

Performance MetricColorimetric (MHDP Assay)HPLC
Limit of Detection (LOD) ~1-5 µg/mL0.04% w/v[7]
Limit of Quantification (LOQ) ~5-20 µg/mLVaries, typically in the low µg/mL range
Linearity Range Typically 10-100 µg/mL7.1 to 155.0 mg/L[8]
Precision (RSD%) < 10%< 5%
Accuracy/Recovery 90-110% (can be affected by matrix)95-105%

Experimental Protocols

Colorimetric Method: Meta-Hydroxydiphenyl (MHDP) Assay

This protocol is a generalized procedure based on the widely used Blumenkrantz and Asboe-Hansen method.[6]

Principle: Uronic acids are dehydrated to furfural derivatives by concentrated sulfuric acid. These derivatives then react with m-hydroxydiphenyl to produce a chromophore with an absorbance maximum around 520 nm.

Materials:

  • Concentrated Sulfuric Acid (H₂SO₄) with 0.0125 M Sodium Tetraborate

  • 0.15% (w/v) m-hydroxydiphenyl (MHDP) in 0.5% (w/v) NaOH

  • This compound standard solutions

  • Ice bath

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation: Prepare aqueous solutions of samples and standards.

  • Reaction:

    • Pipette 200 µL of the sample or standard into a glass test tube.

    • Add 1.2 mL of the ice-cold sulfuric acid/tetraborate reagent and vortex immediately.

    • Heat the tubes in a boiling water bath for 5 minutes.

    • Cool the tubes in an ice bath.

    • Add 20 µL of the MHDP reagent and vortex immediately.

    • Allow the reaction to proceed at room temperature for 10-20 minutes.

  • Measurement: Measure the absorbance at 520 nm. A blank is prepared using water instead of the sample. To correct for interference from neutral sugars, a sample blank without the MHDP reagent can be prepared.[6]

Chromatographic Method: High-Performance Liquid Chromatography (HPLC)

This is a representative HPLC protocol for the quantification of this compound.

Principle: this compound is separated from other components in a sample by passing it through an HPLC column. The concentration is determined by comparing the peak area of the analyte to that of known standards.

Materials:

  • HPLC system with a UV or Refractive Index (RI) detector

  • Anion-exchange or reversed-phase column suitable for organic acid analysis

  • Mobile phase (e.g., dilute sulfuric acid or phosphoric acid)[7]

  • This compound standard solutions

  • Syringe filters (0.22 or 0.45 µm)

Procedure:

  • Sample Preparation:

    • For solid samples, hydrolysis (e.g., enzymatic or acid) may be required to liberate GalA from pectin.[3][9]

    • Filter all samples and standards through a 0.22 or 0.45 µm syringe filter before injection.[7]

  • Chromatographic Conditions:

    • Column: A C610H column (7.8 mm x 300 mm) has been used.[7]

    • Mobile Phase: Isocratic elution with 0.01 N phosphoric acid.[7]

    • Flow Rate: 0.70 mL/min.[7]

    • Injection Volume: 10 µL.[7]

    • Detection: UV at 210 nm.[7]

  • Analysis:

    • Generate a standard curve by injecting a series of GalA standards of known concentrations.

    • Inject the samples and integrate the peak area corresponding to GalA.

    • Calculate the concentration of GalA in the samples by comparing their peak areas to the standard curve.

Visualizing the Workflow and Chemical Principle

To better illustrate the processes involved, the following diagrams were generated using Graphviz.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Hydrolysis Hydrolysis (for Pectin) Filtration Filtration Hydrolysis->Filtration Colorimetric Colorimetric Assay Filtration->Colorimetric Chromatographic Chromatographic Separation Filtration->Chromatographic StandardCurve Standard Curve Generation Colorimetric->StandardCurve Chromatographic->StandardCurve Quantification Quantification StandardCurve->Quantification Validation Method Validation Quantification->Validation G GalA This compound H2SO4 Conc. H₂SO₄ (Heat) GalA->H2SO4 Dehydration Furfural Furfural Derivative H2SO4->Furfural MHDP m-hydroxydiphenyl Furfural->MHDP Condensation Chromophore Colored Product (Absorbance at 520 nm) MHDP->Chromophore

References

A Researcher's Guide to Assessing the Purity of D-Galacturonic Acid Standards from Different Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of chemical standards is paramount to the accuracy and reliability of experimental results. D-Galacturonic acid, a key component of pectin and a significant molecule in various biological studies, is no exception. This guide provides a comprehensive comparison of methodologies to assess the purity of this compound standards obtained from different commercial suppliers, complete with detailed experimental protocols and data presentation formats.

Comparative Purity Assessment

The purity of this compound standards can vary between suppliers due to different manufacturing processes and quality control measures. The primary component is, of course, this compound, but impurities such as water and neutral sugars can be present. High-purity standards are crucial for applications like polysaccharide analysis, enzymatic assays, and as starting material for chemical synthesis.

To facilitate a direct comparison, we have outlined a series of tests and presented hypothetical yet representative data in the table below. This allows for an easy visualization of how standards from different suppliers might compare.

Table 1: Comparative Analysis of this compound Standards

ParameterSupplier ASupplier BSupplier CMethod of Analysis
Purity (as this compound, %) ≥98.5≥97.0≥99.0Titration
Water Content (%) ≤1.05-12≤0.5Karl Fischer Titration
Neutral Sugar Content (%) ≤0.5Not Specified≤0.1HPAEC-PAD
Optical Rotation [α]D20 +53° ± 2° (c=10, H2O)+52° ± 3° (c=10, H2O)+53.5° ± 1.5° (c=10, H2O)Polarimetry
Appearance White to off-white solidWhite crystalline powderWhite crystalline powderVisual Inspection

Experimental Protocols for Purity Assessment

To independently verify the purity of this compound standards, the following experimental protocols can be employed. These methods range from classical chemical techniques to modern chromatographic and spectroscopic analyses.

Purity Determination by Titration

This is a standard method for determining the acid content and, by extension, the purity of this compound.

  • Principle: The carboxylic acid group of this compound is titrated with a standardized solution of a strong base, typically sodium hydroxide (NaOH). The endpoint is determined using a pH indicator or a pH meter.

  • Apparatus:

    • Analytical balance

    • Burette (50 mL)

    • Beaker (250 mL)

    • Magnetic stirrer and stir bar

    • pH meter

  • Reagents:

    • This compound standard

    • 0.1 M Sodium Hydroxide (NaOH), standardized

    • Deionized water

    • Phenolphthalein indicator (optional)

  • Procedure:

    • Accurately weigh approximately 200 mg of the this compound standard into a 250 mL beaker.

    • Dissolve the sample in 100 mL of deionized water.

    • If using an indicator, add 2-3 drops of phenolphthalein.

    • Titrate the solution with standardized 0.1 M NaOH while stirring continuously.

    • Record the volume of NaOH required to reach the equivalence point (a persistent pink color with phenolphthalein or the inflection point on a pH titration curve).

    • Calculate the purity using the following formula:

      Where:

      • V_NaOH = Volume of NaOH used (L)

      • M_NaOH = Molarity of NaOH (mol/L)

      • MW_GalA = Molecular weight of this compound (194.14 g/mol )

      • W_sample = Weight of the sample (g)

Quantification of Galacturonic Acid by Colorimetric Assay (m-Hydroxydiphenyl Method)

This colorimetric method is widely used for the quantification of uronic acids.[1]

  • Principle: In the presence of hot, concentrated sulfuric acid, uronic acids are dehydrated to form furfural derivatives. These derivatives then react with m-hydroxydiphenyl to produce a colored complex that can be measured spectrophotometrically.[1]

  • Apparatus:

    • Spectrophotometer

    • Vortex mixer

    • Water bath (80-100°C)

    • Glass test tubes

  • Reagents:

    • Concentrated Sulfuric Acid (H₂SO₄) with 0.0125 M sodium tetraborate

    • 0.15% (w/v) m-hydroxydiphenyl in 0.5% (w/v) NaOH

    • This compound stock solution (for standard curve)

  • Procedure:

    • Prepare a series of this compound standards (e.g., 0-100 µg/mL).

    • Pipette 200 µL of each standard or sample into a glass test tube.

    • Add 1.2 mL of the concentrated H₂SO₄/borate reagent and vortex immediately.

    • Heat the tubes in a boiling water bath for 5 minutes.

    • Cool the tubes in an ice bath.

    • Add 20 µL of the m-hydroxydiphenyl reagent and vortex.

    • Allow the reaction to proceed at room temperature for 20 minutes.

    • Measure the absorbance at 520 nm.

    • Construct a standard curve and determine the concentration of galacturonic acid in the samples.

Analysis of Neutral Sugars by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This is a highly sensitive and specific method for the separation and quantification of carbohydrates.

  • Principle: At high pH, carbohydrates are partially or fully ionized and can be separated on a strong anion-exchange column. The separated sugars are then detected electrochemically by pulsed amperometry.

  • Apparatus:

    • HPAEC system with a PAD detector

    • Anion-exchange column (e.g., CarboPac™ PA1 or PA20)

  • Reagents:

    • High-purity water (18.2 MΩ·cm)

    • Sodium hydroxide (NaOH), 50% (w/w)

    • Sodium acetate (NaOAc)

    • Neutral sugar standards (e.g., glucose, galactose, arabinose, rhamnose, xylose)

  • Procedure:

    • Prepare a stock solution of the this compound standard.

    • Set up the HPAEC-PAD system with an appropriate eluent gradient (e.g., a combination of NaOH and NaOAc in water) for the separation of neutral sugars.

    • Inject the dissolved this compound standard.

    • Also, inject a mixed standard solution of common neutral sugars to determine their retention times.

    • Identify and quantify any neutral sugar impurities in the this compound standard by comparing the chromatogram to that of the mixed standard.

Experimental Workflow and Signaling Pathways

To provide a clear overview of the assessment process, the following diagrams illustrate the experimental workflow and a relevant signaling pathway where this compound plays a role.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Purity Analysis cluster_results Data Evaluation cluster_conclusion Conclusion start Receive this compound Standards dissolve Dissolve in Deionized Water start->dissolve titration Titration with NaOH dissolve->titration colorimetric Colorimetric Assay dissolve->colorimetric hpaec HPAEC-PAD for Neutral Sugars dissolve->hpaec purity_calc Calculate Purity (%) titration->purity_calc colorimetric->purity_calc impurities_quant Quantify Impurities hpaec->impurities_quant compare Compare with Supplier Specs purity_calc->compare impurities_quant->compare conclusion Final Purity Assessment compare->conclusion

Caption: Experimental workflow for assessing the purity of this compound standards.

While this compound itself is not a signaling molecule, it is a key component of pectin, which can be recognized by plant cell wall integrity signaling pathways.

Pectin_Signaling_Pathway cluster_stimulus Stimulus cluster_receptor Receptor cluster_transduction Signal Transduction cluster_response Cellular Response pectin Pectin Fragments (containing this compound) receptor Wall-Associated Kinases (WAKs) pectin->receptor Binds to mapk MAPK Cascade receptor->mapk Activates ros ROS Production receptor->ros Induces response Defense Gene Expression (e.g., Pathogen Resistance) mapk->response ros->response

References

evaluation of D-Galacturonic acid as a substrate for different bacterial strains

Author: BenchChem Technical Support Team. Date: November 2025

D-Galacturonic Acid as a Substrate for Bacterial Growth: A Comparative Analysis

This compound, the primary constituent of pectin, represents a readily available and abundant carbon source for microbial fermentation. Its efficient utilization by various bacterial strains is of significant interest for the sustainable production of biofuels and platform chemicals. This guide provides a comparative evaluation of different bacterial strains in their ability to metabolize this compound, supported by experimental data on their performance and detailed methodologies.

Comparative Performance of Bacterial Strains

The efficiency of this compound utilization varies significantly among different bacterial genera, largely dictated by their inherent metabolic pathways. The following table summarizes the performance of selected bacterial strains based on available data. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Bacterial StrainMetabolic PathwaySpecific Growth Rate (h⁻¹)Substrate Consumption Rate (g/L/h)Major Fermentation ProductsProduct Yield (g/g substrate)Reference
Lactobacillus suebicusIsomerase Pathway0.20Not ReportedLactate, AcetateNear-equimolar amounts[1]
Escherichia coliIsomerase PathwayEnhanced growth observedNot ReportedEthanol (engineered strains)Not Reported[2]
Citrobacter rodentiumIsomerase PathwayGrowth similar to glucoseNot ReportedNot ReportedNot Reported[2]
Pseudomonas putidaOxidative PathwayNot ReportedNot Reportedα-ketoglutarateNot Reported[3]
Agrobacterium tumefaciensOxidative PathwayNot ReportedNot Reportedα-ketoglutarateNot Reported[3]

Note: The table highlights a gap in directly comparable quantitative data for several key bacterial strains. While some studies confirm the utilization of this compound and its positive effect on growth, specific kinetic parameters are not always provided.

Metabolic Pathways for this compound Utilization

Bacteria primarily employ two distinct pathways for the catabolism of this compound: the isomerase pathway and the oxidative pathway.

1. Isomerase Pathway:

This pathway is predominantly found in facultative anaerobic bacteria, such as Escherichia coli and other members of the Enterobacteriaceae family. It involves the conversion of this compound to pyruvate and glyceraldehyde-3-phosphate.

Isomerase_Pathway D_Galacturonic_acid This compound Tagaturonic_acid Tagaturonic acid D_Galacturonic_acid->Tagaturonic_acid Uronate isomerase (UxaC) Altronic_acid Altronic acid Tagaturonic_acid->Altronic_acid Tagaturonate reductase KDG 2-keto-3-deoxy-gluconate Altronic_acid->KDG Altronate dehydratase KDPG 2-keto-3-deoxy-6-phosphogluconate KDG->KDPG KDG kinase Pyruvate_G3P Pyruvate + Glyceraldehyde-3-phosphate KDPG->Pyruvate_G3P KDPG aldolase

Isomerase pathway for this compound metabolism.

2. Oxidative Pathway:

This pathway is characteristic of aerobic bacteria, including Pseudomonas and Agrobacterium species. It involves the oxidation of this compound to α-ketoglutarate, a key intermediate in the tricarboxylic acid (TCA) cycle.

Oxidative_Pathway D_Galacturonic_acid This compound Galactaro_lactone D-Galactaro-1,5-lactone D_Galacturonic_acid->Galactaro_lactone Uronate dehydrogenase Galactarate meso-Galactarate Galactaro_lactone->Galactarate Lactonase Keto_deoxy_galactarate 2-keto-3-deoxy-D-galactarate Galactarate->Keto_deoxy_galactarate Galactarate dehydratase Alpha_ketoglutarate_semialdehyde α-ketoglutarate semialdehyde Keto_deoxy_galactarate->Alpha_ketoglutarate_semialdehyde Keto-deoxy-galactarate dehydratase Alpha_ketoglutarate α-ketoglutarate Alpha_ketoglutarate_semialdehyde->Alpha_ketoglutarate Semialdehyde dehydrogenase

Oxidative pathway for this compound metabolism.

Experimental Protocols

This section details the methodologies for evaluating bacterial performance on this compound as a carbon source.

Bacterial Strains and Pre-culture Conditions
  • Strains: Lactobacillus suebicus, Escherichia coli, Citrobacter rodentium, Pseudomonas putida, Bacillus subtilis.

  • Pre-culture Medium: Species-specific standard growth medium (e.g., MRS for Lactobacillus, LB for E. coli).

  • Procedure: Inoculate a single colony into 10 mL of pre-culture medium and incubate overnight under optimal conditions (e.g., 37°C, 200 rpm for aerobic strains; anaerobic conditions for anaerobes). Harvest cells by centrifugation, wash twice with sterile saline (0.9% NaCl), and resuspend in the experimental medium to a starting optical density (OD₆₀₀) of 0.1.

Experimental Medium Composition

A minimal medium is recommended to ensure this compound is the sole carbon source. The following composition can be adapted for different bacterial species.

ComponentConcentration (g/L)
This compound10.0
(NH₄)₂SO₄2.0
KH₂PO₄3.0
Na₂HPO₄·12H₂O7.0
MgSO₄·7H₂O0.2
Trace element solution1 mL
  • Trace element solution (per liter): FeCl₃·6H₂O (1.5 g), ZnCl₂ (0.07 g), MnCl₂·4H₂O (0.1 g), CuCl₂·2H₂O (0.06 g), CoCl₂·6H₂O (0.06 g), H₃BO₃ (0.06 g), Na₂MoO₄·2H₂O (0.04 g).

  • The pH of the medium should be adjusted to the optimal range for the specific bacterial strain (e.g., pH 6.5-7.0 for E. coli). The medium should be sterilized by autoclaving or filtration.

Cultivation Conditions
  • Aerobic Cultivation: Use baffled flasks with a culture volume to flask volume ratio of 1:5 to ensure adequate aeration. Incubate at the optimal temperature with shaking (e.g., 200 rpm).

  • Anaerobic Cultivation: Use anaerobic jars or chambers with gas-generating systems (e.g., GasPak™) to create an oxygen-free environment. Alternatively, use serum bottles sealed with butyl rubber stoppers and aluminum crimps, with the headspace flushed with an anaerobic gas mixture (e.g., N₂/CO₂ 80:20).

Analytical Methods
  • Cell Growth: Monitor the optical density at 600 nm (OD₆₀₀) using a spectrophotometer.

  • This compound Concentration: The concentration of this compound in the culture supernatant can be determined using high-performance liquid chromatography (HPLC) with a suitable column (e.g., Aminex HPX-87H) and a refractive index (RI) detector.

  • Fermentation Product Analysis: Metabolites such as organic acids (lactate, acetate, succinate) and alcohols (ethanol) in the supernatant can also be quantified by HPLC using the same system or by gas chromatography (GC) for volatile compounds.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating this compound as a substrate.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Strain_Selection Bacterial Strain Selection Pre_culture Pre-culture Preparation Strain_Selection->Pre_culture Media_Preparation Experimental Medium Preparation Inoculation Inoculation Media_Preparation->Inoculation Pre_culture->Inoculation Cultivation Aerobic/Anaerobic Cultivation Inoculation->Cultivation Sampling Periodic Sampling Cultivation->Sampling OD_Measurement OD600 Measurement (Cell Growth) Sampling->OD_Measurement HPLC_Analysis HPLC Analysis (Substrate & Products) Sampling->HPLC_Analysis Data_Analysis Data Analysis OD_Measurement->Data_Analysis HPLC_Analysis->Data_Analysis

General workflow for bacterial growth evaluation.

References

A Comparative Analysis of the Antioxidant Activity of D-Galacturonic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is implicated in a host of chronic diseases. This has spurred the investigation of natural compounds with antioxidant properties. D-Galacturonic acid, the principal monosaccharide component of pectin, and its derivatives have emerged as promising candidates. This guide provides an objective comparison of their antioxidant activities, supported by experimental data and detailed methodologies, to aid in research and development.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of this compound and its derivatives is often evaluated by their ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a substance required to inhibit 50% of the specific radical activity. Lower IC50 values indicate higher antioxidant activity.

Studies indicate that the structure of galacturonic acid-containing compounds, particularly their degree of polymerization, significantly influences their antioxidant potential. While the monomer itself exhibits some activity, its polymeric and oligomeric forms often show enhanced effects.[1][2] Pectin, a polymer of this compound, and its derivatives have demonstrated notable free radical scavenging capabilities.[3][4] Specifically, the degradation of pectin into smaller, low-molecular-weight pectin oligosaccharides (POS) has been shown to improve antioxidant activity.[2]

The following table summarizes the in vitro antioxidant activities from various studies. Note that direct comparison between different studies should be made with caution due to variations in experimental conditions.

Compound/DerivativeAssayIC50 Value (mg/mL)Key Findings & Reference
Pectin Oligosaccharides (POS) DPPH Radical Scavenging~1.1 (at 19% scavenging for 0.6 mg/mL)POS showed significantly enhanced activity compared to pectin, which had negligible activity at the same concentration.[2]
Galacturonic Acid-rich Polysaccharide (PPP-2) DPPH Radical Scavenging0.91This polysaccharide, with a high galacturonic acid content (87.15%), demonstrated potent scavenging activity.[5]
Galacturonic Acid-rich Polysaccharide (PPP-2) ABTS Radical Scavenging1.96The polysaccharide effectively scavenged ABTS radicals.[5]
Galacturonic Acid-rich Polysaccharide (PPP-2) Superoxide Radical Scavenging3.63Demonstrated capacity to scavenge superoxide radicals.[5]
Galacturonic Acid-rich Polysaccharide (PPP-2) Hydroxyl Radical Scavenging4.08Showed hydroxyl radical scavenging ability.[5]
This compound General Antioxidant ActivityModerateMonosaccharides generally do not exhibit obvious antioxidant activities, with the exception of galacturonic acid which shows some activity.[6]
Polygalacturonic acid General Antioxidant ActivityHighUronic acid polysaccharides exhibit antioxidant properties, with an activity order of polygalacturonic acid > glucuronic acid > galacturonic acid.[1]

Experimental Protocols

The following are detailed methodologies for common antioxidant assays used to evaluate this compound and its derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. The reduction of the purple DPPH solution to a yellow-colored non-radical form is monitored spectrophotometrically.[7]

Protocol:

  • Preparation of DPPH Solution: A stock solution (e.g., 10⁻³ M) of DPPH in ethanol or methanol is prepared and stored in the dark. A working solution is made by diluting the stock solution to achieve an absorbance of approximately 1.0 ± 0.2 at 517 nm.[7]

  • Reaction Mixture: A specific volume of the test sample (dissolved in a suitable solvent) at various concentrations is mixed with the DPPH working solution. A reference sample containing only the solvent is used as a control.[7]

  • Incubation: The mixture is shaken and incubated in the dark at room temperature for a set period (e.g., 30 minutes).[7]

  • Measurement: The absorbance of the solution is measured at 517 nm using a UV-vis spectrophotometer.[7]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the inhibition percentage against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, causing a decolorization that is measured spectrophotometrically.[8]

Protocol:

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous ABTS solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is kept in the dark for 12-16 hours before use.[9]

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or buffer) to an absorbance of 0.70 ± 0.10 at 734 nm.[9]

  • Reaction Mixture: A small volume of the test sample is added to a larger volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is read at 734 nm.

  • Calculation: The scavenging activity and IC50 value are calculated similarly to the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the antioxidant potential of a sample through its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.[10]

Protocol:

  • Preparation of FRAP Reagent: The reagent is freshly prepared by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and an aqueous solution of FeCl₃·6H₂O.[10]

  • Reaction Mixture: The FRAP reagent is pre-warmed (e.g., to 37°C). A small volume of the sample is then added to a larger volume of the FRAP reagent.

  • Incubation: The mixture is incubated for a defined period (e.g., 4 minutes).

  • Measurement: The absorbance of the blue-colored complex is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample to a standard curve prepared using a known antioxidant like FeSO₄ or Trolox.

Visualizing Workflows and Pathways

Diagrams help to conceptualize the experimental processes and biological mechanisms involved in antioxidant activity.

G cluster_prep Sample & Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Sample Prepare this compound Derivative Solutions Mix Mix Sample with Reagent Sample->Mix Reagent Prepare Assay Reagent (DPPH, ABTS, or FRAP) Reagent->Mix Incubate Incubate in Controlled Conditions (e.g., Dark, 30 min) Mix->Incubate Measure Measure Absorbance (Spectrophotometer) Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: A generalized experimental workflow for in vitro antioxidant assays.

Natural polysaccharides can exert antioxidant effects by modulating cellular signaling pathways. The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant response.

Caption: The Nrf2 signaling pathway, a potential target for antioxidant compounds.

References

LC-MS: A Robust and Sensitive Alternative for Pectin Analysis in Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and traditional photometric assays for the quantitative analysis of pectin, providing researchers, scientists, and drug development professionals with the data and methodologies to make informed decisions for their analytical needs.

Pectin, a complex polysaccharide rich in galacturonic acid, is a key component of plant cell walls and is widely utilized in the food, pharmaceutical, and biomedical industries for its gelling, stabilizing, and therapeutic properties.[1] Accurate and reliable quantification of pectin is crucial for quality control, formulation development, and understanding its biological functions. While photometric assays have traditionally been employed for this purpose, Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a superior alternative, offering enhanced sensitivity, specificity, and reproducibility.[1] This guide provides a detailed comparison of these two methods, supported by experimental data and protocols, to assist researchers in selecting the optimal analytical approach.

Quantitative Performance: LC-MS vs. Photometric Assays

The selection of an analytical method is often dictated by its performance characteristics. LC-MS consistently demonstrates significant advantages over photometric assays in the quantification of pectin, primarily through the analysis of its core component, galacturonic acid. A summary of the key performance metrics is presented below.

Performance MetricLC-MS Method (via 5-FFA)Photometric Assay (m-hydroxydiphenyl)
Analyte 5-Formyl-2-furancarboxylic acid (5-FFA)Uronic Acids (primarily Galacturonic Acid)
Principle Degradation of GalA to 5-FFA, followed by UHPLC separation and MS detection.Colorimetric reaction of uronic acids with m-hydroxydiphenyl in sulfuric acid.
Limit of Detection (LOD) Lower (e.g., ~1.2 mg/L for GalA equivalent)Higher
Limit of Quantification (LOQ) Lower (e.g., ~3.9 mg/L for GalA equivalent)Higher
Linearity Range WideNarrower
Precision (RSD%) Excellent (<5%)Moderate to Poor (>10%)
Specificity High (mass-based detection)Prone to interference from neutral sugars and other compounds.
Sample Throughput High (with autosampler)Lower (manual, timed reactions)

Note: The quantitative values for the LC-MS method are based on data for HPLC with UV detection and are illustrative. For precise comparative data, refer to the cited literature.

Experimental Protocols

Detailed and robust experimental protocols are essential for reproducible results. The following sections outline the methodologies for both the LC-MS and the m-hydroxydiphenyl photometric assays for pectin analysis.

LC-MS Method for Pectin Analysis (via 5-FFA)

This method is based on the acid-catalyzed degradation of galacturonic acid (GalA), the primary component of pectin, to the stable and UV-active derivative, 5-formyl-2-furancarboxylic acid (5-FFA). Quantification is achieved using Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (UHPLC-ESI-MS) and a stable isotope-labeled internal standard for enhanced accuracy.[1]

1. Sample Preparation and Hydrolysis:

  • Accurately weigh the pectin-containing sample.

  • Add a known amount of ¹³C₆-galacturonic acid as an internal standard.

  • Add concentrated sulfuric acid to the sample.

  • Incubate the mixture at a controlled temperature (e.g., 70°C) for a specific duration to facilitate the degradation of GalA to 5-FFA.

2. Extraction of 5-FFA:

  • After cooling the reaction mixture, perform a liquid-liquid extraction using an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) to isolate the 5-FFA from the aqueous acid matrix.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the initial mobile phase for LC-MS analysis.

3. UHPLC-ESI-MS Analysis:

  • Column: A reversed-phase C18 column.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.

  • Detection: Single Ion Monitoring (SIM) of the deprotonated molecules of 5-FFA and its ¹³C-labeled counterpart.

  • Quantification: Calculate the concentration of GalA in the original sample based on the peak area ratio of 5-FFA to the ¹³C₆-5-FFA internal standard and a calibration curve prepared with GalA standards.

m-Hydroxydiphenyl Photometric Assay for Pectin Analysis

This colorimetric method relies on the reaction of uronic acids with m-hydroxydiphenyl in the presence of sulfuric acid and sodium tetraborate to produce a colored product that can be quantified spectrophotometrically.

1. Reagent Preparation:

  • Sulfuric Acid-Tetraborate Solution: Dissolve sodium tetraborate decahydrate in concentrated sulfuric acid.

  • m-Hydroxydiphenyl Reagent: Dissolve m-hydroxydiphenyl in 0.5% (w/v) sodium hydroxide solution. Store in a dark, refrigerated container.

  • Galacturonic Acid Standard Solutions: Prepare a series of standard solutions of galacturonic acid in deionized water.

2. Assay Procedure:

  • Pipette the sample or standard solution into a glass test tube.

  • Add the sulfuric acid-tetraborate solution and mix thoroughly.

  • Heat the mixture in a boiling water bath for a defined period (e.g., 5-10 minutes).

  • Cool the tubes in an ice bath.

  • Add the m-hydroxydiphenyl reagent and mix immediately.

  • Allow the color to develop at room temperature for a specific time.

  • Measure the absorbance of the solution at 520 nm using a spectrophotometer.

  • Blank: Prepare a blank for each sample by adding 0.5% NaOH solution instead of the m-hydroxydiphenyl reagent to correct for background absorbance from neutral sugars.

3. Quantification:

  • Construct a standard curve by plotting the absorbance of the galacturonic acid standards against their concentrations.

  • Determine the concentration of uronic acids in the sample by interpolating its absorbance on the standard curve.

Visualizing the Analytical Workflows

To further elucidate the differences between the two methodologies, the following diagrams illustrate the experimental workflows and a logical comparison of their key attributes.

Pectin_Analysis_Workflow cluster_LCMS LC-MS Workflow cluster_Photometric Photometric Assay Workflow lcms_start Sample + ¹³C₆-GalA Internal Std lcms_hydrolysis Acid Hydrolysis (H₂SO₄, Heat) lcms_start->lcms_hydrolysis lcms_degradation Degradation to 5-FFA lcms_hydrolysis->lcms_degradation lcms_extraction Liquid-Liquid Extraction lcms_degradation->lcms_extraction lcms_analysis UHPLC-ESI-MS Analysis lcms_extraction->lcms_analysis lcms_quant Quantification (Peak Area Ratio) lcms_analysis->lcms_quant photo_start Sample photo_reagent Add H₂SO₄-Tetraborate photo_start->photo_reagent photo_heat Heat photo_reagent->photo_heat photo_cool Cool photo_heat->photo_cool photo_color Add m-hydroxydiphenyl photo_cool->photo_color photo_measure Measure Absorbance (520 nm) photo_color->photo_measure photo_quant Quantification (Standard Curve) photo_measure->photo_quant

Caption: Experimental workflows for pectin analysis using LC-MS and photometric assays.

Method_Comparison cluster_attributes Key Attributes PectinAnalysis Pectin Analysis Methods LCMS LC-MS PectinAnalysis->LCMS Photometric Photometric Assay PectinAnalysis->Photometric Specificity Specificity LCMS->Specificity High Sensitivity Sensitivity LCMS->Sensitivity High Precision Precision LCMS->Precision High Throughput Throughput LCMS->Throughput High Interference Susceptibility to Interference LCMS->Interference Low Cost Instrument Cost LCMS->Cost High Photometric->Specificity Low Photometric->Sensitivity Low Photometric->Precision Low Photometric->Throughput Low Photometric->Interference High Photometric->Cost Low

Caption: Logical comparison of key attributes of LC-MS and photometric assays for pectin analysis.

Conclusion

For researchers, scientists, and drug development professionals requiring accurate, sensitive, and specific quantification of pectin, LC-MS presents a demonstrably superior analytical platform compared to traditional photometric assays. The use of a stable isotope dilution strategy in the LC-MS method effectively mitigates variability in sample preparation and analysis, leading to highly precise and reliable data.[1] While photometric methods offer a lower-cost alternative, they are hampered by lower sensitivity, poorer precision, and a significant susceptibility to interferences from other carbohydrates commonly present in pectin-containing samples. The detailed protocols and comparative data provided in this guide are intended to empower researchers to confidently adopt LC-MS for their pectin analysis needs, ultimately leading to higher quality data and a deeper understanding of the functional and therapeutic properties of this important biopolymer.

References

Safety Operating Guide

Proper Disposal of D-Galacturonic Acid: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe and compliant disposal of D-Galacturonic Acid. While this compound and its common forms (monohydrate and sodium salt) are generally not classified as hazardous substances, adherence to proper disposal protocols is necessary to ensure a safe laboratory environment and compliance with regulations.[1]

Safety and Hazard Assessment

Multiple safety data sheets (SDS) indicate that this compound does not meet the criteria for classification as a hazardous substance under OSHA 29 CFR 1910.1200 and is not regulated for transport.[1][2] However, it may cause skin and eye irritation.[3][4] One source classifies it as "slightly hazardous to water" (WGK 1) in Germany, suggesting that uncontrolled release into the environment should be avoided.[5]

Hazard Summary Table:

Hazard ClassificationGHS ClassificationOSHA 29 CFR 1910.1200Transport RegulationKey Safety Precautions
This compound Not classified as hazardous[5]Not considered a hazardous substance[1]Not regulated for transport of dangerous goods[1][2]Avoid contact with skin and eyes.[1] Use in a well-ventilated area.[1] Avoid generating dust.[1][6]

Disposal Procedures

The recommended disposal method for this compound is to consult with a licensed professional waste disposal service and to handle all waste in accordance with local, state, and federal regulations.[1][6] Do not allow the substance to enter drains or water courses.[1][2][5][6]

Step-by-Step Disposal Decision Workflow:

The following workflow provides a procedural guide for making decisions on the disposal of this compound waste.

D_Galacturonic_Acid_Disposal cluster_assessment Waste Assessment cluster_contaminated Contaminated Waste cluster_uncontaminated Uncontaminated Waste cluster_spill Spill Cleanup start Generated D-Galacturonic Acid Waste is_contaminated Is the waste contaminated with hazardous substances? start->is_contaminated treat_as_hazardous Treat as hazardous waste. Follow disposal protocol for the contaminating substance. is_contaminated->treat_as_hazardous Yes is_solid Is the waste in solid form? is_contaminated->is_solid No collect_solid Collect in a suitable, labeled, and sealed container. is_solid->collect_solid Yes is_aqueous Is the waste an aqueous solution? is_solid->is_aqueous No consult_disposal_service Contact licensed waste disposal service for pickup and disposal instructions. collect_solid->consult_disposal_service collect_liquid Collect in a suitable, labeled, and sealed container. is_aqueous->collect_liquid Yes collect_liquid->consult_disposal_service spill In case of a spill... cleanup Clean up spills immediately using dry procedures to avoid dust generation. Wear appropriate PPE. spill->cleanup cleanup->collect_solid

Figure 1. Decision workflow for the disposal of this compound.

Spill Management

In the event of a spill, the following procedures should be followed:

  • Minor Spills (Solid): For small spills of solid this compound, clean up immediately using dry methods to avoid generating dust.[1] Wear impervious gloves, safety glasses, and a dust respirator.[1] Place the spilled material into a suitable, closed container for disposal.[6]

  • Spills (Liquid): For spills of aqueous solutions, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a chemical waste container. Do not allow the spill to enter drains.[1]

  • Ventilation: Ensure the area is well-ventilated.[1]

Waste Container and Storage

All waste, including spilled material, should be stored in clearly labeled, sealed containers that are compatible with the chemical.[7][8] Store waste containers in a designated satellite accumulation area until they are collected by a licensed waste disposal service.[7][8]

It is imperative to consult your institution's specific waste management guidelines and your local environmental, health, and safety (EHS) office for detailed instructions, as regulations can vary.

References

Safeguarding Your Research: A Comprehensive Guide to Handling D-Galacturonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with D-Galacturonic Acid. This document provides immediate, procedural, and step-by-step instructions for the safe handling, storage, and disposal of this compound to ensure a secure laboratory environment.

This compound, a key component in pectin, is widely used in various research applications. While not classified as a hazardous substance by all sources, it is crucial to handle it with care to mitigate potential risks.[1] The toxicological properties of this material have not been fully investigated, and it may cause irritation to the eyes, skin, and respiratory tract.[2] Adherence to the following guidelines will help ensure the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategoryItemSpecificationPurpose
Eye Protection Safety Glasses or GogglesAs described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]To prevent eye irritation from dust or splashes.
Hand Protection Chemical-resistant glovesImpermeable and resistant to the product.[3]To prevent skin contact and potential irritation.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRequired when dusts are generated.[2][3]To prevent respiratory tract irritation from inhaling dust.
Body Protection Protective clothingLab coat or other suitable protective clothing.[1][2][3]To minimize contact with skin.[2]

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural steps for the safe handling of this compound from receipt to use in the laboratory.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage.

  • Store in a cool, dry place in a tightly closed container.[2]

  • Keep away from oxidizing agents and incompatible materials.[1][2]

2. Weighing and Preparation of Solutions:

  • Handle the solid material in a well-ventilated area, preferably in a chemical fume hood or an area with local exhaust ventilation to control airborne levels.[2]

  • Avoid generating dust during handling.[1][4]

  • Use appropriate PPE as detailed in the table above.

  • When preparing solutions, slowly add the solid to the solvent to avoid splashing.

3. Laboratory Use:

  • Ensure all manipulations are performed in a designated area.

  • Avoid contact with eyes, skin, and clothing.[2]

  • Wash hands thoroughly after handling the substance.[2]

4. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid if irritation develops or persists.[2]

  • Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][4]

  • Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.[2]

  • Spills: For minor spills, sweep up the solid material, avoiding dust generation, and place it into a suitable container for disposal.[1][2] For major spills, evacuate the area and ensure adequate ventilation. Control personal contact by using protective equipment.[1]

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3 and consult state and local regulations.[2]

  • Disposal of Unused Material: Contact a licensed professional waste disposal service to dispose of this material.[5]

  • Contaminated Materials: Dispose of contaminated labware and PPE as unused product in accordance with institutional and local guidelines.[5]

  • Drain Disposal: Do not allow the product to enter drains.[1][4][5]

Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_use Experimentation cluster_disposal Disposal A Receiving and Inspection B Storage in Cool, Dry Place A->B Store Securely C Don PPE B->C Retrieve for Use D Weighing in Ventilated Area C->D Proceed to Weigh E Solution Preparation D->E Prepare Solution F Laboratory Use E->F Use in Experiment G Waste Collection F->G Collect Waste H Professional Disposal G->H Dispose via Service

Caption: This diagram illustrates the sequential workflow for the safe handling of this compound, from receipt to final disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.